molecular formula C12H16N4OS2 B128582 Thiothiamine CAS No. 299-35-4

Thiothiamine

カタログ番号: B128582
CAS番号: 299-35-4
分子量: 296.4 g/mol
InChIキー: SQOCQQPFEFRKBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiothiamine, known chemically as 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione , is a synthetic thiamine-related compound identified as Thiamine impurity E . With the molecular formula C12H16N4OS2 and a CAS registry number of 299-35-4 , it serves as a valuable reference standard in pharmaceutical research for quality control and the analysis of thiamine-containing preparations. Researchers are exploring the properties of synthetic thiamine thioesters like this compound to understand their potential biological activities, which may include antioxidant and anti-inflammatory properties observed in related compounds . As a research chemical, it provides insights into the structure-activity relationships of thiamine derivatives and their mechanisms of action, which may operate independently of the classical coenzyme function of thiamine diphosphate . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

特性

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCQQPFEFRKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184012
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-35-4
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiothiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOTHIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document details its chemical structure, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Identity and Structure

This compound is structurally similar to thiamine, featuring a pyrimidine (B1678525) ring linked to a thiazole (B1198619) ring by a methylene (B1212753) bridge.[1] The defining characteristic of this compound is the substitution of the oxygen atom at the C2 position of the thiazole ring with a sulfur atom, forming a thiazole-2-thione.[1] This modification significantly alters the molecule's electronic properties, which may influence its biological interactions.[1]

  • IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[1][2][3]

  • CAS Number: 299-35-4[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₆N₄OS₂[1][2][3][4][6]

  • Canonical SMILES: CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO[1][2]

  • InChI Key: SQOCQQPFEFRKBV-UHFFFAOYSA-N[1]

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting its key functional groups.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

While extensive data on the isolated properties of this compound are limited, its structural similarity to thiamine suggests it is a water-soluble and heat-sensitive compound.[1] The available quantitative data is summarized in the table below.

PropertyValueSource
Molecular Weight 296.41 g/mol [3][4][6][7]
Melting Point 238-239 °C[5][8]
Boiling Point (Predicted) 509.6 ± 60.0 °C[5][8]
Density (Predicted) 1.42 ± 0.1 g/cm³[5][8]
pKa (Predicted) 14.72 ± 0.10[5][8]
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[5][8]
Appearance Pale Beige to Light Brown Solid[5][8]

Experimental Protocols

The following sections detail methodologies for the synthesis and chemical reactions of this compound.

Several methods for the synthesis of this compound have been reported. A patented multi-step process provides a representative example.[1][9]

Protocol 1: Multi-step Chemical Synthesis [5][9]

  • Amidine Preparation: Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered to remove solid byproducts.

  • Cyclization: The filtrate from Step 1 is placed in a reactor, and α-(o-chloroanilino)methylidene-β-formylaminopropionitrile (enamine) is added. Methanol is recovered, and a cyclization reaction is carried out to produce a cyclized solution.

  • Hydrolysis: An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to strip out o-chloroaniline completely. A caustic soda solution is then added for hydrolysis.

  • Thionation: After hydrolysis, water and carbon disulfide are added to the reaction mixture and allowed to react.

  • Condensation: Finally, gamma-chloro-gamma-acetyl propanol (B110389) is added to facilitate condensation. The resulting mixture is filtered to obtain crude this compound.

  • Purification: The crude product is dissolved in hydrochloric acid. The solution is decolorized with activated carbon and filtered. The filtrate is neutralized with a caustic soda solution, causing the precipitation of the solid product. The solid is filtered and dried to yield the finished this compound.

The workflow for this synthesis protocol is visualized below.

Synthesis_Workflow start Start: Acetamidine HCl + Sodium Methoxide step1 Dissociation & Filtration start->step1 step2 Add Enamine Cyclization Reaction step1->step2 step3 Hydrolysis with Caustic Soda step2->step3 step4 Thionation with Carbon Disulfide step3->step4 step5 Condensation with γ-chloro-γ-acetyl propanol step4->step5 step6 Crude this compound step5->step6 step7 Purification: 1. Dissolve in HCl 2. Decolorize (Activated Carbon) 3. Neutralize & Precipitate step6->step7 end Finished this compound step7->end

Caption: Workflow for the chemical synthesis of this compound.

This compound can be converted to thiamine sulfate (B86663) through an oxidation reaction.[1][10]

Protocol 2: Oxidation Reaction [1][10]

  • Reaction Setup: Prepare an aqueous solution of this compound.

  • Oxidation: Add hydrogen peroxide to the this compound solution. The reaction can be optimized by controlling the temperature and the concentration of the reactants. A patent suggests a mass ratio of this compound to hydrogen peroxide to water of approximately 35-36 : 38-39 : 22-23 for the preparation of a saturated thiamine sulfate solution.[10]

  • Isolation: The resulting thiamine sulfate can be isolated from the solution, for instance, through crystallization.[10]

Biological Context and Research Applications

As a thiamine derivative, this compound's biological activities are a subject of research interest. Its structural similarity allows it to interact with pathways and enzymes that recognize thiamine.

  • Thiamine Metabolism Studies: this compound serves as a valuable research tool for investigating the metabolic pathways of thiamine.[1] It can act as a competitive inhibitor for transporters and enzymes involved in thiamine homeostasis, helping to elucidate these regulatory mechanisms.[1]

  • Neuroprotective Research: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering protection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[1]

  • Oncology Research: Some in vitro studies have indicated that this compound may exhibit anti-proliferative effects on certain cancer cell lines, possibly by interfering with their energy metabolism.[1]

The diagram below illustrates the relationship of this compound to thiamine and its primary areas of scientific investigation.

Research_Context cluster_research Research Applications of this compound Thiamine Thiamine (Vitamin B1) This compound This compound (Structural Analog) Thiamine->this compound Structural Relationship Metabolism Study of Thiamine Metabolic Pathways This compound->Metabolism Competitive Interaction Neuroprotection Neuroprotective Effects (Oxidative Stress) This compound->Neuroprotection Investigated for Cancer Anti-Cancer Properties (Energy Metabolism) This compound->Cancer Investigated for

Caption: Logical relationship of this compound to Thiamine and its research areas.

References

An In-depth Technical Guide to Thiothiamine: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

Core Molecular Data

This compound, also known as Thiamine Thiothiazolone, is a compound of significant interest in various research domains due to its structural similarity to thiamine. Understanding its fundamental molecular characteristics is crucial for any experimental design or theoretical modeling.

The empirical formula and molecular weight of this compound have been determined and are presented below. This data is critical for stoichiometric calculations, solution preparation, and analytical characterizations.

PropertyValueReferences
Molecular Formula C₁₂H₁₆N₄OS₂[1][2][3][4][5]
Molecular Weight 296.41 g/mol [3][4][5]
Monoisotopic Mass 296.07655349 Da[6][7]

Logical Representation of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Thiothiamine_Properties This compound This compound Formula Molecular Formula C₁₂H₁₆N₄OS₂ This compound->Formula has Weight Molecular Weight 296.41 g/mol This compound->Weight has

Figure 1: Core molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, would follow standard laboratory procedures. For instance, high-resolution mass spectrometry (HRMS) would be employed to confirm the monoisotopic mass with high accuracy. The synthesis of this compound, as described in the literature, involves a multi-step chemical process. A general outline of a reported synthesis method is provided below.

Synthesis of this compound (General Protocol)

  • Hydrolysis: 4-amino-2-methyl-5-acetamidomethylpyrimidine is hydrolyzed using a 16% sodium hydroxide (B78521) solution at a temperature of 105-118°C for 2-3 hours to yield 4-amino-2-methyl-5-aminomethylpyrimidine.[2]

  • Reaction with Carbon Disulfide: After cooling the solution to approximately 18°C, ammonium (B1175870) chloride is added, followed by the addition of carbon disulfide.[2] This reaction is maintained at 33-35°C for 1.5 hours.[2]

  • Addition of Acetate (B1210297) Derivative: The mixture is then cooled to 24°C, and gamma-chloro-gamma-acetyl acetate is added.[2] The subsequent reaction occurs at 35-45°C for 4 hours.[2]

  • Hydrolysis and Purification: The resulting intermediate is hydrolyzed with hydrochloric acid at 75-80°C.[2] Decolorization is achieved using activated carbon and citric acid at 55-60°C.[2]

  • Isolation: The final product, this compound, is precipitated by neutralizing the filtrate to a pH of 7.0-7.5 with a 20% sodium hydroxide solution.[2] The product is then filtered, washed, and dried.[2]

References

A Comprehensive Technical Guide to the Synthesis of Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

Thiothiamine, a structural analogue and impurity of Thiamine (B1217682) (Vitamin B1), serves as a crucial intermediate in various chemical processes and as a research tool for studying thiamine metabolism. This document provides an in-depth overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and process visualizations to facilitate a comprehensive understanding of its synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be accomplished through several distinct chemical routes. The most prominently documented methods in scientific literature and patents involve multi-step chemical reactions starting from readily available precursors. Two major pathways are detailed below.

Synthesis from Acetamidine (B91507) Hydrochloride

A patented process outlines a robust method beginning with the dissociation of acetamidine hydrochloride. This pathway is characterized by a cyclization reaction followed by condensation to yield the final product.[1]

Synthesis from 4-amino-2-methyl-5-acetamidomethylpyrimidine

This alternative pathway involves the hydrolysis of an acetamido group to a primary amine, followed by reactions with carbon disulfide and a chloro-acetyl compound to form the thiazole (B1198619) ring.[2]

Quantitative Data Overview

The efficiency of this compound synthesis is dependent on carefully controlled reaction conditions. The following tables summarize the quantitative data associated with the key synthesis pathways.

Table 1: Reactant Ratios for Synthesis from Acetamidine Hydrochloride[1]
StepReactantsMass Ratio
CyclizationLiquid Sodium Methoxide : Acetamidine Hydrochloride : α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile4 : 2 : 3
HydrolysisCyclized Solution : Water1 : 3.5-4 (relative to enamine)
Table 2: Reaction Conditions and Yield
PathwayStepParameterValueReference
From Acetamidine HClMethanol (B129727) RecoveryTemperature50 - 100 °C[1]
Methanol RecoveryPressure-0.06 to -0.09 MPa[1]
Cyclization ReactionTime2 - 4 hours[1]
HydrolysisTemperature40 - 50 °C[1]
HydrolysisTime2 - 5 hours[1]
Purification (Decolorizing)Temperature70 - 95 °C[1]
Purification (Neutralization)pH7.2 - 7.3[1]
From 4-amino-2-methyl-5-acetamidomethylpyrimidine Overall Yield Percentage ~80% [2]
HydrolysisTemperature105 - 118 °C[2]
HydrolysisTime2 - 3 hours[2]
Reaction with CS₂Temperature33 - 35 °C[2]
Reaction with CS₂Time1.5 hours[2]
Condensation ReactionTemperature35 - 45 °C[2]
Condensation ReactionTime4 hours[2]
Final HydrolysisTemperature75 - 80 °C[2]
Final HydrolysisTime10 minutes[2]
NeutralizationpH7.0 - 7.5[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on the two primary pathways.

Protocol: Synthesis from Acetamidine Hydrochloride[1]
  • Preparation of Acetamidine Solution : Dissociate acetamidine hydrochloride using liquid sodium methoxide. Filter the mixture to obtain a clear solution.

  • Cyclization : Transfer the solution to a reactor and add α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine). Recover methanol under vacuum pressure (-0.06 to -0.09 MPa) at a temperature of 50-100°C. Proceed with the cyclization reaction for 2-4 hours to obtain the cyclized solution.

  • Hydrolysis and Purification : Add an aqueous phase to the cyclized solution and distill until the vapor temperature reaches 120°C to completely remove o-chloroaniline. Add a caustic soda liquid and hydrolyze at 40-50°C for 2-5 hours.

  • Thiazole Ring Formation : After hydrolysis, add water followed by carbon disulfide and react. Finally, add gamma-chloro-gamma-acetyl propanol (B110389) and carry out the condensation reaction.

  • Isolation of Crude Product : Filter the reaction mixture to obtain crude this compound.

  • Final Purification : Dissolve the crude product in hydrochloric acid and heat to 70-95°C for 1 hour. Add activated carbon for decolorization. Filter the solution and neutralize the filtrate with a caustic soda liquid to a pH of 7.2-7.3.

  • Final Product : A solid will precipitate. Filter the solid and dry it to obtain the finished this compound.

Protocol: Synthesis from 4-amino-2-methyl-5-acetamidomethylpyrimidine[2]
  • Hydrolysis of Starting Material : Hydrolyze 4-amino-2-methyl-5-acetamidomethylpyrimidine with 16% sodium hydroxide (B78521) at 105-118°C for 2-3 hours to produce 4-amino-2-methyl-5-aminomethylpyrimidine.

  • Dithiocarbamate Formation : Cool the solution to 18°C. Add ammonium (B1175870) chloride at 23-25°C, followed by the addition of carbon disulfide. Allow the reaction to proceed at 33-35°C for 1.5 hours.

  • Condensation : Cool the mixture to 24°C and add gamma-chloro-gamma-acetyl propanol. React at 35-45°C for 4 hours to obtain 3-(2-methyl-4-amino-5-pyrimidinomethyl)aminoxanthogen-3-acetylpropanol acetate.

  • Isolation of Intermediate : Cool the reaction mixture to below 35°C, filter, wash with water, and dry the filtered solid.

  • Final Hydrolysis and Cyclization : Place the intermediate in water and add hydrochloric acid. Heat with stirring and hydrolyze at 75-80°C for 10 minutes.

  • Purification : Add citric acid, activated carbon, and water. Heat to 55-60°C for 15 minutes for decolorization. Perform pressure filtration.

  • Isolation of Final Product : Neutralize the filtrate to a pH of 7.0-7.5 at 40-55°C with a 20% sodium hydroxide solution. Filter the resulting precipitate, wash with water, and dry to obtain this compound.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Synthesis_from_Acetamidine_Hydrochloride cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products A Acetamidine HCl P1 Dissociation & Filtration A->P1 B Sodium Methoxide B->P1 C Enamine P2 Cyclization Reaction C->P2 P1->P2 I1 Cyclized Intermediate P2->I1 P3 Hydrolysis P4 Condensation with CS₂ & γ-chloro-γ-acetyl propanol P3->P4 I2 Crude this compound P4->I2 P5 Purification FP Finished this compound P5->FP I1->P3 I2->P5

Caption: Synthesis of this compound from Acetamidine Hydrochloride.

Synthesis_from_Pyrimidine_Derivative cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products & Intermediates A 4-amino-2-methyl-5- acetamidomethylpyrimidine P1 Hydrolysis A->P1 B NaOH (16%) B->P1 C CS₂ P2 Dithiocarbamate Formation C->P2 D γ-chloro-γ-acetyl propanol P3 Condensation & Cyclization D->P3 I1 4-amino-2-methyl-5- aminomethylpyrimidine P1->I1 P2->P3 I2 Xanthogen Acetate Intermediate P3->I2 P4 Final Hydrolysis & Purification FP This compound P4->FP I1->P2 I2->P4

Caption: Synthesis of this compound from a Pyrimidine Derivative.

Continuous_Flow_Synthesis cluster_reactants Key Reactants cluster_process Continuous-Flow Process cluster_products Products R1 Diamine (5) P1 Reaction to form Ketodithiocarbamate (7) R1->P1 R2 Chloroketone (6) R2->P1 R3 Carbon Disulfide R3->P1 P2 Cyclization to This compound (8) P1->P2 I1 This compound (8) P2->I1 P3 Oxidation & Transformation FP Vitamin B1 (1) P3->FP I1->P3

Caption: this compound as an intermediate in Vitamin B1 synthesis.[3]

References

Biological activity of Thiothiamine.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of Thiothiamine reveals its multifaceted interactions with cellular processes, positioning it as a molecule of interest for researchers in drug development and cellular biology. This technical guide synthesizes available data on its mechanisms of action, potential therapeutic applications, and the experimental frameworks used for its evaluation.

This compound, a derivative and impurity of thiamine (B1217682) (Vitamin B1), demonstrates a range of biological effects, including neuroprotective, antioxidant, and potential anticancer properties.[1] While it retains some Vitamin B1 activity, its primary interest lies in its distinct pharmacological profile.[1] It is known to inhibit the enzyme glutamate (B1630785) decarboxylase, leading to a decrease in the concentration of the inhibitory neurotransmitter GABA in brain tissue.

Quantitative Analysis of Biological Activity

Quantitative data on the efficacy of this compound is crucial for evaluating its therapeutic potential. While specific IC50 and EC50 values for this compound are not widely reported in the public domain, the following table summarizes the known quantitative effects of thiamine and its analogs on relevant biological targets. This data provides a comparative baseline for understanding the potential potency of this compound.

Compound/AnalogTargetEffectValueCell Line/System
Thiamine AnalogsPyruvate Dehydrogenase E1Inhibition (Ki)54 nM (most potent analog)Porcine
OxythiamineNon-small cell lung cancer cellsProliferation InhibitionSignificant at 10 µMA549

Key Signaling Pathways Modulated by Thiamine and its Analogs

The biological effects of thiamine and its derivatives, including this compound, are mediated through their interaction with several key signaling pathways.

NF-κB Signaling Pathway

Thiamine has been shown to possess anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Lipopolysaccharide (LPS)-induced inflammation is mitigated by thiamine supplementation, which leads to a decrease in the phosphorylation of p65, a key subunit of the NF-κB complex.[1][2] This, in turn, reduces the expression of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) p_p65 p-p65 NF_kB->p_p65 phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression p_p65->Inflammatory_Genes translocates to nucleus This compound This compound This compound->IKK_complex inhibition

Modulation of the NF-κB signaling pathway by this compound.
p53 Signaling Pathway

Thiamine and its derivatives can influence the activity of the tumor suppressor protein p53. Thiamine diphosphate (B83284) (ThDP) has been shown to affect the binding of p53 to DNA, thereby modulating its transcriptional activity.[3][4][5] This interaction is significant in the context of cancer, as p53 plays a crucial role in cell cycle arrest and apoptosis. Thiamine antagonists have been observed to trigger p53-dependent apoptosis in neuronal cells.[6]

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation and Activity cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates p21 p21 p53->p21 induces Apoptosis_Genes Apoptosis-related Genes p53->Apoptosis_Genes induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis This compound This compound This compound->p53 modulates binding to DNA

Influence of this compound on the p53 signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value.

  • Materials :

    • Cancer cell lines (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment : Treat cells with various concentrations of this compound and a vehicle control.

    • Incubation : Incubate the plates for 24, 48, or 72 hours.

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization : Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[7]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate_24_72h Incubate for 24-72 hours Add_this compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization buffer Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for the MTT cell viability assay.
Antioxidant Capacity Assays (DPPH and ABTS)

These protocols measure the free radical scavenging activity of this compound.

  • DPPH Assay :

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8]

  • ABTS Assay :

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Mix the ABTS•+ solution with various concentrations of this compound.

    • Incubate for a specific time (e.g., 15 minutes).

    • Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.[8]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, an executioner caspase in apoptosis, to assess if this compound induces programmed cell death.

  • Materials :

    • Cells treated with this compound

    • Cell Lysis Buffer

    • Reaction Buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Microplate reader

  • Procedure :

    • Induce Apoptosis : Treat cells with this compound to induce apoptosis.

    • Cell Lysis : Lyse the cells to release cellular contents, including caspases.

    • Assay Reaction : Incubate the cell lysate with the caspase-3 substrate.

    • Measurement : Measure the cleavage of the substrate by detecting the chromophore or fluorophore released using a microplate reader.[9][10][11]

    • Data Analysis : Quantify the increase in caspase-3 activity compared to untreated cells.

Conclusion

This compound presents a complex and intriguing profile of biological activities that warrant further investigation. Its ability to modulate key signaling pathways such as NF-κB and p53, coupled with its potential antioxidant and anticancer effects, underscores its significance as a lead compound for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this compound's pharmacological properties. Future research should focus on elucidating its precise molecular targets and obtaining comprehensive quantitative data to fully characterize its potency and efficacy.

References

Thiothiamine's Enigmatic Cellular Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, also known as thioxothiamine, is a thiamine (B1217682) analog with a unique sulfur substitution in its thiazole (B1198619) ring. While sharing a structural resemblance to thiamine (Vitamin B1), its biological activities diverge, presenting a complex profile of both thiamine-like and antagonistic properties. This technical guide provides an in-depth exploration of the currently understood and postulated mechanisms of action of this compound in cellular models. Due to the limited direct research on this compound, this guide synthesizes available data and extrapolates potential mechanisms based on the well-established roles of thiamine and its other analogs, such as benfotiamine (B1667992) and oxythiamine.

Core Cellular Mechanisms of Action

This compound's interaction with cellular machinery is multifaceted, primarily revolving around its ability to interfere with thiamine metabolism and the function of thiamine-dependent enzymes. The proposed mechanisms can be broadly categorized into:

  • Antagonism of Thiamine Metabolism and Function:

    • Inhibition of Thiamine Uptake: this compound may competitively inhibit the transport of thiamine into cells, a process mediated by thiamine transporters (ThTr1 and ThTr2). This would lead to a reduction in the intracellular thiamine pool, limiting the synthesis of its active form, thiamine pyrophosphate (TPP).

    • Inhibition of Thiamine Pyrophosphokinase (TPK): this compound could act as a competitive inhibitor of TPK, the enzyme responsible for converting thiamine to TPP. This would directly decrease the availability of the essential coenzyme.

    • Competition for Thiamine-Dependent Enzymes: As a structural analog, this compound, potentially after being pyrophosphorylated, could compete with TPP for the active sites of key metabolic enzymes, thereby inhibiting their function.

  • Direct Enzymatic Inhibition:

    • Glutamate (B1630785) Decarboxylase Inhibition: There is evidence to suggest that this compound can inhibit glutamate decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[1] This could lead to an excitatory/inhibitory imbalance in neuronal models.

  • Induction of Oxidative Stress:

    • By disrupting the function of TPP-dependent enzymes in crucial metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Krebs cycle, this compound can impair the cell's ability to produce reducing equivalents (NADPH) and manage oxidative stress.[2] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Anti-proliferative Effects:

    • In certain cancer cell lines, this compound has demonstrated anti-proliferative effects.[2] This is likely linked to its ability to disrupt cellular energy metabolism by inhibiting key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and transketolase, which are often upregulated in cancer cells.

Quantitative Data Summary

Direct quantitative data for this compound in cellular models is sparse in the available literature. The following table summarizes known qualitative effects and provides a framework for quantitative analysis based on studies of related thiamine analogs.

ParameterCompoundCell Line(s)Observed EffectPotential Quantitative Measurement
Cell Viability This compoundCancer cell linesAnti-proliferativeIC50 determination via MTT or crystal violet assay
Enzyme Inhibition This compoundBrain tissueInhibition of glutamate decarboxylase, decreased GABAKi determination, GABA concentration measurement (nmol/mg protein)
Thiamine Uptake This compound (postulated)Intestinal epithelial cells (e.g., Caco-2)Competitive inhibitionMeasurement of radiolabeled thiamine uptake in the presence of this compound
TPP Synthesis This compound (postulated)Various cell linesInhibition of TPKMeasurement of intracellular TPP levels via HPLC
Oxidative Stress This compound (postulated)Neuronal cells, endothelial cellsIncreased ROS productionQuantification of ROS using fluorescent probes (e.g., DCFDA)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Thiamine Pyrophosphate (TPP) by HPLC

Objective: To assess the effect of this compound on intracellular TPP levels.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Trichloroacetic acid (TCA)

  • Potassium ferricyanide (B76249)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Culture cells to near confluence and treat with various concentrations of this compound for a specified duration.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells and precipitate proteins with TCA.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Derivatize the thiamine and its phosphate esters in the supernatant to fluorescent thiochrome (B1210408) derivatives using potassium ferricyanide in an alkaline solution.

  • Inject the derivatized sample into the HPLC system.

  • Separate the thiochrome derivatives on a C18 column using an appropriate mobile phase gradient.

  • Detect the fluorescent compounds using a fluorescence detector (excitation ~365 nm, emission ~450 nm).

  • Quantify the TPP peak by comparing its area to a standard curve of known TPP concentrations.[3][4]

Visualizations of Cellular Pathways and Workflows

Signaling Pathways

Thiamine_Metabolism_and_Thiothiamine_Interference cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Metabolic_Pathways Metabolic Pathways Thiamine_out Thiamine Thiamine_in Thiamine Thiamine_out->Thiamine_in ThTr1/2 Thiothiamine_out This compound Thiothiamine_out->Thiamine_in Inhibition TPP Thiamine Pyrophosphate (TPP) Thiamine_in->TPP TPK Thiothiamine_in This compound Thiothiamine_in->TPP Inhibition PDH Pyruvate Dehydrogenase (Krebs Cycle) Thiothiamine_in->PDH Inhibition? TK Transketolase (Pentose Phosphate Pathway) Thiothiamine_in->TK Inhibition? aKGDH α-Ketoglutarate Dehydrogenase (Krebs Cycle) Thiothiamine_in->aKGDH Inhibition? TPP->PDH Coenzyme TPP->TK Coenzyme TPP->aKGDH Coenzyme

Caption: Postulated interference of this compound with thiamine uptake, TPP synthesis, and enzyme function.

Experimental Workflow

Cell_Viability_Workflow A 1. Seed cells in 96-well plate B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization buffer E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Logical Relationships

Thiothiamine_Antagonistic_Mechanisms cluster_Mechanisms Potential Antagonistic Mechanisms cluster_Consequences Cellular Consequences This compound This compound Inhibit_Uptake Inhibition of Thiamine Transporters This compound->Inhibit_Uptake Inhibit_TPK Inhibition of Thiamine Pyrophosphokinase This compound->Inhibit_TPK Compete_Enzyme Competition for TPP-dependent Enzymes This compound->Compete_Enzyme Reduced_Thiamine Decreased Intracellular Thiamine Inhibit_Uptake->Reduced_Thiamine Reduced_TPP Decreased Intracellular TPP Inhibit_TPK->Reduced_TPP Impaired_Metabolism Impaired Energy Metabolism & Pentose Phosphate Pathway Compete_Enzyme->Impaired_Metabolism Reduced_Thiamine->Reduced_TPP Reduced_TPP->Impaired_Metabolism Oxidative_Stress Increased Oxidative Stress Impaired_Metabolism->Oxidative_Stress Reduced_Proliferation Decreased Cell Proliferation Impaired_Metabolism->Reduced_Proliferation

Caption: Logical flow of this compound's potential antagonistic actions leading to cellular dysfunction.

Conclusion

This compound presents a compelling case for further investigation as a modulator of thiamine-dependent cellular processes. While direct evidence of its detailed mechanism of action is still emerging, its structural similarity to thiamine and its observed biological activities suggest a role as a thiamine antagonist. The primary mechanisms likely involve the disruption of thiamine uptake and metabolism, leading to impaired function of critical metabolic enzymes, increased oxidative stress, and, in some contexts, anti-proliferative effects. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to further elucidate the enigmatic cellular functions of this compound and explore its potential therapeutic applications.

References

Physical and chemical properties of Thiothiamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothiamine, a structural analog and impurity of thiamine (B1217682) (Vitamin B1), presents a unique profile of chemical and biological properties. This document provides an in-depth technical overview of this compound, consolidating its known physical and chemical characteristics, outlining experimental methodologies for its synthesis and analysis, and exploring its potential mechanisms of action. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the CAS number 299-35-4, is a thiamine derivative characterized by the substitution of a sulfur atom for a carbon in the thiazole (B1198619) ring.[1] This structural modification influences its physicochemical properties and biological activity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[1][2]
CAS Number 299-35-4[1][2][3]
Molecular Formula C₁₂H₁₆N₄OS₂[1][2][3]
Molecular Weight 296.4 g/mol [1][2]
Melting Point 238-239 °C[4][5]
Boiling Point (Predicted) 509.6 ± 60.0 °C[5]
Density (Predicted) 1.42 ± 0.1 g/cm³[5]
pKa (Predicted) 14.72 ± 0.10[5]
Appearance Pale Beige to Light Brown Solid[4][5]
Solubility DMSO (Slightly), Methanol (B129727) (Very Slightly, Heated)[4][5]
Storage Refrigerator[4][5]

Experimental Protocols

Synthesis of this compound

A chemical synthesis method for this compound has been described, which involves a multi-step process.[1][3] The general workflow is outlined below. A patented synthesis process provides a more detailed, though still general, overview of the required steps.[3]

Protocol Outline based on Patent CN104140420A: [3]

  • Preparation of Reactants: Acetamidine hydrochloride is dissociated using liquid sodium methoxide.

  • Cyclization: The resulting solution is reacted with alpha-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine), followed by methanol recovery to facilitate a cyclization reaction.

  • Hydrolysis and Reaction: An aqueous phase is added, and the mixture is distilled. Subsequently, a caustic soda solution is added for hydrolysis. This is followed by the addition of water and carbon disulfide.

  • Condensation: Gamma-chloro-gamma-acetyl propanol (B110389) is added to the reaction mixture to undergo condensation, resulting in crude this compound.

  • Purification: The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and then filtered. The filtrate is neutralized with a caustic soda solution to precipitate the solid.

  • Final Product: The precipitated solid is filtered and dried to yield the finished this compound.

G This compound Synthesis Workflow start_end start_end process process reagent reagent A Start Materials B Dissociation & Cyclization A->B Acetamidine HCl, Sodium Methoxide, Enamine C Hydrolysis B->C Aqueous Phase, Caustic Soda D Condensation C->D Carbon Disulfide, Gamma-chloro-gamma-acetyl propanol E Purification D->E HCl, Activated Carbon, Caustic Soda F This compound E->F

This compound Synthesis Workflow
Analytical Methods

High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for this compound are not extensively detailed in the literature, methods for thiamine and its derivatives can be adapted. A reverse-phase HPLC method is commonly used for the analysis of thiamine and its phosphate (B84403) esters.[6][7] The separation can be achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[8] Detection is typically performed using fluorescence after post-column derivatization to form the highly fluorescent thiochrome.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data for this compound are available in public databases such as PubChem, which can be used for structural confirmation.[2]

Mechanism of Action and Biological Activity

This compound's structural similarity to thiamine is central to its biological effects.[1] It is thought to interact with thiamine-dependent pathways, potentially acting as a competitive inhibitor for thiamine transporters and enzymes that utilize thiamine as a cofactor.[1]

Interaction with Thiamine Transporters

Thiamine is taken up by cells via specific transporters, such as SLC19A2 and SLC19A3.[9][10] Due to its structural similarity, this compound may compete with thiamine for binding to these transporters, thereby potentially affecting intracellular thiamine levels.

G This compound and Thiamine Transporter Interaction molecule molecule transporter transporter process process Thiamine Thiamine Transporter Thiamine Transporter (e.g., SLC19A2/A3) Thiamine->Transporter This compound This compound This compound->Transporter Uptake Cellular Uptake Transporter->Uptake Inhibition Competitive Inhibition G This compound's Effect on GABA Synthesis molecule molecule enzyme enzyme inhibitor inhibitor Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA This compound This compound This compound->GAD Inhibits

References

Thiothiamine: A Technical Guide to its Synthesis, Properties, and Role as a Key Intermediate in Vitamin B1 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothiamine, a pivotal intermediate in the industrial synthesis of Thiamine (B1217682) (Vitamin B1), plays a crucial role in the manufacturing of this essential nutrient. While not a household name like its final product, understanding the chemistry, synthesis, and properties of this compound is fundamental for researchers and professionals in drug development and nutritional science. This technical guide provides an in-depth exploration of this compound, from its chemical structure and synthesis pathways to its quantitative data and experimental protocols. Detailed diagrams of its synthesis workflow and related chemical reactions are presented to facilitate a comprehensive understanding.

Introduction

Thiamine (Vitamin B1) is a water-soluble vitamin essential for human health, playing a critical role in carbohydrate metabolism and nerve function.[1][2] Its discovery and subsequent synthesis have been milestones in nutritional science.[3] Central to the large-scale production of Thiamine is the synthesis of a key precursor: this compound.[4][5][6] this compound, with the chemical formula C12H16N4OS2, is a thiamine derivative where the thiazole (B1198619) ring contains a thione group.[7] This structural feature is critical for its role in the multi-step synthesis of Thiamine. This guide delves into the technical aspects of this compound, providing a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is a yellow solid with a molecular weight of 299.39 g/mol .[8] While detailed data on its isolated physical properties are not extensively documented, its structural similarity to thiamine suggests it is a water-soluble and heat-sensitive compound.[9] It is structurally characterized by a pyrimidine (B1678525) ring and a thiazole ring connected by a methylene (B1212753) bridge, with a distinguishing thione group on the thiazole ring.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H16N4OS2[7][9]
Molecular Weight296.4 g/mol [7][9]
IUPAC Name3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[9]
CAS Number299-35-4[9]
AppearanceYellow Solid[8]
Storage Temperature2-8°C Refrigerator[8]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. A common and well-documented method involves the reaction of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) with carbon disulfide and a chloroketone.[4][5] A detailed, patented synthesis process outlines the following key stages:

  • Cyclization: Acetamidine (B91507) hydrochloride is reacted with α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine) to form a cyclized solution.[11]

  • Hydrolysis and Condensation: The intermediate undergoes hydrolysis, followed by a reaction with carbon disulfide and γ-chloro-γ-acetyl propanol (B110389) to yield a crude this compound product.[10][11]

  • Purification: The crude product is then dissolved in hydrochloric acid, decolorized with activated carbon, and neutralized to precipitate the purified this compound.[11]

An alternative approach involves the aeration of an alkaline solution of thiamine.[9]

Experimental Protocol: Synthesis of this compound (Adapted from Patent CN104140420A)

Materials:

  • Acetamidine hydrochloride

  • Liquid sodium methoxide

  • α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine)

  • Carbon disulfide

  • γ-chloro-γ-acetyl propanol

  • Hydrochloric acid

  • Activated carbon

  • Sodium hydroxide (B78521) solution

Procedure:

  • Dissociation and Cyclization:

    • Dissociate acetamidine hydrochloride with liquid sodium methoxide.

    • Filter the solution and place it in a reactor.

    • Add α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine).

    • Recover methanol (B129727) and carry out a cyclization reaction to obtain a cyclized solution.[11]

  • Distillation and Hydrolysis:

    • Add an aqueous phase to the cyclized solution and distill at a vapor temperature of 120°C to remove o-chloroaniline.[11]

    • Add a caustic soda liquid and hydrolyze the mixture.[11]

  • Condensation and Crude Product Formation:

    • Add water and then carbon disulfide, and allow the reaction to proceed.

    • Add γ-chloro-γ-acetyl propanol to carry out the condensation reaction.

    • Filter the resulting solution to obtain crude this compound.[11]

  • Purification:

    • Dissolve the crude this compound in hydrochloric acid.

    • Add activated carbon to decolorize the solution.

    • Filter the solution to remove the activated carbon.

    • Neutralize the filtrate with a caustic soda liquid to precipitate the final this compound product.

    • Filter and dry the solid to obtain the finished this compound.[11]

A yield of over 76.7% has been reported for this process.[11]

Role in Thiamine Synthesis and Mechanism of Action

This compound serves as a critical intermediate in the synthesis of Thiamine. The thione group in this compound is subsequently oxidized to form the thiazole ring of Thiamine.[4][12] This oxidation is a key step in the industrial production of Vitamin B1.

While the primary interest in this compound lies in its synthetic utility, its structural similarity to Thiamine suggests potential interactions with biological systems. It may act as a competitive inhibitor for thiamine transporters or enzymes that utilize thiamine as a cofactor.[9] However, its precise mechanism of action within the body is not yet fully elucidated and requires further investigation.[9]

Visualization of Synthesis and Related Pathways

To better illustrate the synthesis process and the relationship between this compound and Thiamine, the following diagrams are provided.

Thiothiamine_Synthesis_Workflow cluster_synthesis This compound Synthesis Acetamidine_HCl Acetamidine HCl Cyclization Cyclization Acetamidine_HCl->Cyclization Enamine Enamine Enamine->Cyclization Intermediate_1 Cyclized Intermediate Cyclization->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Intermediate_2 Hydrolyzed Intermediate Hydrolysis->Intermediate_2 Condensation Condensation Intermediate_2->Condensation CS2 Carbon Disulfide CS2->Condensation GCAP γ-chloro-γ-acetyl propanol GCAP->Condensation Crude_this compound Crude this compound Condensation->Crude_this compound Purification Purification Crude_this compound->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Thiothiamine_to_Thiamine_Conversion This compound This compound (C12H16N4OS2) Oxidation Oxidation (e.g., with H2O2) This compound->Oxidation Oxidizing Agent Thiamine Thiamine (Vitamin B1) Oxidation->Thiamine

Caption: Conversion of this compound to Thiamine.

Quantitative Data

The synthesis of this compound has been optimized to achieve high yields.

Table 2: Reported Yields in this compound Synthesis

Synthesis MethodReported YieldReference
Patented Process (CN104140420A)> 76.7%[11]

Conclusion

This compound is a compound of significant industrial importance, serving as an indispensable intermediate in the synthesis of Vitamin B1. A thorough understanding of its synthesis, chemical properties, and the mechanisms of its conversion to Thiamine is crucial for optimizing production processes and for researchers exploring thiamine metabolism and related pathways. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable technical resource for the scientific and drug development communities. Further research into the biological activities of this compound may unveil novel applications beyond its role as a synthetic precursor.

References

Thiothiamine: A Technical Guide to its Biological Roles and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1), has emerged as a molecule of interest in various biomedical research fields. Structurally similar to thiamine, it is characterized by the substitution of a sulfur atom for a carbon in the thiazole (B1198619) ring. While its biological roles are not as extensively elucidated as those of thiamine, emerging research points towards its potential involvement in several key physiological and pathological processes. This technical guide provides an in-depth overview of the known biological roles of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a range of biological activities, primarily attributed to its structural analogy to thiamine. These activities include a degree of Vitamin B1 activity, neuroprotective effects, antioxidant properties, and potential anti-neoplastic activity.

Vitamin B1 Activity and Metabolic Influence

As a derivative of thiamine, this compound is understood to possess some Vitamin B1 activity, playing a role in carbohydrate metabolism and energy production.[1] Its structural similarity allows it to interact with thiamine transporters and enzymes, making it a useful tool for studying the metabolic pathways of thiamine.[1] By competing with thiamine for these transporters and enzymes, this compound can be used to investigate the mechanisms of thiamine uptake, utilization, and excretion.[1]

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties.[1] Studies suggest it could offer protection against oxidative stress and neuroinflammation, which are key factors in the pathogenesis of various neurodegenerative diseases.[1] One identified mechanism of its neuroprotective action is the inhibition of glutamate (B1630785) decarboxylase activity, which leads to a decrease in the concentration of the inhibitory neurotransmitter GABA in brain tissue.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities, which are thought to contribute to cellular protection against oxidative stress.[1] This antioxidant activity is a significant area of interest for its potential therapeutic applications.

Anti-Cancer Properties

Some in vitro studies have explored the potential anti-cancer properties of this compound.[1] It has demonstrated anti-proliferative effects on certain cancer cell lines, which may be due to its interference with their energy metabolism.[1] However, these findings are preliminary and require further in vivo investigation to determine their therapeutic potential.[1]

Quantitative Data Summary

Currently, publicly available, specific quantitative data for this compound's biological activities is limited. The following table summarizes the key reported biological effects. Further research is needed to populate more extensive quantitative metrics.

Biological ActivityModel SystemObserved EffectQuantitative DataReference
Neuroprotection Brain TissueInhibition of glutamate decarboxylase, decrease in GABA concentrationData not specified in available abstracts
Anti-Cancer In vitro cancer cell linesAnti-proliferative effectsIC50 values not specified in available abstracts[1]

Key Experimental Methodologies

Detailed experimental protocols for this compound research are not widely published. However, based on the reported biological activities, the following methodologies would be central to its investigation.

Assessment of Neuroprotective Effects
  • Cell Culture Models: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) can be used. To induce neurotoxicity, agents like glutamate, hydrogen peroxide, or beta-amyloid peptides can be applied. This compound would be co-administered to assess its protective effects.

  • Measurement of Cell Viability: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays would be used to quantify cell death.

  • Analysis of Apoptotic Markers: Techniques like TUNEL staining or western blotting for caspase-3 cleavage would be employed to determine the extent of apoptosis.

  • Measurement of GABA Levels: High-performance liquid chromatography (HPLC) with fluorescence detection can be used to quantify GABA concentrations in brain tissue homogenates or cell lysates.

Evaluation of Antioxidant Activity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of this compound to donate an electron and scavenge the DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric method to determine the antioxidant capacity of this compound.

  • Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) in cell culture models.

Investigation of Anti-Cancer Activity
  • Cell Proliferation Assays: Cancer cell lines relevant to the study (e.g., breast, lung, colon cancer) would be treated with varying concentrations of this compound. Cell proliferation can be measured using assays like BrdU incorporation or crystal violet staining.

  • Determination of IC50 Values: Dose-response curves would be generated to calculate the half-maximal inhibitory concentration (IC50) of this compound for different cancer cell lines.

  • Cell Cycle Analysis: Flow cytometry using propidium (B1200493) iodide staining can be used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on its known activities, several pathways are likely to be involved.

Potential Neuroprotective Signaling

Given its impact on the GABAergic system, this compound may modulate neuronal excitability and protect against excitotoxicity. A simplified logical workflow for investigating this is presented below.

Neuroprotection_Workflow cluster_experimental_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Neuronal_Cells Neuronal Cells (e.g., primary culture, cell line) Measure_GAD_Activity Measure Glutamate Decarboxylase (GAD) Activity Neuronal_Cells->Measure_GAD_Activity Neurotoxic_Insult Neurotoxic Insult (e.g., Glutamate, H2O2) Neurotoxic_Insult->Neuronal_Cells Thiothiamine_Treatment This compound Treatment Thiothiamine_Treatment->Measure_GAD_Activity Inhibits? Measure_GABA_Levels Measure GABA Levels Measure_GAD_Activity->Measure_GABA_Levels Leads to Assess_Cell_Viability Assess Cell Viability (MTT, LDH) Measure_GABA_Levels->Assess_Cell_Viability Impacts Neuroprotective_Effect Neuroprotective Effect Assess_Cell_Viability->Neuroprotective_Effect

Caption: Workflow for investigating the neuroprotective mechanism of this compound.

Antioxidant Action and Cellular Protection

The antioxidant properties of this compound likely involve direct radical scavenging and potentially the modulation of endogenous antioxidant defense systems.

Antioxidant_Mechanism Oxidative_Stress Cellular Oxidative Stress (Increased ROS) Cellular_Protection Cellular Protection (Reduced Damage) Oxidative_Stress->Cellular_Protection causes damage This compound This compound Direct_Scavenging Direct ROS Scavenging This compound->Direct_Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes may induce Direct_Scavenging->Cellular_Protection contributes to Antioxidant_Enzymes->Cellular_Protection contributes to

Caption: Postulated antioxidant mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising thiamine derivative with demonstrated biological activities that warrant further investigation. Its potential neuroprotective, antioxidant, and anti-cancer properties make it a candidate for therapeutic development. However, a significant gap exists in the literature regarding specific quantitative data, detailed mechanistic studies, and well-defined signaling pathways. Future research should focus on:

  • Quantitative analysis: Determining IC50 values for its anti-cancer effects and effective concentrations for its neuroprotective and antioxidant activities in various models.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Validating the in vitro findings in animal models of disease to assess its efficacy and safety profile.

  • Pharmacokinetics and bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

A deeper understanding of these aspects will be crucial for translating the potential of this compound into tangible therapeutic applications for researchers, scientists, and drug development professionals.

References

Thiothiamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document consolidates critical data, including its chemical identifiers, physical properties, synthesis methodologies, and biological activities, to support ongoing research and development efforts.

Core Chemical and Physical Data

This compound, identified by the CAS Number 299-35-4 , is a subject of interest in various scientific fields due to its structural similarity to thiamine and its potential biological activities.[1][2][3] A comprehensive summary of its key identifiers and physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 299-35-4[1][2][3]
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[1][3]
Molecular Formula C₁₂H₁₆N₄OS₂[1][2][3]
Molecular Weight 296.4 g/mol [1][2][3]
Synonyms 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione; SB; Thiamin Thiothiazolone; Thiothiamin; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione; Thioxothiamine; Thiamine Impurity E; Solbone; Sulbone; Thiamin-2-thione; Thiothlamine[1][2][3][4][5][6][7]
Melting Point 238-239 °C[8][9]
Appearance Crystals[8]
InChI Key SQOCQQPFEFRKBV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO[1]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two distinct synthesis approaches.

Aeration Method

This method involves the conversion of thiamine to this compound through aeration in an alkaline solution. It is often noted as a process occurring during industrial synthesis.[1]

Methodology:

  • Prepare an alkaline solution of thiamine.

  • Aerate the solution. This process leads to the formation of this compound as an intermediate compound.

Chemical Synthesis from Acetamidine Hydrochloride

A more controlled laboratory synthesis has been described in patent literature, involving a multi-step process.[1][10]

Experimental Protocol:

  • Step 1: Cyclization. Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered and reacted with α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine). Methanol is then recovered to facilitate a cyclization reaction, yielding a cyclized solution.[10]

  • Step 2: Purification. An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to completely remove o-chloroaniline.[10]

  • Step 3: Hydrolysis and Reaction. A caustic soda liquid is added for hydrolysis. Subsequently, water and carbon disulfide are added and reacted.[10]

  • Step 4: Condensation. Finally, gamma-chloro-gamma-acetyl propanol (B110389) is added to undergo a condensation reaction.[10]

  • Step 5: Isolation and Purification of Crude Product. The reaction mixture is filtered to obtain crude this compound.[10]

  • Step 6: Final Purification. The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and filtered. The filtrate is then neutralized with a caustic soda liquid to precipitate the solid, which is then filtered and dried to yield the finished this compound.[10]

Synthesis_Pathway A Acetamidine HCl + Sodium Methoxide C Cyclization Reaction A->C + B Enamine B->C + D Distillation (Removal of o-chloroaniline) C->D E Hydrolysis (Caustic Soda) D->E F Reaction with Carbon Disulfide E->F G Condensation with γ-chloro-γ-acetyl propanol F->G H Crude this compound G->H I Acid Dissolution & Decolorization H->I J Neutralization & Precipitation I->J K Finished this compound J->K Mechanism_of_Action cluster_cell Cell Thiamine Thiamine Transporter Thiamine Transporter Thiamine->Transporter Uptake Enzymes Thiamine-Dependent Enzymes Thiamine->Enzymes Cofactor This compound This compound This compound->Transporter Competitive Uptake This compound->Enzymes Potential Interaction/ Inhibition Neuroprotection Neuroprotective Effects This compound->Neuroprotection Antioxidant Antioxidant Activity This compound->Antioxidant Transporter->Thiamine Transporter->this compound Metabolism Carbohydrate Metabolism Enzymes->Metabolism

References

Thiothiamine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of thiothiamine, a sulfur-containing analog of thiamine (B1217682) (Vitamin B1). Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. While quantitative solubility data for this compound is limited in publicly available literature, this guide provides qualitative data and contextualizes it with quantitative data for the structurally similar and well-studied compound, thiamine hydrochloride, to offer valuable insights for formulation and experimental design.

Introduction to this compound

This compound, with the molecular formula C12H16N4OS2 and a molecular weight of 296.41 g/mol , is a derivative of thiamine.[1][2][3] It shares the core pyrimidine (B1678525) and thiazole (B1198619) ring structure but with a key modification in the thiazole ring.[1] This structural difference can influence its physicochemical properties, including solubility, which is a critical parameter in pharmaceutical research and development. Understanding the solubility of this compound in various solvents is essential for its application in in-vitro and in-vivo studies, as well as for the development of potential therapeutic agents.

This compound Solubility Profile

Direct quantitative solubility data for this compound is scarce in published literature. However, qualitative descriptions indicate its solubility in specific organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionConditionsSource(s)
Dimethyl Sulfoxide (DMSO)Slightly Soluble-[2][3][4][5]
MethanolVery Slightly SolubleHeated[2][3][4][5]

Comparative Solubility Data: Thiamine Hydrochloride

Given the limited data on this compound, the solubility of thiamine hydrochloride, a common salt of thiamine, is presented here for comparative purposes. The structural similarities suggest that thiamine's solubility behavior can provide a useful, albeit approximate, reference for predicting this compound's behavior in similar solvent systems.

Table 2: Quantitative Solubility of Thiamine Hydrochloride

SolventSolubility ( g/100 mL)Temperature (°C)Source(s)
Water~10025[6]
Glycerol~5.525[6]
Ethanol (95%)~125[6]
Absolute Ethanol~0.325[6]
MethanolMore soluble than in ethanol-[6]
Propylene GlycolSoluble-[6]
EtherPractically Insoluble-[6]
BenzenePractically Insoluble-[6]
HexanePractically Insoluble-[6]
ChloroformPractically Insoluble-[6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[7][8] This protocol is adapted from guidelines provided by the United States Pharmacopeia (USP).[7][8]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equilibration Agitate in shaker bath at constant temperature prep2->equilibration separation1 Allow solid to settle equilibration->separation1 separation2 Centrifuge sample separation1->separation2 analysis1 Filter supernatant separation2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result result analysis3->result Calculate solubility

Caption: Workflow for determining this compound solubility.

Signaling Pathways

Currently, there is a lack of specific information detailing signaling pathways that are uniquely modulated by this compound. Research involving this compound primarily utilizes it as a tool to investigate the broader metabolic pathways of thiamine.[1] As a structural analog, it can act as a competitive inhibitor for transporters and enzymes involved in thiamine uptake and utilization, thereby helping to elucidate the mechanisms of thiamine homeostasis.[1] Further research is required to determine if this compound has distinct biological activities and engages specific signaling cascades.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. While quantitative data remains limited, the qualitative information and comparative data for thiamine hydrochloride provide a valuable starting point for researchers. The detailed experimental protocol and workflow diagram offer a practical framework for laboratories to conduct their own solubility assessments. As research on this compound continues, it is anticipated that a more comprehensive understanding of its physicochemical properties and biological activities will emerge.

References

Spectroscopic Profile of Thiothiamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a thiamine (B1217682) derivative, is of significant interest in various research fields, including the study of thiamine metabolism and its potential therapeutic applications. A thorough understanding of its physicochemical properties is crucial for its application in drug development and biological studies. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols and data interpretation are presented to facilitate its use in a research setting.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₆N₄OS₂, has a molecular weight of 296.41 g/mol .[1][2] Its structure is characterized by a pyrimidine (B1678525) ring and a thiazolethione ring connected by a methylene (B1212753) bridge.

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data for this compound

The following table summarizes the available ¹³C NMR spectral data for this compound.

Carbon Atom Chemical Shift (δ) in ppm
Pyrimidine C2-CH₃Not explicitly assigned
Pyrimidine C4-NH₂Not explicitly assigned
Pyrimidine C5-CH₂Not explicitly assigned
Pyrimidine C6Not explicitly assigned
Thiazolethione C2=SNot explicitly assigned
Thiazolethione C4-CH₃Not explicitly assigned
Thiazolethione C5-CH₂CH₂OHNot explicitly assigned
Thiazolethione-CH₂-Not explicitly assigned
Thiazolethione-CH₂OHNot explicitly assigned
The specific assignments for the ¹³C NMR spectrum of this compound are based on data available from PubChem and general knowledge of thiazole (B1198619) compounds.[1]

¹H NMR Spectroscopy (Predicted and based on Thiamine)

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound are not widely published. However, based on the structure and data from similar compounds like thiamine, the following proton signals can be anticipated.

Proton Predicted Chemical Shift (δ) in ppm Multiplicity Notes
Pyrimidine-H~8.0-9.0SingletAromatic proton on the pyrimidine ring.
Methylene bridge (-CH₂-)~5.0-5.5SingletConnects the pyrimidine and thiazolethione rings.
Thiazole-CH₃~2.5-3.0SingletMethyl group on the thiazolethione ring.
Pyrimidine-CH₃~2.5-3.0SingletMethyl group on the pyrimidine ring.
-CH₂-CH₂OH~3.5-4.0TripletMethylene group adjacent to the hydroxyl group.
-CH₂-CH₂OH~2.8-3.2TripletMethylene group adjacent to the thiazolethione ring.
-OHVariableSinglet (broad)Hydroxyl proton, chemical shift is solvent dependent.
-NH₂VariableSinglet (broad)Amine protons, chemical shift is solvent dependent.
Predicted values are based on general ¹H NMR chemical shift tables and data for thiamine and its derivatives.[3][4][5]
Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
3500-3200O-H stretchingAlcohol (-OH)
3100-3000C-H stretchingAromatic C-H
2980-2850C-H stretchingAliphatic C-H
~1650C=N stretchingPyrimidine ring
~1600C=C stretchingAromatic rings
~1250C=S stretchingThione group
1200-1000C-N stretchingAmine
1260-1000C-O stretchingAlcohol
These are predicted peak positions based on characteristic IR absorption frequencies for the functional groups present in this compound.[8][9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆N₄OS₂
Monoisotopic Mass 296.0769 Da
Nominal Mass 296 Da

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to involve the cleavage of the methylene bridge and fragmentation of the side chains. Key predicted fragments are listed below.

m/z (mass-to-charge ratio) Possible Fragment Ion
296[M]⁺ (Molecular ion)
149[C₆H₇N₃S]⁺ (Thiazolethione ring fragment)
122[C₆H₈N₃]⁺ (Pyrimidine ring fragment)
These are predicted fragmentation patterns based on the structure of this compound and common fragmentation pathways of related compounds.[10][11]

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and obtaining high-quality results.

NMR Spectroscopy Protocol

Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to the ¹H spectrum.

  • Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.[12][13]

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

Data Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2][14]

Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.

  • For biological samples, a protein precipitation step using agents like trichloroacetic acid or zinc sulfate (B86663) in methanol may be necessary.[15]

LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[16][17]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for thiamine and its derivatives.

    • MS/MS Analysis: Use a triple quadrupole or ion trap mass spectrometer to perform tandem mass spectrometry.

    • Select the protonated molecule [M+H]⁺ as the precursor ion for fragmentation.

    • Optimize the collision energy to obtain characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.[18][19]

Signaling Pathways and Logical Relationships

To visualize the workflow for spectroscopic analysis and the context of this compound in biological systems, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR Pelletizing (IR) Pelletizing (IR) Sample->Pelletizing (IR) IR Dilution (MS) Dilution (MS) Sample->Dilution (MS) MS NMR_Spectrometer NMR_Spectrometer Dissolution->NMR_Spectrometer FTIR_Spectrometer FTIR_Spectrometer Pelletizing (IR)->FTIR_Spectrometer LC_MS_System LC_MS_System Dilution (MS)->LC_MS_System NMR_Data NMR_Data NMR_Spectrometer->NMR_Data IR_Spectrum IR_Spectrum FTIR_Spectrometer->IR_Spectrum Mass_Spectrum Mass_Spectrum LC_MS_System->Mass_Spectrum Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Thiamine_Metabolism Thiamine Thiamine Thiamine_Transporters Thiamine_Transporters Thiamine->Thiamine_Transporters Uptake Thiamine_Metabolizing_Enzymes Thiamine_Metabolizing_Enzymes Thiamine->Thiamine_Metabolizing_Enzymes Metabolism This compound This compound This compound->Thiamine_Transporters Competitive Inhibition This compound->Thiamine_Metabolizing_Enzymes Competitive Inhibition Thiamine_Transporters->Thiamine_Metabolizing_Enzymes Biological_Effects Biological_Effects Thiamine_Metabolizing_Enzymes->Biological_Effects

Caption: this compound's role in the context of thiamine metabolism.

References

The Neuroprotective Potential of Thiothiamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Thiamine (B1217682) (Vitamin B1) and its derivatives have long been recognized for their critical role in cellular metabolism. Emerging evidence has highlighted the significant neuroprotective potential of synthetic, lipid-soluble thiamine precursors, colloquially referred to as "Thiothiamines," particularly benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate) and O,S-dibenzoylthiamine (DBT). These compounds exhibit enhanced bioavailability over thiamine, allowing for greater penetration into the central nervous system. This technical guide provides a comprehensive overview of the core neuroprotective mechanisms of these thiothiamine derivatives, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary neuroprotective actions of these compounds are centered on the mitigation of oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound derivatives are multifaceted, stemming from their ability to modulate key cellular pathways implicated in neuronal damage and survival.

  • Antioxidant Properties: Both benfotiamine and DBT have demonstrated potent antioxidant effects. They can reduce the production of reactive oxygen species (ROS) and bolster the cellular antioxidant defense system. A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[1][2]

  • Anti-inflammatory Effects: this compound derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][3] By suppressing NF-κB activation in microglia, the resident immune cells of the brain, these compounds can reduce the production of neurotoxic inflammatory mediators.

  • Modulation of Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Benfotiamine has been shown to inhibit the activity of GSK-3β, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4]

  • Inhibition of Advanced Glycation End Product (AGE) Formation: Benfotiamine can reduce the formation of AGEs, which are harmful compounds that accumulate in aging and diabetes and contribute to neuroinflammation and oxidative stress.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of benfotiamine and DBT.

Table 1: In Vitro Neuroprotective Effects of Benfotiamine and O,S-dibenzoylthiamine (DBT)

CompoundCell LineInsultConcentrationOutcomeResultReference
BenfotiamineNeuroblastomaParaquat50 µMCell ViabilityIncreased[5]
O,S-dibenzoylthiamineNeuroblastomaParaquat10 µMCell ViabilityIncreased[5]
O,S-dibenzoylthiamineBV2 microgliaLPSNot specifiedNF-κB translocationSuppressed[1][3]

Table 2: In Vivo Neuroprotective Effects of Benfotiamine in an Alzheimer's Disease Rat Model

Treatment GroupDosageDurationCognitive Function (Morris Water Maze Escape Latency)Oxidative Stress Marker (Brain Malondialdehyde)Reference
AlCl₃ Model-30 daysIncreasedIncreased[5]
Benfotiamine + AlCl₃300 mg/kg/day15 daysDecreasedDecreased[5]

Table 3: In Vivo Effects of O,S-dibenzoylthiamine in a Mouse Model of Amyotrophic Lateral Sclerosis (FUS Transgenic Mice)

Treatment GroupDosageDurationMotor FunctionKey Molecular FindingReference
Vehicle-6 weeksDeclined-[4]
O,S-dibenzoylthiamine200 mg/kg/day6 weeksImprovedNormalized brain GSK-3β levels[4]

Table 4: Clinical Trial of Benfotiamine in Mild to Moderate Alzheimer's Disease

Treatment GroupDosageDurationCognitive Function (ADAS-Cog)Reference
Placebo-18 monthsDeclined[3]
Benfotiamine300 mg/day18 monthsImproved cognitive function[3]

Key Signaling Pathways

The neuroprotective effects of this compound derivatives are mediated through the modulation of intricate signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

G Benfotiamine's Inhibition of the GSK-3β Pathway Benfotiamine Benfotiamine Akt Akt (Protein Kinase B) Benfotiamine->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) pGSK3b p-GSK-3β (Inactive) Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs G This compound-Mediated Activation of the Nrf2/ARE Pathway This compound This compound (Benfotiamine, DBT) Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Activates Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces G This compound's Inhibition of the NF-κB Pathway in Microglia cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB IκB IKK->IκB Phosphorylates NFkB_IκB NF-κB - IκB (Inactive Complex) NFkB NF-κB NFkB_IκB->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription LPS LPS (Inflammatory Stimulus) LPS->IKK Activates This compound This compound (Benfotiamine, DBT) This compound->IKK Inhibits

References

Thiothiamine's Role in Thiamine Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) (Vitamin B1) is a vital water-soluble vitamin essential for cellular metabolism. Its biologically active form, thiamine diphosphate (B83284) (ThDP), acts as a crucial coenzyme for several enzymes involved in carbohydrate and amino acid metabolism.[1] The study of thiamine metabolism and the consequences of its deficiency are critical in understanding various pathological conditions, including neurodegenerative diseases. Thiothiamine, a structural analog of thiamine, serves as a valuable research tool in these investigations. By mimicking thiamine, it can competitively inhibit key enzymes and transport mechanisms, thereby enabling researchers to probe the intricacies of thiamine-dependent pathways. This technical guide provides an in-depth overview of this compound's role in thiamine metabolism studies, with a focus on its mechanism of action, experimental applications, and relevant protocols.

Molecular Structure and Mechanism of Action

This compound shares a core structure with thiamine, consisting of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The key distinction in this compound is the substitution of a sulfur atom for a carbon atom at position 2 of the thiazole ring, creating a thione group.[2] This structural similarity allows this compound to be recognized by thiamine transporters and enzymes.[2]

The primary mechanism of action of this compound in metabolic studies is competitive inhibition . It competes with thiamine for binding to:

  • Thiamine Transporters: Cellular uptake of thiamine is mediated by high-affinity transporters, primarily Thiamine Transporter 1 (THTR1 or SLC19A2) and Thiamine Transporter 2 (THTR2 or SLC19A3).[3][4][5] Due to its structural resemblance, this compound is presumed to compete with thiamine for binding to these transporters, thereby reducing the intracellular concentration of the natural vitamin.

  • Thiamine Pyrophosphokinase (TPK): This cytosolic enzyme catalyzes the conversion of thiamine to its active form, thiamine diphosphate (ThDP), in an ATP-dependent reaction.[6] Thiamine antagonists, including this compound, can act as competitive inhibitors of TPK, limiting the synthesis of the essential coenzyme ThDP.[7]

While specific quantitative data on the inhibitory potency of this compound is scarce in the literature, its role as a competitive antagonist is well-established conceptually.[2] Studies on other thiamine analogs, such as pyrithiamine (B133093) and oxythiamine, have provided more detailed quantitative insights into the inhibition of thiamine metabolizing enzymes.

Quantitative Data on Thiamine Antagonists

To provide a comparative context for the action of this compound, the following table summarizes key quantitative data for other well-characterized thiamine antagonists.

AntagonistTarget EnzymeOrganism/TissueInhibition Constant (K_i) / IC_50Michaelis Constant (K_m) of ThiamineReference(s)
PyrithiamineThiamine PyrophosphokinaseNot Specified2–3 μMNot Specified[7]
OxythiamineThiamine PyrophosphokinaseNot Specified4.2 mMNot Specified[7]
AmproliumThiamine PyrophosphokinaseNot Specified180 μMNot Specified
ThDP (Product)Thiamine PyrophosphokinaseMouse (recombinant)≈ 0.4 μM (non-competitive)Not Applicable[8]
Oxythiamine diphosphateTransketolaseRat liver0.02–0.2 μM (50% inhibition)Not Specified[7]
Oxythiamine diphosphatePyruvate (B1213749) DecarboxylaseYeast20 μM23 μM[7]
Pyrithiamine diphosphatePyruvate DecarboxylaseYeast78 μM23 μM[7]

Note: The absence of specific K_i_ or IC_50_ values for this compound in the current literature highlights an area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of thiamine metabolism and its antagonists. These protocols can be adapted for the investigation of this compound.

In Vitro Enzyme Inhibition Assay for Thiamine Pyrophosphokinase (TPK)

This assay determines the inhibitory effect of a thiamine analog on the activity of TPK.

Materials:

  • Purified recombinant TPK

  • Thiamine solution (substrate)

  • This compound or other antagonist solution (inhibitor)

  • ATP solution

  • Magnesium chloride (MgCl₂) solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Coupled enzyme system for detecting AMP or ADP production (e.g., pyruvate kinase/lactate dehydrogenase system with NADH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, and the coupled enzyme system components.

  • Add varying concentrations of the thiamine analog (e.g., this compound) to different reaction tubes. Include a control with no inhibitor.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a fixed concentration of thiamine.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of TPK activity.

  • Record the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.

  • To determine the mode of inhibition and the K_i_ value, perform the assay with varying concentrations of both thiamine and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[9]

Cellular Thiamine Uptake Assay

This protocol measures the effect of thiamine analogs on the transport of thiamine into cultured cells.

Materials:

  • Cell line expressing thiamine transporters (e.g., HeLa, pancreatic acinar cells, or specific cell lines overexpressing THTR1 or THTR2)[3][10]

  • Cell culture medium

  • [³H]Thiamine (radiolabeled thiamine)

  • This compound or other antagonist solution

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture the cells to confluence in appropriate multi-well plates.

  • On the day of the experiment, wash the cells with the uptake buffer.

  • Pre-incubate the cells with varying concentrations of the thiamine analog (e.g., this compound) in the uptake buffer for a defined period. Include a control with no antagonist.

  • Initiate the uptake by adding the uptake buffer containing a fixed concentration of [³H]thiamine and the respective concentration of the antagonist.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

  • Plot the percentage of inhibition of [³H]thiamine uptake against the antagonist concentration to determine the IC₅₀.

Analysis of Thiamine and its Esters by HPLC

This method is used to quantify the intracellular levels of thiamine and its phosphorylated forms (ThMP, ThDP, ThTP) in cells or tissues treated with a thiamine antagonist.

Materials:

  • Cell or tissue samples

  • Trichloroacetic acid (TCA) or perchloric acid for protein precipitation

  • Potassium ferricyanide (B76249) solution (for pre-column derivatization)

  • Alkaline solution (e.g., NaOH)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Homogenize cell or tissue samples in cold TCA to precipitate proteins and extract thiamine compounds.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform a pre-column derivatization of the thiamine compounds in the supernatant to fluorescent thiochrome (B1210408) derivatives by adding an alkaline solution of potassium ferricyanide.

  • Inject the derivatized sample into the HPLC system.

  • Separate the thiochrome derivatives of thiamine, ThMP, ThDP, and ThTP using a reversed-phase C18 column with an appropriate mobile phase gradient.

  • Detect the fluorescent compounds using a fluorescence detector (excitation ~365 nm, emission ~450 nm).[11]

  • Quantify the different thiamine esters by comparing the peak areas to those of known standards.

Visualizations of Pathways and Workflows

Thiamine Metabolism and Points of Antagonist Inhibition

The following diagram illustrates the key steps in thiamine metabolism and the points at which thiamine antagonists like this compound exert their inhibitory effects.

Thiamine_Metabolism_and_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Thiamine_out Thiamine THTR Thiamine Transporters (THTR1/THTR2) Thiamine_out->THTR Uptake Thiothiamine_out This compound Thiothiamine_out->THTR Competitive Inhibition TPK Thiamine Pyrophosphokinase (TPK) Thiothiamine_out->TPK Competitive Inhibition Thiamine_in Thiamine THTR->Thiamine_in Thiamine_in->TPK Substrate ThDP Thiamine Diphosphate (ThDP - Active Coenzyme) TPK->ThDP AMP AMP TPK->AMP ThDP_dependent_enzymes ThDP-Dependent Enzymes (e.g., Transketolase, PDH) ThDP->ThDP_dependent_enzymes Coenzyme ATP ATP ATP->TPK Metabolic_function Carbohydrate & Amino Acid Metabolism ThDP_dependent_enzymes->Metabolic_function

Caption: Thiamine metabolism and inhibition points for antagonists.

General Experimental Workflow for Studying Thiamine Antagonists

This diagram outlines a typical experimental workflow for characterizing the effects of a thiamine antagonist like this compound.

Experimental_Workflow start Start: Hypothesis (e.g., this compound inhibits thiamine metabolism) in_vitro_assays In Vitro Assays: Enzyme Kinetics (e.g., TPK inhibition) start->in_vitro_assays cell_based_assays Cell-Based Assays: - Thiamine Uptake - Cell Viability - Intracellular Thiamine Ester Levels start->cell_based_assays data_analysis Data Analysis: - IC50 / Ki determination - Statistical analysis in_vitro_assays->data_analysis hplc_analysis HPLC Analysis of Thiamine Esters cell_based_assays->hplc_analysis conclusion Conclusion: Characterization of This compound's Role and Potency data_analysis->conclusion hplc_analysis->data_analysis

Caption: Workflow for characterizing a thiamine antagonist.

Conclusion

This compound is a valuable tool for researchers in the fields of biochemistry, neuroscience, and drug development. Its structural similarity to thiamine allows it to act as a competitive inhibitor of thiamine transport and enzymatic conversion, providing a means to study the consequences of disrupted thiamine metabolism. While specific quantitative data on this compound's inhibitory potency remains an area for further investigation, the experimental protocols and conceptual framework outlined in this guide provide a solid foundation for its use in elucidating the critical roles of thiamine in cellular function and disease. Future studies focusing on the precise kinetic parameters of this compound's interactions with key metabolic players will further enhance its utility as a specific and well-characterized molecular probe.

References

Methodological & Application

Dissolution of Thiothiamine for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a thiamine (B1217682) analog, is a compound of interest in various research fields, including nutritional science and pharmaceutical development. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. Due to limited direct data on this compound, this document provides a detailed protocol for its dissolution based on its predicted chemical properties and established methods for the structurally similar compound, thiamine. These guidelines will help researchers prepare this compound solutions suitable for a range of in vitro applications, including cell-based assays and enzymatic studies.

Physicochemical Properties of this compound

A summary of the known and predicted properties of this compound is presented below. This information is crucial for selecting the appropriate solvent and handling conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₄OS₂[1][2][3]
Molecular Weight 296.41 g/mol [1][2][3]
Appearance Pale beige to light brown solid
Predicted Solubility Water-soluble[1]
Reported Solubility Slightly soluble in DMSO, very slightly soluble in Methanol (with heating)[4][5]
Predicted Stability Heat-sensitive[1]

Recommended Solvents for In Vitro Assays

Based on the available data, the following solvents are recommended for dissolving this compound. The choice of solvent will depend on the specific requirements of the in vitro assay, particularly considering potential solvent toxicity in cell-based models.

SolventConcentrationSuitabilityNotes
Sterile Deionized Water Up to 1 mg/mL (predicted)HighRecommended for most applications, especially cell-based assays, due to low toxicity. Based on the high water solubility of thiamine.[6]
Dimethyl Sulfoxide (DMSO) > 1 mg/mLModerateSuitable for preparing high-concentration stock solutions. The final concentration in the assay medium should be kept low (typically <0.5%) to avoid cytotoxicity.
Phosphate-Buffered Saline (PBS) Up to 1 mg/mL (predicted)HighAn alternative to water, providing a stable pH environment. Ensure the pH is slightly acidic (around 6.0) to enhance stability.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water

This protocol is adapted from established methods for preparing thiamine stock solutions and is recommended for general use, particularly in cell culture applications.[7]

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 9 mL of sterile, deionized water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, though prolonged heating should be avoided due to the compound's heat sensitivity.[1]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for applications requiring sterile conditions, such as cell culture.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C to -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Workflow for Preparing Aqueous this compound Stock Solution

A Weigh 10 mg this compound B Add 9 mL Sterile Water A->B C Vortex to Dissolve B->C D Adjust Volume to 10 mL C->D E Filter Sterilize (0.22 µm) D->E F Aliquot and Store at -20°C E->F

Caption: Workflow for preparing a 1 mg/mL aqueous stock solution of this compound.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for experiments requiring a higher concentration of this compound where the final concentration of DMSO in the assay can be tolerated.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Weigh the desired amount of this compound powder (e.g., 10 mg) and place it in a sterile conical tube.

  • Dissolution: Add a small volume of DMSO (e.g., 1 mL for a 10 mg/mL solution) to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C. DMSO solutions can be stored at 4°C for short periods, but long-term storage at -20°C is recommended.

Stability and Handling Considerations

Due to the limited stability data for this compound, it is prudent to follow the stability guidelines for thiamine.

  • pH Sensitivity: Thiamine is known to be unstable in solutions with a pH above 5.5.[8] Therefore, it is recommended to prepare aqueous solutions of this compound in slightly acidic conditions (pH < 6.0) if possible and to avoid alkaline buffers. Thiamine is significantly more stable at pH 3 than at pH 6.[9][10]

  • Temperature Sensitivity: this compound is predicted to be heat-sensitive.[1] Stock solutions should be stored at low temperatures (-20°C or -80°C), and exposure to elevated temperatures during dissolution should be minimized.

  • Light Sensitivity: While not explicitly stated for this compound, thiamine solutions are often protected from light. It is good practice to store this compound stock solutions in amber tubes or tubes wrapped in foil.

  • Oxidation: Thiamine can be oxidized, especially in the presence of certain metal ions.[1] Using high-purity water and avoiding contamination with metal ions is advisable.

Signaling Pathway of Factors Affecting this compound Stability

cluster_factors Destabilizing Factors cluster_compound Compound State High pH (>6.0) High pH (>6.0) Thiothiamine_in_Solution This compound in Solution High pH (>6.0)->Thiothiamine_in_Solution Elevated Temperature Elevated Temperature Elevated Temperature->Thiothiamine_in_Solution Metal Ions Metal Ions Metal Ions->Thiothiamine_in_Solution Oxygen Oxygen Oxygen->Thiothiamine_in_Solution Degraded_this compound Degraded this compound Thiothiamine_in_Solution->Degraded_this compound Degradation

Caption: Factors influencing the stability of this compound in solution.

Recommendations for Use in In Vitro Assays

  • Final Dilution: When diluting the stock solution into your assay medium (e.g., cell culture medium), ensure rapid and thorough mixing to avoid precipitation.

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of the solvent (water or DMSO) used to dissolve the this compound.

  • Fresh Preparations: For sensitive assays, it is recommended to prepare fresh dilutions from the frozen stock solution immediately before use.

By following these protocols and considering the stability and handling guidelines, researchers can confidently prepare this compound solutions for their in vitro studies, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for the Analytical Detection of Thiothiamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and reliable quantification of thiothiamine and its related compounds (thiamine and its phosphate (B84403) esters) in various biological matrices. The protocols are designed for optimal accuracy and reproducibility in research and clinical settings.

Introduction

This compound is a thiamine (B1217682) analogue that can be formed during certain analytical procedures or may be of interest in specific metabolic studies. Accurate detection in biological samples such as blood, plasma, and urine is crucial for understanding thiamine metabolism and diagnosing deficiency-related disorders.[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and robust method for this purpose.[3][4][5][6][7] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity.[8][9][10][11]

Analytical Methods Overview

Several methods have been developed for the analysis of thiamine and its derivatives, which are applicable to this compound with appropriate standardizations. The most common approaches include:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is the most established method.[3][4][5][6][7] It involves the pre-column or post-column oxidation of thiamine and its esters to the highly fluorescent thiochrome (B1210408) derivative.[3][7][12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and specificity, allowing for direct detection without derivatization.[8][9][10][11] It is particularly useful for complex matrices and low analyte concentrations.[9][11]

  • Immunoassays: While less common for routine quantitative analysis of thiamine, immunoassay principles can be applied for rapid screening.[1][14][15] These methods often rely on the specific recognition of the analyte by antibodies.[2][14][15]

Section 1: HPLC with Fluorescence Detection

This method is based on the oxidation of thiamine compounds to thiochrome, which is then detected by fluorescence.

Experimental Workflow: HPLC-Fluorescence Detection

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Whole Blood, Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with TCA) Sample->Protein_Precipitation Extraction Extraction & Cleanup Protein_Precipitation->Extraction Derivatization Oxidation to Thiochrome (Pre- or Post-column) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection (Ex: 360 nm, Em: 450 nm) HPLC->Detection Quantification Quantification (vs. Standards) Detection->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Whole Blood, Plasma, Urine) Hydrolysis Acid Phosphatase Treatment (to convert esters to free thiamine) Sample->Hydrolysis Extraction Organic Solvent Extraction Hydrolysis->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Quantification Quantification (vs. Internal Standard) MSMS->Quantification Immunoassay cluster_components Assay Components cluster_reaction Competitive Binding cluster_detection Signal Detection Analyte This compound in Sample (Free Analyte) Binding Analyte and Labeled Analyte Compete for Antibody Binding Sites Analyte->Binding Labeled_Analyte Labeled this compound (Tracer) Labeled_Analyte->Binding Antibody Anti-Thiothiamine Antibody (Limited Amount) Antibody->Binding Signal Signal from Labeled Analyte is Measured Binding->Signal Inverse_Relationship Signal is Inversely Proportional to Analyte Concentration Signal->Inverse_Relationship

References

Thiothiamine: A Research Tool for Elucidating Thiamine Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin crucial for cellular metabolism. Its transport into cells is primarily mediated by two high-affinity transporters: Thiamine Transporter-1 (THTR-1, encoded by the SLC19A2 gene) and Thiamine Transporter-2 (THTR-2, encoded by the SLC19A3 gene).[1][2] These transporters are vital for maintaining thiamine homeostasis, and their dysfunction is implicated in various neurological and metabolic disorders.[1][3] Thiothiamine, a structural analog of thiamine, serves as a valuable research tool for studying the kinetics and inhibition of these transporters, thereby aiding in the understanding of thiamine uptake mechanisms and the development of drugs targeting these pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of thiamine transporters.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆N₄OS₂PubChem
Molecular Weight 296.4 g/mol PubChem
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thionePubChem
CAS Number 299-35-4PubChem
Appearance CrystalsChemicalBook
Melting Point 239 °CChemicalBook

Mechanism of Action

Applications in Research

  • Competitive Inhibition Assays: this compound can be used to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for thiamine transporters. This data is crucial for characterizing the affinity of the transporters for different ligands.

  • Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory activity of this compound with other thiamine analogs, researchers can gain insights into the structural requirements for transporter binding and recognition.

  • High-Throughput Screening (HTS): this compound can be used as a reference compound in high-throughput screening assays designed to identify novel inhibitors of thiamine transport.[6][7]

  • Studying Thiamine-Dependent Pathways: By blocking thiamine uptake, this compound can be used to induce a state of localized thiamine deficiency in cell culture models, allowing for the study of downstream metabolic pathways that are dependent on thiamine pyrophosphate (TPP), the active form of thiamine.[8]

Experimental Protocols

Protocol 1: Determination of IC50 and Ki of this compound for Thiamine Transporters in HEK-293 Cells

This protocol describes a competitive uptake assay using radiolabeled thiamine to determine the inhibitory potency of this compound on THTR-1 and THTR-2 expressed in Human Embryonic Kidney (HEK-293) cells. HEK-293 cells endogenously express both THTR-1 and THTR-2.[9]

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [³H]-Thiamine (specific activity ~10-20 Ci/mmol)

  • This compound

  • Unlabeled Thiamine

  • 24-well cell culture plates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA or Bradford)

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed HEK-293 cells in 24-well plates B Culture for 24-48h to reach confluence A->B C Wash cells with pre-warmed PBS B->C D Pre-incubate with varying concentrations of this compound C->D E Initiate uptake with [3H]-Thiamine D->E F Incubate for a defined time (e.g., 5 min) E->F G Stop uptake by washing with ice-cold PBS F->G H Lyse cells G->H I Measure radioactivity (Liquid Scintillation) H->I J Determine protein concentration H->J K Normalize counts to protein content I->K J->K L Calculate IC50 and Ki K->L

Caption: Workflow for determining the inhibitory effect of this compound.

Procedure:

  • Cell Culture: Seed HEK-293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of this compound in Uptake Buffer.

    • Prepare a working solution of [³H]-Thiamine in Uptake Buffer at a concentration close to the Km of the transporters (e.g., 50 nM).

    • Prepare a high concentration of unlabeled thiamine (e.g., 1 mM) in Uptake Buffer to determine non-specific uptake.

  • Uptake Assay:

    • On the day of the experiment, wash the confluent cell monolayers twice with pre-warmed PBS.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of Uptake Buffer containing either:

      • Vehicle (for total uptake).

      • Varying concentrations of this compound.

      • A high concentration of unlabeled thiamine (for non-specific uptake).

    • Initiate the uptake by adding 50 µL of the [³H]-Thiamine working solution to each well.

    • Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5 minutes). This should be determined in preliminary experiments.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells in each well with 500 µL of cell lysis buffer (e.g., 0.1 M NaOH).

    • Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the specific uptake at each this compound concentration by subtracting the non-specific uptake from the total uptake.

    • Normalize the specific uptake to the protein concentration (e.g., in pmol/mg protein/min).

    • Plot the percentage of inhibition of [³H]-Thiamine uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) , where [S] is the concentration of [³H]-Thiamine used and Km is the Michaelis-Menten constant for thiamine uptake by the specific transporter.

Expected Results:

The experiment is expected to show a concentration-dependent inhibition of [³H]-Thiamine uptake by this compound. The resulting IC50 and Ki values will quantify the inhibitory potency of this compound on the thiamine transporters present in HEK-293 cells.

Quantitative Data Summary (Hypothetical):

CompoundTransporterIC50 (µM)Ki (µM)Cell LineReference
This compound THTR-1To be determinedTo be determinedHEK-293-
This compound THTR-2To be determinedTo be determinedHEK-293-
FedratinibTHTR-21.03-MDCK-hTHTR2[6]
MetforminTHTR-2>1000-MDCK-hTHTR2[6]
ChloroquineTHTR-216.2-MDCK-hTHTR2[6]
Amprolium (B1666021)THTR-1/THTR-2---[4]

Intracellular Thiamine Metabolism and a Potential Point of this compound Interference

Upon entering the cell via THTR-1 or THTR-2, thiamine is rapidly phosphorylated to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK).[10][11] TPP then acts as a crucial cofactor for several enzymes involved in carbohydrate and amino acid metabolism. This compound, by competitively inhibiting the initial uptake of thiamine, effectively reduces the intracellular pool of thiamine available for conversion to TPP.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol thiamine_out Thiamine (Extracellular) thtr1 THTR-1 (SLC19A2) thiamine_out->thtr1 thtr2 THTR-2 (SLC19A3) thiamine_out->thtr2 thiot_out This compound thiot_out->thtr1 Inhibition thiot_out->thtr2 Inhibition thiamine_in Thiamine (Intracellular) thtr1->thiamine_in Transport thtr2->thiamine_in Transport tpk Thiamine Pyrophosphokinase (TPK) thiamine_in->tpk tpp Thiamine Pyrophosphate (TPP) tpk->tpp Phosphorylation metabolism Cellular Metabolism tpp->metabolism Cofactor

Caption: Thiamine transport and metabolism pathway.

Conclusion

This compound is a valuable chemical probe for investigating the function and pharmacology of thiamine transporters THTR-1 and THTR-2. Its use in competitive binding and uptake assays allows for the detailed characterization of these vital nutrient transporters. The protocols and information provided herein are intended to facilitate the use of this compound as a research tool, ultimately contributing to a deeper understanding of thiamine homeostasis and the development of novel therapeutic strategies for related disorders. Further research is warranted to determine the specific inhibitory constants of this compound for each transporter subtype.

References

Applications of Thiothiamine Derivatives in Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Thiothiamine" is a term that can be used to refer to thiamine (B1217682) derivatives containing a thioester group. These synthetic, lipid-soluble analogs of thiamine (Vitamin B1), such as benfotiamine (B1667992) (BFT), dibenzoylthiamine (DBT), and fursultiamine (B1674287) (TTFD), exhibit enhanced bioavailability compared to their water-soluble parent compound. This characteristic allows for more effective penetration of the blood-brain barrier, making them promising therapeutic agents in neurological research.[1][2][3][4] Thiamine itself is crucial for central nervous system function, primarily through its active form, thiamine diphosphate (B83284) (ThDP), which serves as an essential coenzyme in cerebral glucose and energy metabolism.[1][5][6][7] However, emerging evidence suggests that the neuroprotective effects of this compound derivatives may extend beyond their role in energy metabolism, encompassing antioxidant and anti-inflammatory actions that are independent of ThDP's coenzyme function.[1][5][6][8]

These compounds are being actively investigated for their potential in mitigating the pathology of various neurodegenerative and neurological conditions, including Alzheimer's disease, Parkinson's disease, diabetic neuropathy, and stress-induced mood disorders.[2][5][9][10][11][12] This document provides an overview of the applications of this compound derivatives in neurological research, presenting key quantitative data from preclinical studies and detailed protocols for relevant experimental procedures.

Data Presentation

Table 1: Effects of Benfotiamine (BFT) in a Mouse Model of Alzheimer's Disease (APP/PS1)
ParameterTreatment GroupDosageDurationOutcomeReference
Spatial MemoryAPP/PS1 + BFT100-200 mg/kg/day (oral)8 weeksEnhanced spatial memory[13]
Amyloid Plaque NumberAPP/PS1 + BFT100-200 mg/kg/day (oral)8 weeksReduced amyloid plaque numbers in cortical areas[13]
Phosphorylated Tau LevelsAPP/PS1 + BFT100-200 mg/kg/day (oral)8 weeksReduced phosphorylated tau levels in cortical areas[13]
Table 2: Effects of Benfotiamine (BFT) in a Mouse Model of Tauopathy (P301S)
ParameterTreatment GroupDosageDurationOutcomeReference
LifespanP301S + BFT200 mg/kg/dayChronicIncreased lifespan[1]
Spinal Neuron DeathP301S + BFT200 mg/kg/dayChronicPrevented death of spinal neurons[1]
Behavioral DeficitsP301S + BFT200 mg/kg/dayChronicImproved behavioral deficits[1]
Oxidative StressP301S + BFT200 mg/kg/dayChronicDecreased oxidative stress[1]
InflammationP301S + BFT200 mg/kg/dayChronicDecreased inflammation (reduced iNOS, COX-2, TNF-α, IL-1β)[1]
Advanced Glycation End Products (AGEs)P301S + BFT200 mg/kg/dayChronicDecreased accumulation of AGEs[1]
Tau PhosphorylationP301S + BFT200 mg/kg/dayChronicDecreased tau phosphorylation[1]
Neurofibrillary TanglesP301S + BFT200 mg/kg/dayChronicDecreased formation of neurofibrillary tangles[1]
Table 3: In Vitro Neuroprotective Effects of Benfotiamine (BFT)
Cell LineInsultBFT ConcentrationOutcomeReference
Neuroblastoma cellsParaquat25–50 µMProtected against paraquat-induced cell death; Relieved paraquat-induced increase in protein carbonylation[1]

Experimental Protocols

Protocol 1: In Vivo Administration of Benfotiamine in a Mouse Model of Alzheimer's Disease

Objective: To assess the neuroprotective effects of chronic oral administration of benfotiamine in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • Benfotiamine (BFT) powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • APP/PS1 transgenic mice

  • Wild-type littermate control mice

  • Oral gavage needles (20-22 gauge, curved)

  • Animal balance

  • Vortex mixer or sonicator

Procedure:

  • Animal Handling and Acclimation:

    • House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Allow mice to acclimate for at least one week before the start of the experiment.

    • Handle mice regularly to minimize stress during the gavage procedure.

  • Preparation of Benfotiamine Suspension:

    • Calculate the required amount of BFT based on the desired dosage (e.g., 100-200 mg/kg/day) and the number and weight of the animals.

    • Weigh the BFT powder accurately.

    • Suspend the BFT powder in the chosen vehicle. Benfotiamine is poorly soluble in water, so a suspension is typically prepared.[14]

    • Vortex the mixture vigorously or sonicate until a homogenous suspension is achieved. Prepare fresh daily.[14]

  • Oral Administration:

    • Weigh each mouse daily before administration to ensure accurate dosing.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Administer the BFT suspension or vehicle control slowly.

    • Administer the treatment at the same time each day to maintain consistency.

  • Monitoring and Endpoint Analysis:

    • Monitor the health and behavior of the mice throughout the 8-week treatment period.

    • At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory).

    • Euthanize the mice and collect brain tissue for biochemical and histological analysis (e.g., ELISA for amyloid-beta levels, Western blotting for phosphorylated tau, immunohistochemistry for plaque burden).

Protocol 2: Quantification of Thiamine and its Metabolites in Whole Blood by HPLC with Fluorescence Detection

Objective: To measure the levels of thiamine and its phosphorylated derivatives (ThMP, ThDP) in whole blood samples from animals treated with this compound derivatives.

Materials:

  • Whole blood samples collected in EDTA tubes

  • 10% Trichloroacetic acid (TCA), ice-cold

  • Potassium ferricyanide (B76249) solution (alkaline)

  • Isobutanol (or other suitable organic solvent)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Centrifuge capable of high speed and refrigeration

  • Vortex mixer

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood into EDTA tubes and place them on ice immediately.[14]

    • For long-term storage, freeze samples at -80°C. Thiamine compounds are labile.[14]

  • Protein Precipitation:

    • To a known volume of whole blood (e.g., 200 µL), add an equal volume of ice-cold 10% TCA.[14]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[14]

    • Carefully collect the supernatant.

  • Derivatization to Thiochrome (B1210408):

    • This step converts thiamine and its phosphates into fluorescent thiochrome derivatives.[14]

    • To the supernatant, add an alkaline solution of potassium ferricyanide.

    • Mix and allow the reaction to proceed for a defined time in the dark. The exact timing and reagent concentrations should be optimized.

  • Extraction (Optional but Recommended):

    • To concentrate the sample and remove interfering substances, extract the thiochrome derivatives into an organic solvent like isobutanol.[14]

    • Vortex the mixture and then centrifuge to separate the phases.

    • Collect the organic layer containing the fluorescent derivatives.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the thiochrome derivatives on a C18 column using an appropriate mobile phase gradient.

    • Detect the fluorescent compounds using a fluorescence detector with appropriate excitation and emission wavelengths.

    • Quantify the peaks by comparing their area to a standard curve prepared with known concentrations of thiamine, ThMP, and ThDP.

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling

This compound derivatives like benfotiamine have been shown to exert neuroprotective effects through various signaling pathways. One key mechanism involves the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β).[1] GSK3β is a crucial kinase in the brain, and its overactivity is implicated in neurodegenerative diseases.[1] Benfotiamine can suppress GSK3β activity, which is associated with neuronal survival.[1] This suppression may be mediated through the activation of the pro-survival PI3K/AKT pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT GSK3b GSK3b AKT->GSK3b Inhibits Benfotiamine Benfotiamine Benfotiamine->AKT Activates Neuronal Survival Neuronal Survival GSK3b->Neuronal Survival Inhibits

Caption: Benfotiamine promotes neuronal survival by activating the PI3K/AKT pathway, which in turn inhibits GSK3β.

Anti-inflammatory Action

Chronic inflammation is a hallmark of many neurodegenerative diseases. This compound derivatives have demonstrated potent anti-inflammatory properties.[1][5][6] Benfotiamine, for instance, can counteract the increased expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in neurons.[1] This anti-inflammatory effect is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Benfotiamine Benfotiamine NF-kB NF-kB Benfotiamine->NF-kB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activates iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 TNF-a TNF-a Pro-inflammatory Genes->TNF-a IL-1b IL-1b Pro-inflammatory Genes->IL-1b

Caption: Benfotiamine exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the efficacy of a this compound derivative in a mouse model of neurodegeneration involves several key stages, from animal model selection to data analysis.

G Animal Model Selection Animal Model Selection Treatment Administration Treatment Administration Animal Model Selection->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histological Analysis->Data Analysis

Caption: A generalized workflow for in vivo testing of this compound derivatives in neurological disease models.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Thiamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Thiamine (B1217682) Analogues for the Kinetic Analysis of Thiamine Pyrophosphate (TPP)-Dependent Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine (Vitamin B1) and serves as an essential cofactor for a variety of enzymes crucial for carbohydrate and amino acid metabolism.[1] These TPP-dependent enzymes, such as pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase (TKT), are central to cellular bioenergetics.[1][2] The study of these enzymes is critical for understanding metabolic diseases, neurological disorders, and for the development of novel therapeutics, including anticancer and antimalarial drugs.[1][2][3]

Thiamine analogues are structurally similar molecules to thiamine or TPP that can be used as chemical probes to study the function and mechanism of TPP-dependent enzymes. Many of these analogues act as competitive inhibitors, binding to the TPP active site and thereby blocking the enzyme's catalytic activity.[1][4] This competitive inhibition makes them invaluable tools for elucidating enzyme mechanisms, validating drug targets, and screening for potent and selective inhibitors. While a wide range of thiamine analogues have been synthesized and characterized, such as those with modified thiazolium or pyrimidine (B1678525) rings, the principles of their use in enzyme kinetics are broadly applicable. This document provides a detailed protocol for the kinetic analysis of TPP-dependent enzymes using thiamine analogues, with a focus on pyruvate dehydrogenase. While specific kinetic data for thiothiamine is not extensively available in the literature, the methods described herein are suitable for its characterization and for that of other novel thiamine analogues.

Principle of the Assay

The kinetic analysis of a thiamine analogue's inhibitory effect on a TPP-dependent enzyme typically involves measuring the enzyme's activity in the presence and absence of the analogue. For many TPP-dependent enzymes, such as the E1 subunit of pyruvate dehydrogenase, a continuous spectrophotometric assay can be employed. This assay often uses an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.

By measuring the initial reaction velocities at various substrate (TPP) and inhibitor concentrations, key kinetic parameters can be determined. For a competitive inhibitor, the maximum velocity (Vmax) of the reaction remains unchanged, while the apparent Michaelis constant (Km) for the substrate increases.[4][5] From these data, the inhibition constant (Ki), which represents the inhibitor's binding affinity to the enzyme, can be calculated. A lower Ki value indicates a more potent inhibitor.

Data Presentation: Inhibitory Potency of Thiamine Analogues

The inhibitory activities of various thiamine analogues have been determined against several TPP-dependent enzymes. The data, presented as Ki or IC50 values, highlight the structure-activity relationships and the potential for selective inhibition.

Thiamine AnalogueTarget EnzymeInhibitor TypeKi (nM)IC50 (µM)Reference
Triazole-based benzoyl esterPorcine Pyruvate Dehydrogenase (PDH)Competitive54-[4]
Thiophene-based ester (Compound 17)Pyruvate Dehydrogenase E1 (PDH E1)CompetitiveSingle-digit nM range-[5]
Amino-oxetane (Compound 24)Pyruvate Dehydrogenase E1 (PDH E1)CompetitiveSingle-digit nM range-[5]
3-Deaza-TPPPyruvate Dehydrogenase (PDH)Competitive--[6]
Oxythiamine Diphosphate (OxThDP)Multiple TPP-dependent enzymesCompetitive--[3]
Thiamine thiazoloneTransketolase (TKT)Inhibitor-Low µM range[2]

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) for a Thiamine Analogue against Pyruvate Dehydrogenase E1 (PDH E1)

This protocol describes a continuous spectrophotometric assay to determine the Ki of a thiamine analogue acting as a competitive inhibitor of the PDH E1 subunit. The assay monitors the reduction of DCPIP at 600 nm.[7]

Materials and Reagents:

  • Purified PDH E1 enzyme

  • Thiamine pyrophosphate (TPP) stock solution

  • Thiamine analogue inhibitor (e.g., this compound) stock solution

  • Pyruvate stock solution

  • 2,6-dichlorophenolindophenol (DCPIP) stock solution

  • Magnesium chloride (MgCl2) stock solution

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer of 50 mM potassium phosphate and 1 mM MgCl2, pH 7.0.

    • Prepare a stock solution of TPP in the reaction buffer. The final concentrations in the assay will typically range around the Km value of TPP for the enzyme.

    • Prepare a stock solution of the thiamine analogue inhibitor in a suitable solvent (e.g., DMSO or reaction buffer). Perform a dilution series to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of DCPIP in the reaction buffer. The final concentration in the assay is typically around 50 µM.[7]

    • Prepare a stock solution of pyruvate in the reaction buffer. The final concentration should be saturating (typically 2-5 mM).[7]

  • Enzyme Activity Assay:

    • In a 96-well microplate, set up reactions in a final volume of 200 µL.

    • For each inhibitor concentration, prepare a set of reactions with varying TPP concentrations. Include a control set with no inhibitor.

    • To each well, add the reaction buffer, MgCl2, DCPIP, and the desired concentrations of TPP and the thiamine analogue inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed amount of the PDH E1 enzyme to each well.

    • Immediately place the microplate in the reader and monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot. The velocity can be calculated using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹ cm⁻¹).

    • Plot the initial velocities against the TPP concentrations for each inhibitor concentration.

    • To determine the kinetic parameters, perform a non-linear regression fit of the data to the Michaelis-Menten equation for competitive inhibition:

      • v₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

      • Where:

        • v₀ is the initial velocity

        • Vmax is the maximum velocity

        • [S] is the TPP concentration

        • Km is the Michaelis constant for TPP

        • [I] is the inhibitor concentration

        • Ki is the inhibition constant

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).[5] The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

    • Plot the Km_app values against the inhibitor concentrations. This should yield a straight line with the y-intercept equal to Km and the slope equal to Km/Ki. The Ki can then be calculated.

Visualizations

Signaling Pathway Diagram

TPP_Enzyme_Inhibition cluster_reaction TPP-Dependent Enzyme Reaction cluster_inhibition Inhibition Pathway Pyruvate Pyruvate Enzyme_TPP Enzyme-TPP Complex Pyruvate->Enzyme_TPP + Substrate TPP TPP TPP->Enzyme_TPP + Cofactor Hydroxyethyl_TPP Hydroxyethyl-TPP Intermediate Enzyme_TPP->Hydroxyethyl_TPP Decarboxylation Product Product (e.g., Acetyl-CoA) Hydroxyethyl_TPP->Product Acyl Transfer Thiamine_Analogue Thiamine Analogue (Inhibitor) Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) No Reaction Thiamine_Analogue->Enzyme_Inhibitor Enzyme Enzyme (e.g., PDH E1) Enzyme->Enzyme_TPP Enzyme->Enzyme_Inhibitor

Caption: TPP-dependent enzyme reaction and competitive inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: Buffer, TPP, Inhibitor, DCPIP, Pyruvate B Prepare Serial Dilutions of TPP and Inhibitor A->B C Set up reactions in 96-well plate (Vary [TPP] and [Inhibitor]) B->C D Pre-incubate at 37°C C->D E Initiate reaction with Enzyme D->E F Monitor Absorbance at 600 nm E->F G Calculate Initial Velocities (v₀) F->G H Plot v₀ vs. [TPP] for each [Inhibitor] G->H I Non-linear regression or Lineweaver-Burk Plot H->I J Determine Vmax, Km, and Ki I->J

Caption: Workflow for determining the Ki of a thiamine analogue.

Logical Relationship Diagram: Competitive Inhibition

Competitive_Inhibition E Enzyme (E) E_plus_S + E->E_plus_S E_plus_I + E->E_plus_I S Substrate (S) S->E_plus_S I Inhibitor (I) I->E_plus_I ES Enzyme-Substrate Complex (ES) ES->E_plus_S k-1 ES_to_E_plus_P k_cat ES->ES_to_E_plus_P EI Enzyme-Inhibitor Complex (EI) EI->E_plus_I k_-i P Product (P) E_plus_S->ES k1 E_plus_I->EI k_i ES_to_E_plus_P->E ES_to_E_plus_P->P

References

Application Notes and Protocols for Thiothiamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of thiothiamine in animal models, primarily focusing on rodents (mice and rats). The information is curated for researchers in pharmacology, neuroscience, and drug development to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound, a thiamine (B1217682) (Vitamin B1) derivative, is a compound of interest for its potential therapeutic effects, which may include neuroprotective and anti-inflammatory properties.[1] Structurally similar to thiamine, it is believed to interact with thiamine transporters and enzymes, potentially influencing cellular metabolism and signaling pathways.[1] This document outlines protocols for in vivo administration, methods for evaluating its effects, and insights into the molecular pathways it may modulate.

Data Presentation

Table 1: Summary of Thiamine and its Derivatives Administration in Rodent Models
CompoundAnimal ModelRoute of AdministrationDosage RangeStudy FocusReference
ThiamineMiceIntraperitoneal (i.p.)50, 100, 125 mg/kgAnti-nociceptive & Anti-inflammatory[2]
Thiamine HydrochlorideRatsIntravenous (i.v.)4, 12, 36 mg/kgPharmacokinetics[3]
BenfotiamineMiceOral100-200 mg/kg/dayNeurodegeneration (Alzheimer's model)[1]
DibenzoylthiamineMiceOral25, 200 mg/kg/dayAntidepressant-like & Antioxidant[4]
OxythiamineMiceIn vivo400 mg/kgAnti-tumor[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is adapted from studies using thiamine for anti-inflammatory and analgesic research.[2]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27G)[6]

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline.

    • Due to its limited solubility in water, it may be necessary to first dissolve this compound in a small amount of a suitable solvent like DMSO and then dilute it with saline.[7] The final concentration of the solvent should be minimal and tested for any vehicle-specific effects.

    • For a target dose of 50 mg/kg for a 25g mouse, the injected volume should be approximately 0.125 mL of a 10 mg/mL solution. The maximum recommended i.p. injection volume for a mouse is < 10 ml/kg.[6]

    • Vortex the solution until the this compound is completely dissolved.

  • Animal Handling and Injection:

    • Weigh each mouse accurately before administration.

    • Restrain the mouse using an appropriate technique. For i.p. injections, the mouse is typically held with its head tilted downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 30-40° angle to avoid puncturing the internal organs.[6]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol is based on studies administering thiamine derivatives for neurodegenerative research.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin for poorly soluble compounds)[8]

  • Oral gavage needles (flexible or rigid, appropriate size for mice, e.g., 20G, 1.5 inches)[9]

  • Syringes (1 mL)

  • Analytical balance

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the this compound suspension or solution in the chosen vehicle. For chronic studies, the formulation should be stable for the duration of the experiment.

    • To improve palatability for voluntary oral administration, this compound can be incorporated into a sweetened jelly.[10][11]

    • The concentration should be calculated based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice, ensuring the gavage volume does not exceed 10 mL/kg.[12]

  • Animal Handling and Gavage:

    • Weigh each mouse accurately.

    • Properly restrain the mouse to ensure its head and body are immobilized.

    • Gently insert the gavage needle into the esophagus. The tube should pass without resistance.[12]

    • Slowly administer the this compound formulation.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thiamine's Anti-Inflammatory Effect

Thiamine and its derivatives are suggested to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, p38 MAPK, and AMPK pathways. Thiamine supplementation has been shown to suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

G Proposed Anti-Inflammatory Signaling Pathway of Thiamine/Thiothiamine cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS/Inflammatory Stimulus TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates IKK IKK TLR4->IKK activates NFκB_nuc NF-κB p38_MAPK->NFκB_nuc activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nuc translocates AMPK AMPK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_nuc->Gene_Expression induces This compound Thiamine/ This compound This compound->p38_MAPK inhibits This compound->IKK inhibits This compound->AMPK modulates

Caption: Proposed anti-inflammatory signaling cascade modulated by thiamine/thiothiamine.

Experimental Workflow for In Vivo this compound Administration

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in an animal model.

G Experimental Workflow for this compound Administration start Start: Acclimatization of Animals grouping Randomization into Control and Treatment Groups start->grouping treatment This compound Administration (e.g., i.p. or oral gavage) grouping->treatment monitoring Behavioral and Physiological Monitoring treatment->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical, Histological, and Molecular Analyses endpoint->analysis data Data Analysis and Interpretation analysis->data

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, the 2-thioxo analogue of thiamine (B1217682) (Vitamin B1), is a sulfur-containing derivative of thiamine. While thiamine is an essential nutrient crucial for carbohydrate metabolism and nerve function, the biological role and metabolic fate of this compound are less understood. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, including predicted fragmentation patterns and experimental workflows. Given the limited direct literature on this compound mass spectrometry, this guide leverages established methods for thiamine analysis and theoretical fragmentation principles.

Predicted Mass Spectrometry Data of this compound

The chemical formula of this compound is C₁₂H₁₆N₄OS₂ with a monoisotopic mass of 296.0766 Da. In positive ion electrospray ionization (ESI), this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 297.084.

Table 1: Predicted Precursor and Product Ions for this compound LC-MS/MS Analysis

AnalytePrecursor Ion [M+H]⁺ (m/z)Predicted Product Ions (m/z)Predicted Function
This compound297.084122.037Pyrimidine (B1678525) moiety fragment
176.047Thiazole-2-thione moiety fragment
148.015Fragment from cleavage of the methylene (B1212753) bridge
134.029Further fragmentation of the thiazole (B1198619) ring

Note: These values are predicted based on the structure of this compound and known fragmentation pathways of thiamine and related heterocyclic compounds. Experimental verification is required.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from biological matrices such as plasma or tissue homogenates. Optimization may be required depending on the specific sample type.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., ¹³C₄-Thiamine or a structurally similar stable isotope-labeled compound)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • To 100 µL of sample (plasma or tissue homogenate), add 20 µL of IS solution.

  • Add 200 µL of cold 10% TCA solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Table 2: Suggested LC Parameters

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS)

Table 3: Suggested MS Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for Thiamine (for reference)

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
Thiamine265.1122.120
265.1144.115

Note: Collision energies for this compound will need to be optimized experimentally.

Diagrams

experimental_workflow sample Biological Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (TCA) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration supernatant->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data Data Acquisition & Processing lc_ms->data

Figure 1. Experimental workflow for this compound analysis.

fragmentation_pathway M This compound [M+H]⁺ m/z 297.084 frag1 Pyrimidine Moiety m/z 122.037 M->frag1 Cleavage of methylene bridge frag2 Thiazole-2-thione Moiety m/z 176.047 M->frag2 Cleavage of methylene bridge frag3 Fragment m/z 148.015 M->frag3 frag4 Fragment m/z 134.029 frag2->frag4 Loss of C₂H₄O

Figure 2. Predicted fragmentation of this compound.

thiamine_metabolism cluster_enzymes Enzymatic Conversions cluster_hypothetical Hypothetical this compound Pathway Thiamine Thiamine ThMP Thiamine Monophosphate (ThMP) Thiamine->ThMP Thiamine kinase ThDP Thiamine Diphosphate (ThDP) (Active Form) ThMP->ThDP ThMP kinase ThTP Thiamine Triphosphate (ThTP) ThDP->ThTP ThDP kinase This compound This compound (Hypothetical Pathway) ThioThMP This compound Monophosphate This compound->ThioThMP Predicted ThioThDP This compound Diphosphate ThioThMP->ThioThDP Predicted

Figure 3. Thiamine metabolism and a hypothetical pathway for this compound.

Discussion

The protocols and data presented provide a comprehensive starting point for the MS-based analysis of this compound. The predicted fragmentation pattern is based on the well-established fragmentation of thiamine, which primarily involves the cleavage of the methylene bridge connecting the pyrimidine and thiazole rings. For thiamine, this results in the characteristic fragment ions at m/z 122 (pyrimidine moiety) and m/z 144 (thiazole moiety).[1] For this compound, the pyrimidine fragment is expected to remain at m/z 122, while the thioxo-thiazole fragment is predicted to be at m/z 176. Further fragmentation of the thiazole-2-thione ring is also anticipated.

The provided LC method is a standard reverse-phase gradient suitable for separating polar molecules like thiamine and its derivatives. The use of an acidic mobile phase modifier like formic acid is crucial for good peak shape and ionization efficiency in positive ESI mode.

It is important to note that the development of a robust quantitative assay will require the synthesis and purification of a this compound analytical standard and a corresponding stable isotope-labeled internal standard for accurate quantification. The linear range, limit of detection (LOD), and limit of quantification (LOQ) of the assay must be determined through a full method validation.

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of this compound. By leveraging established methods for thiamine and employing predictive fragmentation analysis, researchers can develop and validate sensitive and specific LC-MS/MS assays for the quantification of this novel thiamine analogue. The provided protocols and diagrams serve as a valuable resource for scientists in academic research and the pharmaceutical industry who are interested in studying the metabolism and biological significance of this compound.

References

Application Notes and Protocols for In Vitro Thiothiamine Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine is a thiamine (B1217682) (Vitamin B1) analog of significant interest in biochemical and pharmaceutical research. Its structural similarity to thiamine suggests potential interactions with thiamine-dependent pathways, making it a candidate for investigation as a metabolic modulator or therapeutic agent.[1] Thiamine itself is crucial for carbohydrate metabolism and neuronal function, primarily through its active form, thiamine pyrophosphate (TPP), which serves as an essential cofactor for several key enzymes.[2] Understanding the in vitro activity of this compound is paramount to elucidating its mechanism of action and potential applications.

These application notes provide detailed protocols for a selection of in vitro assays designed to measure the activity of this compound. The described methods focus on its potential role as an inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes and its effects on cellular processes related to thiamine metabolism.

Data Presentation

The following tables summarize quantitative data for thiamine analogs, providing a reference for the expected range of activities that can be measured with the described assays.

Table 1: Inhibitory Activity of Thiamine Analogs against TPP-Dependent Enzymes

CompoundEnzyme TargetIC50 (µM)Ki (nM)Cell Line/SystemReference
N3'-pyridyl thiamineTransketolase~10-fold lower than oxythiamine-P. falciparum[3]
OxythiamineTransketolaseGI50: 36 µMKi: 0.03 µMCancer cells, Yeast[4][5]
PyrithiamineThiamine Pyrophosphokinase-Ki: 2-3 µM-[2]
Thiamine thiazolone pyrophosphatePyruvate (B1213749) Dehydrogenase Complex--Rat cortex and hippocampus[6]
Triazole-based thiamine analogPyruvate Dehydrogenase-Ki: 54 nMPorcine[7]
Pyrrothiamine derivativePyruvate Dehydrogenase-low-nanomolar rangePorcine[8]

Table 2: Cellular Effects of Thiamine Analogs

CompoundAssayEffectCell LineReference
N3'-pyridyl thiamineAntiplasmodial ActivityIC50 ~10-fold lower than oxythiamineP. falciparum[9]
OxythiamineAntiplasmodial ActivityIC50: 11 µM (thiamine-free media)P. falciparum[10]
Thiamine (unlabeled)[3H]-Thiamine UptakeUptake inversely correlated with extracellular thiamine concentrationARPE-19[11]
ThiamineMPP+ UptakeDecreased 3H-MPP+ apical uptakeCaco-2[12]

Experimental Protocols

Enzymatic Assay: Transketolase Activity (Spectrophotometric)

This assay measures the activity of transketolase, a key TPP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway.[13] The activity is determined by monitoring the oxidation of NADH, which is coupled to the reaction products of transketolase.[1][14] This protocol can be used to assess the inhibitory potential of this compound on transketolase.

Materials:

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Hemolysate from erythrocytes or purified transketolase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6

  • Ribose-5-phosphate (R5P) solution

  • Thiamine pyrophosphate (TPP) solution

  • Coupling enzymes: Ribose phosphate isomerase, Ribulose phosphate-3-epimerase, Glycerol-3-phosphate dehydrogenase

  • NADH solution

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

Protocol:

  • Prepare Reagent Mix: In the reaction buffer, prepare a reagent mix containing R5P, NADH, and the coupling enzymes.

  • Prepare Samples:

    • Basal Activity: To the wells, add the reagent mix and hemolysate/purified enzyme.

    • Stimulated Activity (Positive Control): Add the reagent mix, hemolysate/purified enzyme, and a saturating concentration of TPP.

    • This compound Inhibition: Add the reagent mix, hemolysate/purified enzyme, TPP, and varying concentrations of this compound.

    • Solvent Control: Include a control with the highest concentration of the solvent used for this compound.

  • Incubation: Incubate the plate at 37°C for 15 minutes.[15]

  • Measurement: Measure the decrease in absorbance at 340 nm over a period of 15 minutes, taking readings at regular intervals (e.g., every minute).[15]

  • Data Analysis:

    • Calculate the rate of NADH oxidation (change in absorbance per minute).

    • The transketolase activity is proportional to this rate.[16]

    • Determine the percentage inhibition of transketolase activity by this compound at each concentration.

    • Calculate the IC50 value of this compound.

Cell-Based Assay: Thiamine Uptake (Radiometric)

This assay measures the ability of this compound to compete with and inhibit the uptake of thiamine into cells. It utilizes radiolabeled [3H]-thiamine to quantify uptake.

Materials:

  • Cell line of interest (e.g., ARPE-19 human retinal pigment epithelial cells)[11]

  • 24-well cell culture plates

  • [3H]-thiamine

  • Unlabeled thiamine

  • This compound

  • Cell culture medium (e.g., DMEM)[11]

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and vials

  • Cell lysis buffer

Protocol:

  • Cell Seeding: Seed cells in 24-well plates and grow to confluency.[11]

  • Pre-incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound or unlabeled thiamine (positive control) in the culture medium for a defined period (e.g., 30 minutes).

  • Uptake: Add [3H]-thiamine to each well and incubate for a specific time (e.g., 10 minutes).[11]

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis:

    • Calculate the amount of [3H]-thiamine taken up per mg of protein.

    • Determine the percentage inhibition of thiamine uptake by this compound.

    • Calculate the Ki or IC50 value for this compound's inhibition of thiamine uptake.

Cell-Based Assay: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay assesses the effect of this compound on intracellular ROS levels, as thiamine deficiency is known to induce oxidative stress. The assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[17]

Materials:

  • Cell line of interest (e.g., HCT116 colorectal cancer cells)[17]

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA probe

  • This compound

  • Positive control for ROS induction (e.g., H2O2)

  • Cell culture medium

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[18]

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a desired duration (e.g., 24 hours). Include untreated and positive controls.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[18]

    • Incubate for 30-60 minutes at 37°C, protected from light.[18]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.[17]

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[17]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of treated cells to that of the untreated control.

    • Determine the effect of this compound on intracellular ROS levels.

Visualizations

Experimental_Workflow_Transketolase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_mix Prepare Reagent Mix (R5P, NADH, Coupling Enzymes) samples Prepare Samples in 96-well Plate (Basal, Stimulated, this compound) reagent_mix->samples incubation Incubate at 37°C samples->incubation measurement Measure Absorbance at 340 nm incubation->measurement calc_rate Calculate Rate of NADH Oxidation measurement->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; R5P [label="Ribose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; X5P [label="Xylulose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; S7P [label="Sedoheptulose-7-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; E4P [label="Erythrose-4-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; F6P [label="Fructose-6-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Transketolase1 [label="Transketolase\n(TPP-dependent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transketolase2 [label="Transketolase\n(TPP-dependent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transaldolase [label="Transaldolase", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound [label="this compound\n(Potential Inhibitor)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges G6P -> R5P [label="Oxidative Phase\n(NADPH production)"]; R5P -> X5P;

{rank=same; R5P; X5P;} X5P -> Transketolase1; R5P -> Transketolase1; Transketolase1 -> S7P; Transketolase1 -> G3P;

S7P -> Transaldolase; G3P -> Transaldolase; Transaldolase -> E4P; Transaldolase -> F6P;

E4P -> Transketolase2; X5P -> Transketolase2; Transketolase2 -> F6P; Transketolase2 -> G3P;

F6P -> Glycolysis; G3P -> Glycolysis;

This compound -> Transketolase1 [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Transketolase2 [style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Caption: The Pentose Phosphate Pathway and potential inhibition by this compound.

Logical_Relationship_Thiamine_Uptake_Assay cluster_extracellular Extracellular cluster_cellular Cellular Thiamine_radiolabeled [3H]-Thiamine Transporter Thiamine Transporter Thiamine_radiolabeled->Transporter Binds to This compound This compound This compound->Transporter Competes with [3H]-Thiamine Thiamine_intracellular Intracellular [3H]-Thiamine Transporter->Thiamine_intracellular Uptake Measurement Scintillation Counting Thiamine_intracellular->Measurement Quantified by

References

Thiothiamine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: As of late 2025, specific research on the direct application of thiothiamine in cancer is limited in publicly available scientific literature. However, extensive research on its parent compound, thiamine (B1217682) (Vitamin B1), has revealed a paradoxical role in oncology, with high doses demonstrating significant anti-cancer potential. This document provides detailed application notes and protocols based on the well-established effects of high-dose thiamine, offering a robust framework for investigating the potential of this compound as a novel anti-cancer agent. It is hypothesized that this compound, as a thiamine derivative, may exert similar biological activities.

Introduction: The Dual Role of Thiamine in Cancer

Thiamine and its derivatives are emerging as molecules of interest in cancer research due to their intricate involvement in cellular metabolism. While low physiological doses of thiamine can support the proliferation of cancer cells, which have a high metabolic demand, supra-physiological or high doses have been shown to have a growth-inhibitory effect.[1][2][3] This dual nature underscores the importance of dose-dependent studies in evaluating thiamine analogs like this compound as potential cancer therapeutics.

Some studies have explored the potential anti-cancer properties of this compound, indicating it may have anti-proliferative effects on certain cancer cell lines, possibly by interfering with their energy metabolism. However, these findings are primarily from in vitro studies, and further investigation is required to determine its therapeutic potential in vivo and its safety profile in humans.

Mechanism of Action: Targeting Cancer Metabolism

The primary proposed anti-cancer mechanism of high-dose thiamine, and potentially this compound, centers on the regulation of cancer cell metabolism, often referred to as the "Warburg effect." Many cancer cells rely on aerobic glycolysis for energy production, a less efficient but rapid process. High-dose thiamine appears to reverse this metabolic phenotype.

The key molecular players in this process are:

  • Pyruvate (B1213749) Dehydrogenase Kinase (PDK): Often overexpressed in cancer cells, PDK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex.[1]

  • Pyruvate Dehydrogenase (PDH) Complex: This mitochondrial enzyme is a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. Its inactivation by PDK promotes the glycolytic phenotype.[1][4]

  • Thiamine Pyrophosphate (TPP): The active form of thiamine, TPP, is a crucial cofactor for PDH. High intracellular concentrations of TPP, resulting from high-dose thiamine administration, are believed to inhibit PDK activity, thereby reactivating PDH.[5]

  • Caspase-3: Reactivation of PDH and the shift to oxidative phosphorylation can lead to the induction of apoptosis (programmed cell death), often mediated by effector caspases like caspase-3.[1]

This proposed mechanism suggests that this compound could act as a metabolic modulator in cancer cells, forcing them to abandon their preferred glycolytic pathway and undergo apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on high-dose thiamine in various cancer cell lines. These values can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Efficacy of High-Dose Thiamine

Cell LineCancer TypeMetricValueReference
SK-N-BENeuroblastomaIC504.9 mM[1]
Panc-1Pancreatic CancerIC505.4 mM[1]
MCF7Breast CancerGrowth Reduction (at 2 µg/mL)63%[4]

Table 2: Metabolic Effects of High-Dose Thiamine in MCF7 Breast Cancer Cells

ParameterEffectReference
Extracellular Lactate LevelsReduced[4]
PDH ActivityIncreased[4]
Oxygen Consumption RateIncreased[4]
Glycolysis and Glycolytic CapacityDecreased[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of High-Dose this compound in Cancer Cells

The following diagram illustrates the hypothesized signaling pathway through which high-dose this compound may exert its anti-cancer effects, based on the known mechanism of thiamine.

Thiothiamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound High-Dose this compound PDK PDK (Active) This compound->PDK Inhibits Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect (Blocked) PDH_active PDH (Active) Pyruvate->PDH_active Glycolysis Glycolysis Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis PDK->PDH_active Phosphorylates & Inactivates PDH_inactive PDH (Inactive) AcetylCoA Acetyl-CoA PDH_active->AcetylCoA Converts TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Proposed mechanism of high-dose this compound in cancer cells.

Experimental Workflow for Evaluating this compound

The diagram below outlines a logical workflow for the preclinical evaluation of this compound's anti-cancer activity.

Experimental_Workflow start Start: Hypothesis This compound has anti-cancer activity cell_culture 1. Cell Culture (e.g., Panc-1, SK-N-BE, MCF7) start->cell_culture cytotoxicity_assay 2. Cytotoxicity Assay (e.g., MTT, Crystal Violet) Determine IC50 cell_culture->cytotoxicity_assay metabolic_assays 3. Metabolic Assays - Glucose Consumption - Lactate Production cytotoxicity_assay->metabolic_assays Based on IC50 western_blot 4. Western Blot Analysis - p-PDH, Total PDH - Cleaved Caspase-3 metabolic_assays->western_blot apoptosis_assay 5. Apoptosis Assay (e.g., Annexin V/PI) western_blot->apoptosis_assay in_vivo_studies 6. In Vivo Studies (Xenograft Model) - Tumor Growth Inhibition apoptosis_assay->in_vivo_studies If promising in vitro results conclusion Conclusion: Evaluate Therapeutic Potential in_vivo_studies->conclusion

References

Safe handling and storage procedures for Thiothiamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of Thiothiamine. The information is compiled to ensure laboratory safety and the integrity of experimental results.

Safe Handling and Storage Procedures

This compound is an impurity of Thiamine (B1217682) and should be handled with care in a laboratory setting.[1] Adherence to standard safety protocols is essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment should be worn to prevent inhalation, skin, and eye contact.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould be worn to protect against dust particles.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended.
Respiratory Protection Dust mask or respiratorUse in poorly ventilated areas or when handling bulk quantities.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Engineering Controls

Work with this compound in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or when there is a potential for dust generation.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill and Disposal Procedures

In case of a spill, avoid creating dust. Wear appropriate PPE and gently sweep up the material. Place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Storage Conditions

Proper storage is crucial for maintaining the stability of this compound.

ParameterConditionRationale
Temperature Room Temperature (20-25°C)Storing at controlled room temperature prevents degradation.[2]
Humidity Dry environmentThis compound may be hygroscopic; store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.[3]
Light Protect from lightStore in a light-resistant container to prevent photodegradation.[4]
Container Tightly sealed containerPrevents contamination and moisture ingress.
Stability Profile

While specific quantitative stability data for this compound is limited, data for the closely related Thiamine can provide some guidance. Thiamine is known to be less stable in alkaline solutions (pH > 7) and its degradation is temperature-dependent.[5][6][7][8][9][10] It is more stable in acidic conditions (pH < 6).[5][6]

Experimental Protocols

This compound is known to inhibit glutamate (B1630785) decarboxylase, thereby affecting GABA concentrations in brain tissue.[1] It is also implicated in studies of neuroinflammation and oxidative stress. The following are detailed protocols for investigating these effects.

In Vitro Glutamate Decarboxylase (GAD) Activity Assay

This protocol is adapted from established methods for measuring GAD activity and can be used to assess the inhibitory effect of this compound.[11][12][13][14]

Objective: To determine the IC50 of this compound for GAD activity.

Materials:

  • Purified or recombinant GAD enzyme

  • L-Glutamic acid (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • 96-well microplate

  • Microplate reader

  • GABA detection system (e.g., HPLC with pre-column derivatization or a commercially available GABA assay kit)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-glutamic acid in assay buffer.

    • Prepare a stock solution of PLP in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and create a series of dilutions to be tested.

  • Enzyme Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PLP solution

      • This compound dilution (or vehicle control)

      • GAD enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the L-glutamic acid solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl or by heat inactivation).

  • GABA Quantification:

    • Quantify the amount of GABA produced in each well using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of GAD inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value.

GAD_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Substrate, Cofactor, this compound) Mix Mix Reagents, this compound, and Enzyme in Microplate Reagents->Mix Enzyme Prepare GAD Enzyme Enzyme->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Initiate with Substrate Preincubation->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction Incubate->Stop Quantify Quantify GABA Produced Stop->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro GAD inhibition assay.

Measurement of GABA Concentration in Brain Tissue Homogenate by HPLC

This protocol outlines a method to measure GABA levels in brain tissue from animals treated with this compound, adapted from established HPLC methods.[15][16][17][18][19]

Objective: To quantify the effect of this compound on GABA concentrations in specific brain regions.

Materials:

  • Animal model (e.g., rats or mice)

  • This compound for in vivo administration

  • Brain tissue homogenization buffer (e.g., perchloric acid)

  • HPLC system with a C18 column and a fluorescence or electrochemical detector

  • Derivatization agent (e.g., o-phthaldialdehyde, OPA)

  • GABA standard solution

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle to the animals according to the experimental design.

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, euthanize the animals and rapidly dissect the brain regions of interest on ice.

    • Homogenize the tissue samples in ice-cold homogenization buffer.[16]

    • Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.[16]

  • Sample Preparation:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.[16]

  • Derivatization:

    • Mix a portion of the filtered supernatant with the OPA derivatizing reagent. Allow the reaction to proceed for a specific time at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a C18 column with an appropriate mobile phase.

    • Detect the derivatized GABA using a fluorescence or electrochemical detector.

  • Quantification:

    • Create a standard curve using known concentrations of GABA standard.

    • Quantify the GABA concentration in the samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Normalize GABA concentrations to the total protein content of the tissue homogenate.

    • Statistically compare the GABA levels between the this compound-treated and control groups.

GABA_Measurement_Workflow cluster_invivo In Vivo cluster_sampleprep Sample Preparation cluster_hplc HPLC Analysis Treatment Animal Treatment (this compound vs. Vehicle) Dissection Brain Tissue Dissection Treatment->Dissection Homogenize Homogenization Dissection->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Filter Supernatant Filtration Centrifuge->Filter Derivatize Derivatization with OPA Filter->Derivatize Inject Inject Sample Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect Quantify Quantification vs. Standard Detect->Quantify

Caption: Workflow for measuring GABA in brain tissue by HPLC.

Assessment of Neuroinflammation in Cell Culture

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a cell culture model of neuroinflammation.[20][21][22][23][24]

Objective: To determine if this compound can modulate the release of TNF-α and IL-6 from activated glial cells or neurons.

Materials:

  • Relevant cell line (e.g., microglial cells, astrocytes, or neuronal cells)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture:

    • Seed the cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with the inflammatory agent (e.g., LPS) in the continued presence of this compound. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Sample Collection:

    • After the incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples.

    • Compare the cytokine levels in the this compound-treated groups to the LPS-only group to determine the effect of this compound on neuroinflammation.

Neuroinflammation_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell Glial Cell / Neuron LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->NFkB Potential Inhibition?

Caption: Potential signaling pathway for this compound's anti-inflammatory effects.

Cellular Oxidative Stress Assay using DCFH-DA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) and assess the potential antioxidant effects of this compound.[25][26][27][28][29]

Objective: To evaluate the ability of this compound to reduce intracellular ROS levels.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • DCFH-DA stock solution (in DMSO)

  • Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate for microplate reader analysis).

    • Treat the cells with different concentrations of this compound for the desired time.

  • DCFH-DA Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark.[25][26][27]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add the oxidative stress inducer to the cells in the presence of this compound. Include appropriate controls.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.[25]

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • Compare the ROS levels in the this compound-treated groups to the group treated with the oxidative stress inducer alone.

Oxidative_Stress_Workflow Cell_Treatment 1. Treat Cells with this compound DCFH_Loading 2. Load Cells with DCFH-DA Cell_Treatment->DCFH_Loading ROS_Induction 3. Induce Oxidative Stress (e.g., H2O2) DCFH_Loading->ROS_Induction Measurement 4. Measure Fluorescence (DCF formation) ROS_Induction->Measurement Analysis 5. Data Analysis Measurement->Analysis

References

Thiothiamine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thiothiamine's role as a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic protocols, quantitative data, and relevant biological pathways associated with this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound

This compound serves as a crucial building block for the synthesis of thiamine (B1217682) (Vitamin B1) and its derivatives. A common and efficient industrial synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the process described in patent CN104140420A.[1]

Step 1: Cyclization

  • Dissociate acetamidine (B91507) hydrochloride with liquid sodium methoxide.

  • Filter the mixture to obtain a solution of acetamidine.

  • To the acetamidine solution, add α-(o-chloroanilino)methylidene-β-formylaminopropionitrile (enamine).

  • Recover methanol (B129727) and carry out the cyclization reaction to obtain the cyclized solution.

Step 2: Hydrolysis and Thionation

  • Add an aqueous phase to the cyclized solution and distill to remove o-chloroaniline.

  • Add a caustic soda solution to hydrolyze the product.

  • Introduce carbon disulfide to the hydrolyzed solution to initiate the thionation reaction.

Step 3: Condensation and Purification

  • Add γ-chloro-γ-acetyl propanol (B110389) to the reaction mixture to perform the condensation, yielding crude this compound.

  • Dissolve the crude product in hydrochloric acid and decolorize with activated carbon.

  • Filter the solution and neutralize with a caustic soda solution to precipitate the purified this compound.

  • Filter and dry the solid to obtain the final this compound product.

Quantitative Data: this compound Synthesis
ParameterValueReference
Overall Yield> 76.7%[1]
Purity99.6% - 99.88%[1]

Application of this compound in the Synthesis of Thiamine Hydrochloride (Vitamin B1)

This compound is a direct precursor in the industrial production of thiamine hydrochloride. The process involves the oxidative cyclization of this compound.

Experimental Protocol: Thiamine Hydrochloride from this compound

This protocol is derived from the procedures outlined in patents CN111004230A and CN1186343C.[2][3]

Step 1: Oxidation

  • Suspend this compound in purified water.

  • Cool the mixture to approximately 10-15°C.

  • Slowly add hydrogen peroxide (34% solution) dropwise while maintaining the temperature.[3][4]

  • Stir the reaction mixture until the solution becomes clear, indicating the completion of the oxidation to thiamine sulfate (B86663).[2]

Step 2: Conversion to Hydrochloride Salt

  • To the thiamine sulfate solution, add a solution of barium chloride to precipitate barium sulfate.[3]

  • Filter off the barium sulfate precipitate.

  • Adjust the pH of the filtrate to approximately 2 with concentrated hydrochloric acid.[3]

  • Concentrate the solution and add anhydrous methanol to crystallize the thiamine hydrochloride.[3]

  • Filter and dry the crystals to obtain pure thiamine hydrochloride.

Quantitative Data: Thiamine Hydrochloride Synthesis
ParameterReactant Ratio (this compound:H₂O₂:H₂O by mass)YieldReference
Thiamine Sulfate Formation35-36 : 38-39 : 22-23Not specified[2]
Thiamine HydrochlorideNot specified90.8% - 93.73%[3]

Application of this compound in the Synthesis of Fursultiamine

Fursultiamine, a lipophilic derivative of thiamine, exhibits enhanced bioavailability.[5] this compound can be used as a starting material for its synthesis.

Experimental Protocol: Fursultiamine from this compound

This protocol is based on the method described in patent application CN109734919A.

Step 1: Thiamine Disulfide Formation

  • Dissolve this compound in pure water and cool to 15°C.

  • Add a 25% aqueous solution of hydrogen peroxide dropwise over 5 hours, maintaining the temperature between 15°C and 30°C.

  • After the reaction, decolorize the solution with activated carbon and filter.

Step 2: Condensation with Tetrahydrofuran (B95107) Methyl Sodium Thiosulfate (B1220275)

  • Cool the filtrate and adjust the pH to 11-12 with a 25% aqueous solution of sodium hydroxide.

  • Add tetrahydrofuran methyl sodium thiosulfate to the solution.

  • Maintain the temperature between 20°C and 30°C and stir for 4 hours to form crude fursultiamine.

  • Recrystallize the crude product from water, filter, and dry to obtain pure fursultiamine.

Quantitative Data: Fursultiamine Synthesis
ParameterValueReference
Yield> 83%

Biological Pathways and Mechanisms of Action

Thiamine and its derivatives, synthesized from this compound, play crucial roles in cellular metabolism. Benfotiamine, a synthetic S-acyl derivative of thiamine, is particularly noteworthy for its therapeutic potential in managing diabetic complications.[6][7] Its mechanism of action involves the activation of the enzyme transketolase, which is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP).[7][8]

Signaling Pathway: Benfotiamine's Mechanism in Mitigating Hyperglycemic Damage

Benfotiamine_Mechanism Benfotiamine Benfotiamine Thiamine_Pyrophosphate Thiamine Diphosphate (B83284) (TDP) Benfotiamine->Thiamine_Pyrophosphate Conversion Transketolase Transketolase (Activation) Thiamine_Pyrophosphate->Transketolase Cofactor PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Diverts intermediates to Hyperglycemia Hyperglycemia Glycolytic_Intermediates Excess Glycolytic Intermediates (G3P, F6P) Hyperglycemia->Glycolytic_Intermediates Leads to Glycolytic_Intermediates->PPP AGE_Pathway Advanced Glycation End-product (AGE) Pathway Glycolytic_Intermediates->AGE_Pathway PKC_Pathway Protein Kinase C (PKC) Pathway Glycolytic_Intermediates->PKC_Pathway Hexosamine_Pathway Hexosamine Pathway Glycolytic_Intermediates->Hexosamine_Pathway PPP->AGE_Pathway Inhibits PPP->PKC_Pathway Inhibits PPP->Hexosamine_Pathway Inhibits Diabetic_Complications Diabetic Complications AGE_Pathway->Diabetic_Complications PKC_Pathway->Diabetic_Complications Hexosamine_Pathway->Diabetic_Complications

Caption: Mechanism of Benfotiamine in mitigating hyperglycemic damage.

Benfotiamine increases the levels of intracellular thiamine diphosphate (TDP), which is a crucial cofactor for the enzyme transketolase.[8] Enhanced transketolase activity diverts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), from harmful pathways into the pentose phosphate pathway.[7][9] This action inhibits the formation of advanced glycation end-products (AGEs), the activation of protein kinase C (PKC), and the flux through the hexosamine pathway, all of which are implicated in the pathogenesis of diabetic complications.[9][10]

Experimental Workflow: Synthesis of Thiamine Derivatives from this compound

Synthesis_Workflow Start This compound Oxidation Oxidation (H₂O₂) Start->Oxidation Thiamine_Sulfate Thiamine Sulfate Oxidation->Thiamine_Sulfate Thiamine_Disulfide Thiamine Disulfide Oxidation->Thiamine_Disulfide Intermediate Salt_Conversion Salt Conversion (HCl or BaCl₂/HCl) Thiamine_Sulfate->Salt_Conversion Thiamine_HCl Thiamine HCl Salt_Conversion->Thiamine_HCl Condensation Condensation with Tetrahydrofuran Methyl Sodium Thiosulfate Thiamine_Disulfide->Condensation Fursultiamine Fursultiamine Condensation->Fursultiamine

Caption: Synthetic routes from this compound to thiamine HCl and fursultiamine.

References

Troubleshooting & Optimization

Technical Support Center: Thiothiamine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Thiothiamine in solution. The following information is based on established principles for thiamine (B1217682) and its derivatives, which are structurally similar to this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly. What are the primary factors I should consider?

A1: The stability of thiamine and its derivatives in solution is influenced by several factors. The most critical to investigate are:

  • pH: this compound is generally more stable in acidic conditions (pH < 6.0).[1][2] Stability significantly decreases as the pH becomes neutral or alkaline.[3][4]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[5][6]

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the degradation of thiamine.[7][8]

  • Presence of Sulfites: Sulfite ions can cleave the methylene (B1212753) bridge in the thiamine structure, leading to rapid degradation.[9][10]

  • Buffer System: The type and concentration of the buffer can impact stability. For instance, at lower pH values (4-5), phosphate (B84403) buffers may offer greater stability than citrate (B86180) buffers, while the reverse may be true at higher pH values (6-7).[4][11]

  • Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of thiamine derivatives.[5][12]

Q2: What is the optimal pH range for storing this compound solutions?

A2: For maximum stability, this compound solutions should be maintained at an acidic pH, ideally below 6.0.[2] Studies on thiamine show it is significantly more stable at pH 3 than at pH 6.[1] For parenteral solutions of vitamin B complex, a pH of 4 has been shown to provide maximum stability.[7]

Q3: Are there any chemical stabilizers I can add to my this compound solution?

A3: Yes, several additives can enhance the stability of thiamine derivatives:

  • Chelating Agents: Agents like EDTA, DTPA, and HEDTA can sequester metal ions that catalyze degradation, thereby improving stability.[13]

  • Trehalose: This sugar has been found to improve the stability of thiamines.[14]

  • Antioxidants: While not explicitly detailed for this compound, the use of antioxidants can be a general strategy to mitigate oxidative degradation.

Q4: How does the choice of buffer affect this compound stability?

A4: The buffer system can have a complex effect on stability that is intertwined with pH. At pH values of 6 and 7, citrate buffers have been shown to provide greater stability for thiamine compared to phosphate buffers.[4] Conversely, at lower pH values of 4 and 5, phosphate buffers were found to be more suitable.[4] It is crucial to select a buffer system appropriate for your target pH and experimental conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound potency in solution. High pH of the solution.1. Measure the pH of your solution. 2. Adjust the pH to a range of 3-5 using a suitable acidic buffer (e.g., citrate or phosphate buffer).[1][4]
Elevated storage temperature.1. Store the solution at refrigerated temperatures (2-8 °C). 2. For long-term storage, consider freezing the solution, though freeze-thaw stability should be verified.
Presence of contaminating metal ions.1. Use high-purity solvents and reagents. 2. Incorporate a chelating agent such as EDTA into your formulation.[13]
Discoloration or precipitation in the this compound solution. Degradation products forming.1. Analyze the solution using HPLC to identify degradation products. 2. Review the formulation for incompatible excipients.
pH shift over time.1. Ensure adequate buffer capacity to maintain a stable pH. 2. Re-evaluate the chosen buffer system for compatibility and effectiveness.
Inconsistent experimental results with this compound. Degradation due to sulfites in reagents.1. Check the certificates of analysis for all reagents to identify sources of sulfites. 2. If possible, use sulfite-free reagents.[10]
Photodegradation.1. Protect the solution from light by using amber vials or by wrapping containers in foil.

Quantitative Data on Thiamine Stability

Table 1: Effect of pH and Buffer Type on Thiamine Stability at 25°C

Buffer (0.1 M)pHTime for 10% Loss (Weeks)
Phosphate479
Phosphate73
Citrate6Greater than Phosphate
Citrate7Greater than Phosphate
Phosphate4Greater than Citrate
Phosphate5Greater than Citrate
Data adapted from a study on thiamin degradation in solutions.[4]

Table 2: Comparison of Stability between Thiamine Mononitrate (TMN) and Thiamine Chloride Hydrochloride (TClHCl) at 80°C

Thiamine Salt (27 mg/mL)Time (Days)Remaining Thiamine (%)
TMN532%
TClHCl594%
This data highlights that different salt forms of thiamine can have significantly different stability profiles.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for quantifying this compound to assess its stability. The specific parameters may need optimization for your particular instrumentation and formulation.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

  • Mobile Phase:

    • A gradient elution program is often effective.

    • Solvent A: 0.1M ammonium (B1175870) acetate, pH adjusted to 5.8 with 0.1% acetic acid.[8]

    • Solvent B: Acetonitrile.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm.[8][11]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard curve of this compound of known concentrations.

    • At specified time points, withdraw an aliquot of your experimental solution.

    • If necessary, dilute the sample to fall within the range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Quantify the this compound concentration by comparing the peak area to the standard curve.

    • Calculate the percentage of this compound remaining over time.

Protocol 2: Accelerated Stability Study

This protocol outlines an accelerated stability study to quickly estimate the long-term stability of a this compound formulation.

  • Preparation:

    • Prepare several batches of your this compound solution.

    • Divide the samples into amber vials to protect from light.

  • Storage Conditions:

    • Store the vials at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Include a control set stored at the intended long-term storage condition (e.g., 4°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove vials from each temperature condition.

    • Analyze the this compound content using the HPLC method described in Protocol 1.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) is the negative of the slope of this line. Thiamine degradation typically follows first-order kinetics.[5][8]

    • Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).

    • Extrapolate the resulting line to the intended long-term storage temperature to predict the shelf-life of your formulation.

Visualizations

Thiothiamine_Degradation_Pathway This compound This compound in Solution Degradation_Products Degradation Products This compound->Degradation_Products Degradation High_pH High pH (>6.0) High_Temp High Temperature Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Sulfites Sulfites Light_Oxygen Light & Oxygen

Caption: Factors contributing to the degradation of this compound in solution.

Stability_Troubleshooting_Workflow Start This compound Solution Unstable Check_pH Check pH Start->Check_pH Adjust_pH Adjust pH to 3-5 Check_pH->Adjust_pH > 6.0 Check_Temp Check Storage Temperature Check_pH->Check_Temp < 6.0 Adjust_pH->Check_Temp Adjust_Temp Store at 2-8°C Check_Temp->Adjust_Temp > 8°C Check_Metals Suspect Metal Ion Contamination? Check_Temp->Check_Metals 2-8°C Adjust_Temp->Check_Metals Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Metals->Add_Chelator Yes Check_Sulfites Check for Sulfites in Reagents Check_Metals->Check_Sulfites No Add_Chelator->Check_Sulfites Use_Sulfite_Free Use Sulfite-Free Reagents Check_Sulfites->Use_Sulfite_Free Yes Stable_Solution Stable Solution Check_Sulfites->Stable_Solution No Use_Sulfite_Free->Stable_Solution

Caption: A troubleshooting workflow for stabilizing this compound solutions.

References

Technical Support Center: Thiothiamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Thiothiamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: Common issues include low product yield, incomplete conversion of starting materials, and the formation of multiple byproducts. These problems can arise from suboptimal reaction conditions such as temperature and time, poor quality or incorrect stoichiometry of reagents, and the presence of moisture, especially when using moisture-sensitive reagents.[1]

Q2: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Inefficient cyclization during the formation of the pyrimidine (B1678525) ring is a common culprit. To improve the yield, ensure you are using high-purity, fresh reagents and anhydrous solvents. It is also crucial to optimize the reaction temperature and time through small-scale trial reactions. A Chinese patent suggests that a modified process can achieve a yield of over 76.7%.[1]

Q3: I am observing the formation of multiple byproducts in my reaction. How can I minimize them?

A3: Side product formation is often due to high reaction temperatures leading to decomposition or unwanted side reactions. Carefully controlling the temperature and ensuring the correct stoichiometric ratio of reactants is critical. If starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted reactions.

Q4: What are the key challenges in purifying crude this compound?

A4: Purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts with similar polarity to the desired product, and the potential for the product to be oily or non-crystalline. If phosphorus-based reagents are used in preceding steps, their removal can also be difficult.

Q5: How can I effectively purify my crude this compound product?

A5: A common purification method involves dissolving the crude product in hydrochloric acid, decolorizing with activated carbon, and then neutralizing with a caustic soda solution to precipitate the purified this compound.[1] Subsequent filtration and drying yield the final product. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete conversion of starting materials.Optimize reaction conditions (temperature, pressure, time). For the initial cyclization, vacuum pressure of -0.06 to -0.09 MPa and a temperature of 50-100°C for 2-4 hours is recommended.[1]
Poor quality or degraded reagents.Use fresh, high-purity reagents. Ensure reagents like sodium methoxide (B1231860) and enamine are stored under appropriate conditions.
Presence of moisture.Use anhydrous solvents and thoroughly dry all glassware, especially when working with moisture-sensitive reagents.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature, even if it requires a longer reaction time.
Incorrect stoichiometry of reactants.Precisely measure all reactants. The mass ratio of liquid sodium methoxide to acetamidine (B91507) hydrochloride to enamine is recommended to be 4:2:3.[1]
Side reactions of functional groups.If applicable, use protecting groups for reactive moieties not involved in the desired transformation.
Difficult Product Isolation Product is soluble in the reaction solvent.After the reaction, if the product does not precipitate upon cooling, remove the solvent under reduced pressure and attempt crystallization from a different solvent.
Oily or non-crystalline product.Try to form a salt of the product (e.g., hydrochloride) which may be more crystalline. Purification by column chromatography may also be necessary.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete Removal of Impurities Co-precipitation of impurities with the product.Optimize the pH for precipitation. A pH of 7.2-7.3 is suggested for precipitating this compound from an acidic solution.[1]
Ineffective decolorization.Ensure sufficient amount of activated carbon is used and allow adequate time for decolorization (e.g., 32-35 minutes at 70-95°C).[1]
Unreacted starting materials present.Monitor the reaction to completion using techniques like TLC or HPLC to ensure all starting materials are consumed before workup.
Low Recovery After Purification Product loss during filtration or transfers.Ensure complete transfer of solids and minimize the number of transfer steps. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.
Product is partially soluble in the precipitation solvent.Cool the solution thoroughly before filtration to minimize solubility.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from a patented synthesis process.[1]

  • Preparation of Acetamidine Solution: Dissociate acetamidine hydrochloride with liquid sodium methoxide. Filter the solution to remove any solids.

  • Cyclization Reaction:

    • Transfer the filtrate from the previous step into a reactor.

    • Add α-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine). The recommended mass ratio of liquid sodium methoxide: acetamidine hydrochloride: enamine is 4:2:3.

    • Recover the methanol (B129727) under vacuum pressure (-0.06 to -0.09 MPa) at a temperature of 50-100°C.

    • Allow the cyclization reaction to proceed for 2-4 hours to obtain the cyclized solution.

  • Hydrolysis and Thiazole Ring Formation:

    • Add an aqueous phase to the cyclized solution and distill until the vapor temperature reaches 120°C to completely remove o-chloroaniline.

    • Add a caustic soda solution and hydrolyze at 100-130°C for 2 hours.

    • After hydrolysis, add water, followed by carbon disulfide. React at 30-40°C for 1-3 hours.

    • Add gamma-chloro-gamma-acetyl propanol (B110389) and conduct the condensation reaction at 40-50°C for 2-5 hours.

  • Isolation of Crude this compound: Filter the reaction mixture to obtain the crude this compound product.

Detailed Purification of this compound

This protocol describes the purification of the crude this compound.[1]

  • Acidic Dissolution and Decolorization:

    • Dissolve the crude this compound in 6-9% hydrochloric acid.

    • Heat the solution to 70-95°C and maintain for 1 hour.

    • Add activated carbon (e.g., 1.6-2g) and stir for 32-35 minutes for decolorization.

  • Filtration and Neutralization:

    • Filter the hot solution to remove the activated carbon and other insoluble impurities.

    • Neutralize the filtrate to a pH of 7.2-7.3 with a 30% caustic soda solution.

  • Precipitation and Isolation:

    • A solid precipitate of this compound will form upon neutralization.

    • Filter the mixture to isolate the solid product.

  • Drying: Dry the solid to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification prep_acetamidine Preparation of Acetamidine Solution cyclization Cyclization Reaction with Enamine prep_acetamidine->cyclization Add Enamine hydrolysis Hydrolysis and Thiazole Ring Formation cyclization->hydrolysis Distill & Hydrolyze isolate_crude Isolate Crude This compound hydrolysis->isolate_crude Condensation dissolve_decolorize Acidic Dissolution & Decolorization isolate_crude->dissolve_decolorize Crude Product filtration_neutralization Filtration & Neutralization dissolve_decolorize->filtration_neutralization Remove Carbon precipitate_isolate Precipitation & Isolation filtration_neutralization->precipitate_isolate Adjust pH dry_product Drying precipitate_isolate->dry_product Filter final_product final_product dry_product->final_product Purified This compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield in This compound Synthesis check_reagents Are reagents fresh and of high purity? start->check_reagents check_conditions Are reaction conditions (T, P, time) optimal? check_reagents->check_conditions Yes use_fresh_reagents Use fresh, high-purity reagents and solvents. check_reagents->use_fresh_reagents No check_moisture Were anhydrous conditions maintained? check_conditions->check_moisture Yes optimize_conditions Perform small-scale trials to optimize T, P, and time. check_conditions->optimize_conditions No ensure_anhydrous Thoroughly dry glassware and use anhydrous solvents. check_moisture->ensure_anhydrous No end end check_moisture->end Yes (Consider other factors like reaction mechanism issues)

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Thiothiamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Thiothiamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for this compound synthesis?

A1: With optimized process modifications, a yield of over 76.7% can be achieved.[1]

Q2: What are the key starting materials for this compound synthesis?

A2: The primary starting materials include acetamidine (B91507) hydrochloride, α-(Ortho-Chloro aniline) base Ci Jia Ji – β – formamido group propionitrile (B127096) (enamine), liquid methanol (B129727) sodium, carbon disulfide, and gamma-chloro-gamma-acetyl propanol (B110389).[1][2]

Q3: What is a critical modification in the synthesis process to improve yield and reduce environmental impact?

A3: A key process modification involves using water instead of an organic solvent like methanol before the addition of dithiocarbonic anhydride.[1] This simplifies the processing steps, reduces production costs, and minimizes waste generation.[1]

Q4: How can I purify the crude this compound product?

A4: The crude product can be purified by dissolving it in hydrochloric acid, decolorizing with activated carbon, filtering, and then neutralizing the filtrate with a caustic soda solution to precipitate the purified this compound.[1]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step Incomplete reaction due to suboptimal reactant ratios.Ensure the mass ratio of liquid methanol sodium, acetamidine hydrochloride, and enamine is approximately 4:2:3.[1]
Suboptimal temperature or reaction time for methanol recovery and ring-closure.For methanol recovery, maintain a vacuum pressure of -0.06 to -0.09MPa and a temperature of 50-100°C.[1] Ensure the ring-closure reaction time is between 2 to 4 hours.[1]
Low Yield in Hydrolysis Step Incorrect hydrolysis temperature or duration.Maintain the hydrolysis temperature between 100-130°C for 2 hours.[1]
Product Precipitation Issues Incorrect pH during neutralization.Carefully neutralize the filtrate to a pH of 7.2-7.3 with a liquid caustic soda solution to ensure complete precipitation of the solid.[1]
Suboptimal temperature for crystallization.After neutralization, allow the solid to separate out at a temperature of 40-50°C for 2-5 hours.[1]
Formation of Side Products Instability of reagents.Use fresh, high-purity reagents. Store reagents under appropriate anhydrous conditions to prevent decomposition.[3]
Harsh pH conditions during workup.Avoid prolonged exposure to harsh pH levels during the workup process. Perform a thorough aqueous workup to remove byproducts.[3]
Difficulty in Purification Presence of phosphorus-containing byproducts (if applicable to reagents used).An aqueous workup can help hydrolyze these byproducts. In some cases, a mild acidic wash may be beneficial.[3]
Adsorption of product onto silica (B1680970) gel during chromatography.Consider using a less acidic stationary phase like neutral alumina (B75360) and minimize the time the compound is on the column.[4]

Key Experimental Parameters

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Ratios

Reactants Mass Ratio
Liquid Methanol Sodium4
Acetamidine Hydrochloride2
α – (Ortho-Chloro aniline) base Ci Jia Ji – β – formamido group propionitrile (enamine)3

Table 2: Reaction Conditions

Step Parameter Value
Methanol RecoveryVacuum Pressure-0.06 to -0.09 MPa[1]
Temperature50 to 100 °C[1]
Ring-Closure ReactionTime2 to 4 hours[1]
HydrolysisTemperature100 to 130 °C[1]
Time2 hours[1]
CrystallizationTemperature40 to 50 °C[1]
Time2 to 5 hours[1]
PurificationHydrochloric Acid Concentration6 to 9%[1]
Liquid Caustic Soda Concentration30%[1]
Neutralization pH7.2 to 7.3[1]

Experimental Protocols

1. Cyclization Reaction

  • Combine liquid methanol sodium, acetamidine hydrochloride, and α – (Ortho-Chloro aniline) base Ci Jia Ji – β – formamido group propionitrile (enamine) in a 4:2:3 mass ratio in a suitable reactor.[1]

  • Recover the methanol under a vacuum pressure of -0.06 to -0.09MPa at a temperature of 50-100°C.[1]

  • Allow the ring-closure reaction to proceed for 2-4 hours to obtain the cyclized solution.[1]

2. Hydrolysis

  • Add an aqueous phase to the cyclized solution.

  • Distill the mixture until the vapor temperature reaches 120°C to completely remove o-chloroaniline.[1]

  • Add a caustic soda liquid and hydrolyze the mixture at 100-130°C for 2 hours.[1]

3. This compound Formation and Isolation

  • After hydrolysis, add water followed by carbon disulfide.

  • Add gamma-chloro-gamma-acetyl propanol for the condensation reaction.

  • Filter the resulting solution to obtain the crude this compound product.[1]

4. Purification

  • Dissolve the crude this compound in a 6-9% hydrochloric acid solution and heat to 70-95°C for 1 hour.[1]

  • Add activated carbon and decolorize for 32-35 minutes.

  • Filter the solution to remove the activated carbon and retain the filtrate.

  • Neutralize the filtrate to a pH of 7.2-7.3 with a 30% liquid caustic soda solution.[1]

  • Allow the solid to precipitate at 40-50°C for 2-5 hours.[1]

  • Filter the solid and dry to obtain the final this compound product.[1]

Visualizations

Thiothiamine_Synthesis_Pathway A Acetamidine HCl + Enamine C Cyclization (50-100°C, 2-4h) A->C B Liquid Methanol Sodium B->C D Hydrolysis (100-130°C, 2h) C->D E Condensation with Carbon Disulfide & γ-chloro-γ-acetyl propanol D->E F Crude this compound E->F G Purification (HCl, Activated Carbon, NaOH) F->G H Pure this compound G->H

Caption: this compound Synthesis Pathway.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Ratios) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes optimize_reagents Optimize Reactant Ratios (e.g., 4:2:3) reagents_ok->optimize_reagents No optimize_conditions Adjust Temp/Time/pH per Protocol conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification conditions_ok->check_workup Yes optimize_reagents->check_reagents optimize_conditions->check_conditions workup_ok Workup OK? check_workup->workup_ok optimize_workup Modify Purification (e.g., pH control, solvent) workup_ok->optimize_workup No end Yield Optimized workup_ok->end Yes optimize_workup->check_workup

Caption: Troubleshooting Workflow for Low Yield.

References

Troubleshooting Thiothiamine insolubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Thiothiamine" is not a standard chemical name for Vitamin B1 or its common derivatives. This guide addresses the solubility of Thiamine (B1217682) , the official name for Vitamin B1, as it is presumed this is the compound of interest. The principles and troubleshooting steps discussed here apply to the most common salt forms used in research: Thiamine Hydrochloride (TClHCl) and Thiamine Mononitrate (TMN).

Frequently Asked Questions (FAQs)

Q1: Why is my thiamine not dissolving in my aqueous buffer?

A1: Thiamine insolubility is a common issue primarily influenced by three factors: the salt form used, the pH of the buffer, and the buffer's composition.

  • Salt Form: Thiamine hydrochloride (TClHCl) is significantly more water-soluble than thiamine mononitrate (TMN).[1] Ensure you are using the appropriate salt form for your required concentration.

  • pH: Thiamine is most stable and soluble in acidic conditions (optimally at a pH of 2-4).[2][3] In neutral or alkaline solutions (pH > 6.0), it is unstable and can degrade, which may lead to precipitation or loss of activity.[2][4][5]

  • Buffer Composition: Components of your buffer, such as high concentrations of phosphate (B84403) or the presence of divalent cations (Ca²⁺, Mg²⁺) in some PBS formulations, can sometimes lead to the precipitation of various compounds.[6][7] Additionally, sulfites or bisulfites present as preservatives in some solutions will rapidly inactivate thiamine.[2][8]

Q2: What is the difference in solubility between Thiamine Hydrochloride (TClHCl) and Thiamine Mononitrate (TMN)?

A2: There is a substantial difference in aqueous solubility between the two common salt forms of thiamine. TClHCl is freely soluble in water, whereas TMN is much less so. This is a critical consideration when preparing stock solutions.

Q3: Can I heat my solution to help dissolve the thiamine?

A3: Gentle warming (e.g., to 35-37°C) can be used to aid the dissolution of powdered vitamin mixtures.[9] However, prolonged or high-temperature heating should be avoided, especially in neutral or alkaline solutions, as it accelerates the degradation of thiamine.[4][5][10][11] Thiamine is more stable to heat under acidic conditions.[2]

Q4: My thiamine dissolved initially but then precipitated out of solution. What happened?

A4: This phenomenon, known as "crashing out," is typically due to a change in the solution's conditions. The most common cause is a pH shift. If you dissolve thiamine in water (which will be acidic) and then add it to a neutral or alkaline buffer (like PBS at pH 7.4), the thiamine can become unstable and degrade or precipitate. This can also occur due to temperature changes (e.g., moving a concentrated stock from room temperature to 4°C storage) or slow interactions with buffer components.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving thiamine solubility issues.

Problem: Powdered thiamine will not dissolve in my buffer (e.g., PBS pH 7.4).
  • Immediate Action: Do not continue adding powder. Stop and diagnose the issue using the workflow below.

  • Troubleshooting Workflow:

    G A Start: Thiamine Powder Insoluble in Buffer B Step 1: Verify Thiamine Salt Form A->B C Is it Thiamine Mononitrate (TMN)? B->C Yes D Is it Thiamine Hydrochloride (TClHCl)? B->D No E Issue: Low Solubility. TMN is poorly soluble at high concentrations, especially at neutral pH. C->E G Step 2: Check Buffer pH D->G F Solution: Switch to TClHCl for higher concentrations or prepare a dilute TMN stock in acidic water first. E->F O Problem Resolved F->O H Is pH > 6.0? G->H Yes I Issue: Instability. Thiamine degrades in neutral/ alkaline conditions. H->I K Step 3: Check Buffer Composition H->K No J Solution: Prepare a concentrated stock in sterile, acidic water (pH 2-4) and add as a small volume to the final buffer. I->J J->O L Does buffer contain sulfites, bisulfites, or high levels of divalent cations? K->L Yes M Issue: Incompatibility. Sulfites degrade thiamine. Ions may cause precipitation. L->M L->O No N Solution: Use a different buffer system or prepare buffer from high-purity reagents without problematic additives. M->N N->O

    Caption: Troubleshooting workflow for thiamine insolubility.

Data & Protocols
Quantitative Data Summary

The solubility and stability of thiamine are highly dependent on its salt form and the pH of the solution.

Table 1: Aqueous Solubility of Thiamine Salts

Compound Molecular Weight Aqueous Solubility (at 25°C) pH of 1% Solution
Thiamine Hydrochloride (TClHCl) 337.27 g/mol ~1000 mg/mL (Freely Soluble)[12][13][14] 2.7 - 3.4[13][15]

| Thiamine Mononitrate (TMN) | 327.36 g/mol | ~30 mg/mL (Slightly Soluble)[1] | 6.5 - 7.1[16] |

Table 2: Influence of pH on Thiamine Stability

pH Range Stability Comments
< 4.0 High Maximally stable at pH ~2.[2] Recommended for stock solutions.
4.0 - 6.0 Moderate Stability decreases as pH increases.[4]

| > 6.0 | Low | Unstable; subject to degradation and cleavage, especially when heated.[4][11] |

Experimental Protocol: Preparation of a Sterile Thiamine Stock Solution (1000x)

This protocol is designed to create a stable, concentrated stock solution of Thiamine Hydrochloride (TClHCl) that can be added to experimental buffers or cell culture media with minimal risk of precipitation.

Materials:

  • Thiamine Hydrochloride (TClHCl) powder

  • Nuclease-free, sterile water

  • Sterile 1N HCl (optional, for pH adjustment)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or cryovials

Methodology:

  • Calculate Required Mass: Determine the mass of TClHCl needed for your desired stock concentration (e.g., for a 10 mg/mL stock, weigh 10 mg of TClHCl for every 1 mL of final volume).

  • Initial Dissolution: In a sterile container, add the TClHCl powder to approximately 80% of the final required volume of sterile water. For example, if making 10 mL of stock, add the powder to 8 mL of water.

  • Ensure Complete Dissolution: Mix gently by vortexing or inverting the tube until the powder is completely dissolved. TClHCl should dissolve readily in water.[13]

  • Check and Adjust pH (Optional but Recommended): A solution of TClHCl in water will naturally be acidic (pH 2.7-3.4), which is ideal for stability.[13][15] If for any reason the pH is higher, you can adjust it to < 4.0 with a small volume of sterile 1N HCl.

  • Bring to Final Volume: Add sterile water to reach the final desired volume and mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile container. This is the standard method for sterilizing heat-labile solutions like thiamine.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store these aliquots at -20°C and protect them from light.[2][17]

  • Usage: When needed, thaw an aliquot and add the required volume to your final buffer or medium (e.g., add 1 µL per 1 mL of medium for a 1x final concentration from a 1000x stock). The small volume of the acidic stock will have a negligible effect on the pH of the final solution, preventing precipitation.

Signaling Pathway Visualization

Thiamine's primary role in cellular metabolism is as its active coenzyme form, Thiamine Pyrophosphate (TPP). The conversion from dietary thiamine to TPP is a critical enzymatic process.

G cluster_cytosol Cytosolic Activation Thiamine Thiamine (Vitamin B1) (from diet/media) Enzyme Thiamine Pyrophosphokinase (TPK1) Thiamine->Enzyme Substrate TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) TMP Thiamine Monophosphate (TMP) ATP ATP ATP->Enzyme Co-substrate AMP AMP Enzyme->TPP Product Enzyme->AMP Byproduct

Caption: Conversion of Thiamine to its active form, Thiamine Pyrophosphate (TPP).

References

Preventing degradation of Thiothiamine during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of thiothiamine during experiments. The following information is based on the known instability of thiamine (B1217682), a closely related compound, and specific handling recommendations for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to thiamine?

This compound shares a core structure with thiamine (Vitamin B1), consisting of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The key difference is the presence of a thione group (a carbon double-bonded to a sulfur atom) in the thiazole ring of this compound.[1] Due to this structural similarity, this compound is expected to exhibit similar stability characteristics to thiamine, being sensitive to factors like heat, light, and pH.[1] It is often considered an impurity of thiamine and is also used as a research tool to study thiamine metabolism.[2]

Q2: What are the primary factors that cause this compound degradation?

Based on its structural similarity to thiamine, the primary factors leading to this compound degradation are:

  • pH: this compound is more stable in acidic conditions and degrades in neutral to alkaline solutions.[3] It can be formed by aerating an alkaline solution of thiamine, which suggests its instability in the presence of both alkalinity and oxygen.[1]

  • Temperature: Elevated temperatures accelerate the degradation of thiamine and, by extension, this compound.[4]

  • Light: Exposure to light, particularly UV radiation, can cause photochemical degradation.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical degradation.[1][5]

  • Metal Ions: Certain metal ions, such as copper and iron, can catalyze degradation.[6]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound solutions may be indicated by:

  • A change in color (e.g., yellowing).

  • The formation of a precipitate.

  • A noticeable change in pH.

  • Inconsistent or unexpected experimental results.

Q4: How should I store my this compound solid and stock solutions?

  • Solid Form: Store this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][7] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[4]

  • Stock Solutions: Prepare stock solutions in a suitable dry, high-purity solvent. For aqueous solutions, use a slightly acidic buffer (pH 3.5-4.5).[8] Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound stock solution.Prepare fresh stock solutions from solid this compound for each experiment. Ensure proper storage of the solid compound. Validate the concentration of the stock solution using a suitable analytical method like HPLC.
Loss of biological activity in cell culture experiments. Degradation of this compound in the culture medium.Cell culture media are typically at a neutral to slightly alkaline pH, which can promote this compound degradation. Prepare fresh media with this compound immediately before use. Minimize the exposure of the media to light and elevated temperatures. Consider the use of antioxidants in the media if compatible with the experimental setup.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Review the handling and storage procedures. Key degradation products of thiamine (and likely this compound) include thiochrome (B1210408) and various pyrimidine and thiazole derivatives.[9] Ensure that the pH of all solutions is acidic and that exposure to light and heat is minimized.
Discoloration or precipitation in this compound solutions. Chemical degradation and formation of insoluble byproducts.Discard the solution. Prepare a fresh solution using high-purity solvents and adjust the pH to the acidic range. Consider filtering the solution through a 0.22 µm filter after preparation.

Data Presentation: Thiamine Stability (as a proxy for this compound)

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the stability of thiamine under various conditions. Given the structural similarity, these data provide a strong indication of how this compound is likely to behave.

Table 1: Effect of pH and Temperature on Thiamine Degradation

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Reference
325Not specified, but significantly more stable than at pH 6[1]
625Not specified, but significantly less stable than at pH 3[1]
Not specified25-[6]
Not specified40-[6]
Not specified55-[6]

Table 2: Effect of Metal Ions on Thiamine Stability in Aqueous Solution at 25°C over 7 days

Metal Ion (as Chloride Salt)Concentration (mg/L)Thiamine Remaining (%)Reference
Cu⁺5036.00[6]
Fe²⁺50Not specified[6]
Cu²⁺50Not specified[6]
Fe³⁺5021.66[6]

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity, anhydrous solvent (e.g., DMSO for organic stock, or an acidic buffer for aqueous stock)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated balance and pH meter

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a fume hood.

    • Add the appropriate volume of solvent to achieve the target concentration.

    • If preparing an aqueous solution, use a buffer with a pH between 3.5 and 4.5.[8]

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use amber tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Handling of this compound in Experiments

  • When required for an experiment, thaw a single aliquot of the stock solution at room temperature.

  • Once thawed, keep the solution on ice and protected from light.

  • Add the this compound solution to your experimental system (e.g., cell culture media, reaction buffer) immediately before starting the experiment.

  • If the experimental conditions are not acidic, be aware of the potential for accelerated degradation.

  • Avoid leaving this compound-containing solutions at room temperature or exposed to light for extended periods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start: Weigh this compound Powder dissolve Dissolve in Acidic Buffer (pH 3.5-4.5) or Anhydrous Solvent start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw add Add to Experimental System thaw->add protect Protect from Light and Heat During Experiment add->protect analyze Perform Analysis Promptly protect->analyze inconsistent Inconsistent Results? analyze->inconsistent check Check for Degradation: - Prepare fresh stock - Verify pH - Minimize light/heat exposure inconsistent->check

Caption: Experimental workflow for handling this compound to minimize degradation.

thiamine_salvage_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular thiamine Thiamine transporter Thiamine Transporter thiamine->transporter This compound This compound (Antagonist/Tool) This compound->transporter Inhibits thiamine_in Thiamine transporter->thiamine_in thimp Thiamine Monophosphate (ThMP) thiamine_in->thimp Thiamin Kinase thidp Thiamine Diphosphate (ThDP/TPP) (Active Coenzyme) thimp->thidp ThMP Kinase

Caption: Simplified thiamine uptake and activation pathway, illustrating the role of this compound as a competitive inhibitor.

References

How to minimize background noise in Thiothiamine fluorescence assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and overcome common issues in Thiothiamine fluorescence assays.

Troubleshooting Guide

High background noise can significantly impact the accuracy and sensitivity of this compound fluorescence assays. This guide addresses the most common causes and provides systematic solutions to identify and eliminate sources of interference.

Problem: High fluorescence signal in the reagent blank.

This indicates that one or more of the assay reagents are contributing to the background fluorescence.

Possible Cause Troubleshooting Steps
Autofluorescence of Reagents 1. Prepare individual solutions of each reagent (e.g., oxidizing agent, buffer) and measure their fluorescence at the same excitation and emission wavelengths used for the assay. 2. If a specific reagent is fluorescent, try a different lot or a higher purity grade. 3. Consider preparing fresh reagents, as degradation products can sometimes be fluorescent.
Contaminated Reagents or Water 1. Use high-purity, fluorescence-free water for all reagent preparations and dilutions. 2. Filter reagents through a 0.22 µm filter to remove any particulate matter that could scatter light. 3. Prepare fresh reagents and compare the background with the old batch.
Instability of the Oxidizing Agent 1. The oxidizing agent (e.g., potassium ferricyanide) can be unstable, especially in alkaline solutions. Prepare the oxidizing agent solution fresh before each experiment. 2. Optimize the concentration of the oxidizing agent. Excess oxidizing agent can sometimes lead to increased background or quenching of the thiochrome (B1210408) fluorescence.[1]

Problem: High fluorescence signal in the sample blank (sample without oxidizing agent).

This suggests the presence of endogenous fluorescent compounds within the sample matrix.

Possible Cause Troubleshooting Steps
Autofluorescent Compounds in the Sample 1. Biological samples often contain naturally fluorescent molecules (e.g., NADH, riboflavins, porphyrins). 2. Incorporate a sample preparation step to remove these interfering substances. Options include: * Protein Precipitation: Use trichloroacetic acid (TCA) or perchloric acid to precipitate proteins, which can non-specifically bind thiamine (B1217682) and may also be fluorescent.[1] * Solid-Phase Extraction (SPE): Utilize a cation exchange column to retain the positively charged thiamine while allowing neutral or negatively charged interfering compounds to be washed away.[2] * Liquid-Liquid Extraction: After thiochrome formation, extract the thiochrome into an organic solvent like isobutanol. This can separate it from many water-soluble interfering compounds.[1]
Sample Turbidity or Color 1. Centrifuge samples to pellet any particulate matter. 2. If the sample is colored, it may absorb the excitation or emission light. Consider a dilution of the sample if the thiamine concentration is high enough. 3. Always include a sample blank (sample + all reagents except the oxidizing agent) and subtract its fluorescence reading from the sample reading.

Problem: Inconsistent or irreproducible fluorescence readings.

This can be caused by a variety of factors related to the assay chemistry and execution.

Possible Cause Troubleshooting Steps
pH Instability 1. The conversion of thiamine to thiochrome and the fluorescence of thiochrome itself are highly pH-dependent. The reaction requires an alkaline pH (typically >8.0), and the fluorescence is often maximal at a higher pH (e.g., 12-13).[1][3] 2. Ensure the buffer has sufficient capacity to maintain the required pH after the addition of all reagents and the sample. 3. Measure the final pH of the reaction mixture to confirm it is within the optimal range.
Thiochrome Instability 1. Thiochrome can be unstable and its fluorescence can photobleach upon prolonged exposure to the excitation light.[4] 2. Minimize the exposure of the samples to light before and during measurement. 3. Take fluorescence readings immediately after the reaction is complete.
Pipetting Inaccuracies 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of all reagents. 2. For microplate-based assays, ensure that there are no bubbles in the wells, as they can interfere with the light path.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for thiochrome fluorescence?

The fluorescent product of the this compound assay, thiochrome, typically has an excitation maximum around 360-370 nm and an emission maximum around 440-450 nm.[5][6][7] It is always recommended to determine the optimal wavelengths for your specific instrument and assay conditions by running an excitation and emission scan of a thiamine standard.

Q2: What are some common interfering substances in the this compound assay?

Several substances can interfere with the formation of thiochrome or the fluorescence measurement, leading to inaccurate results. These include:

  • Polyphenolic compounds: Tannic acid, gallic acid, and catechins can interfere with the thiochrome assay.[2]

  • Hemin: This compound, present in blood samples, can also interfere with the assay.[2]

  • Reducing and Oxidizing Agents: Substances that can react with the oxidizing agent or the thiochrome product will affect the fluorescence signal.

  • Other Fluorescent Compounds: As mentioned in the troubleshooting guide, endogenous fluorescent molecules in the sample can contribute to background noise.[6]

Q3: How can I prepare a proper reagent blank?

A reagent blank should contain all the components of your assay in the same concentrations as your samples, except for the thiamine itself. This allows you to measure the background fluorescence originating from your reagents.

Q4: Is it necessary to perform a sample cleanup step?

For complex biological samples such as blood, urine, or tissue homogenates, a sample cleanup step is highly recommended to remove interfering substances that can cause high background fluorescence or quenching.[1][6] The choice of cleanup method will depend on the sample matrix and the nature of the interfering compounds.

Q5: Can the type of microplate I use affect my results?

Yes, for fluorescence assays, it is recommended to use black, opaque microplates with clear bottoms.[8] These plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates.

Experimental Protocols

Protocol 1: Basic this compound Fluorescence Assay

This protocol provides a general procedure for the determination of thiamine. Optimization of reagent concentrations and incubation times may be necessary for specific sample types.

  • Reagent Preparation:

    • Thiamine Standard Stock Solution (1 mg/mL): Dissolve 10 mg of thiamine hydrochloride in 10 mL of 0.1 M HCl. Store at 4°C.

    • Working Thiamine Standards: Prepare a series of dilutions from the stock solution in 0.1 M HCl to generate a standard curve (e.g., 0.1 - 10 µg/mL).

    • Oxidizing Agent (e.g., 0.1% Potassium Ferricyanide): Dissolve 100 mg of potassium ferricyanide (B76249) in 100 mL of deionized water. Prepare this solution fresh daily.

    • Alkaline Solution (e.g., 15% Sodium Hydroxide): Carefully dissolve 15 g of sodium hydroxide (B78521) in 100 mL of deionized water.

  • Assay Procedure:

    • Pipette 100 µL of each standard or sample into a microplate well.

    • Add 10 µL of the oxidizing agent to each well.

    • Immediately add 20 µL of the alkaline solution to each well and mix thoroughly.

    • Incubate the plate in the dark for 10 minutes.

    • Measure the fluorescence using an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the reagent blank from all standard and sample readings.

    • Plot the background-subtracted fluorescence of the standards versus their concentration to generate a standard curve.

    • Determine the thiamine concentration in the samples from the standard curve.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is for the cleanup of complex samples to remove interfering substances.

  • Column Conditioning: Condition a cation exchange SPE cartridge by washing it with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of deionized water.

  • Sample Loading: Acidify the sample with HCl to a pH of ~2.0. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove unretained, interfering compounds.

  • Elution: Elute the bound thiamine from the cartridge using an appropriate eluent, such as acidic methanol or a buffered salt solution.

  • Analysis: The eluted sample can then be analyzed using the basic this compound fluorescence assay protocol.

Visualizations

Troubleshooting_Workflow start High Background Noise in Assay q_blank_high Is the Reagent Blank fluorescence high? start->q_blank_high check_reagents Check for Autofluorescent or Contaminated Reagents q_blank_high->check_reagents Yes q_sample_blank_high Is the Sample Blank fluorescence high? q_blank_high->q_sample_blank_high No optimize_oxidizer Optimize Oxidizing Agent Concentration check_reagents->optimize_oxidizer optimize_oxidizer->q_sample_blank_high sample_prep Implement Sample Cleanup (SPE, Precipitation) q_sample_blank_high->sample_prep Yes q_inconsistent Are readings inconsistent? q_sample_blank_high->q_inconsistent No check_turbidity Check for Sample Turbidity/Color sample_prep->check_turbidity check_turbidity->q_inconsistent check_ph Verify and Optimize Reaction pH q_inconsistent->check_ph Yes end_good Low Background, Consistent Results q_inconsistent->end_good No check_stability Minimize Light Exposure, Read Promptly check_ph->check_stability check_pipetting Verify Pipette Calibration and Technique check_stability->check_pipetting check_pipetting->end_good

Caption: Troubleshooting workflow for high background noise.

Assay_Workflow prep_reagents Prepare Standards, Reagents, and Samples sample_cleanup Optional: Sample Cleanup (e.g., SPE) prep_reagents->sample_cleanup add_reagents Add Sample/Standard, Oxidizing Agent, and Alkaline Solution to Plate prep_reagents->add_reagents For clean samples sample_cleanup->add_reagents incubate Incubate in Dark add_reagents->incubate measure Measure Fluorescence (Ex: ~370nm, Em: ~440nm) incubate->measure analyze Data Analysis: Subtract Blank, Generate Standard Curve measure->analyze results Determine Thiamine Concentration analyze->results

Caption: General experimental workflow for this compound fluorescence assay.

References

Technical Support Center: Thiothiamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in Thiothiamine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of this compound and its phosphate (B84403) esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The most prevalent analytical methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-FLD is widely used and relies on the conversion of thiamine (B1217682) to the highly fluorescent derivative, thiochrome (B1210408).[1][2][3] LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex matrices.[4][5][6]

Q2: I am observing low or no fluorescence signal in my HPLC-FLD analysis. What are the possible causes?

A2: This is a common issue often related to the thiochrome derivatization step. Potential causes include:

  • Degradation of Thiochrome: The thiochrome derivative is unstable and can degrade within a couple of hours.[7] It is crucial to perform the HPLC analysis as soon as possible after derivatization.

  • Incorrect pH: The conversion to thiochrome requires alkaline conditions. Ensure the pH of the reaction mixture is sufficiently high.[8]

  • Oxidizing Agent Issues: The oxidizing agent, typically potassium ferricyanide (B76249), may have degraded. Prepare fresh solutions regularly.[1][3][7]

  • Presence of Reducing Agents: The sample matrix may contain reducing agents that interfere with the oxidation reaction.

Q3: My sample preparation involves glass vials and filters, and I'm experiencing low recovery. Why might this be happening?

A3: this compound is prone to significant adsorptive losses on glass surfaces, including vials and glass fiber filters.[9][10] This can lead to a substantial underestimation of the this compound concentration. It is highly recommended to use polymeric materials such as polypropylene (B1209903) or polycarbonate for sample containers and filters (e.g., nylon or cellulose (B213188) acetate) to minimize these losses.[9][10]

Q4: What are the key stability concerns for this compound during sample handling and analysis?

A4: this compound is sensitive to several factors:

  • pH: It is most stable in acidic conditions (pH 2.0 to 4.0) and degrades in neutral or alkaline environments.[11]

  • Temperature: Elevated temperatures can accelerate degradation.[12] Store samples at low temperatures (-20°C or -80°C) and protect from light.[8]

  • Metal Ions: The presence of metal ions like Cu²⁺ and Fe³⁺ can catalyze the degradation of this compound.[4]

  • Oxidation: this compound can be oxidized, which is a principle used for its detection but can also be a source of degradation if not controlled.

Troubleshooting Guides

HPLC-FLD Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) Column contamination from sample matrix.Use a guard column and/or implement a sample cleanup step like Solid Phase Extraction (SPE).[13]
Secondary silanol (B1196071) interactions on the column.Use a mobile phase with a lower pH or a column with end-capping. Consider a modern, high-purity silica (B1680970) column.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[7]
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Check for pump malfunctions.[14]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[14]
Column degradation.Replace the column after a significant number of injections as per manufacturer's guidelines.[8]
High Background Noise Autofluorescence from the sample matrix.Improve sample cleanup procedures to remove interfering compounds.[1]
Contaminated mobile phase or reagents.Use HPLC-grade solvents and freshly prepared reagents.
Detector issues.Check the detector lamp and ensure the flow cell is clean.
LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization Ion suppression from the sample matrix.Improve sample preparation to remove matrix components. Dilute the sample if possible. Utilize an internal standard to correct for matrix effects.
Inappropriate mobile phase additives.Optimize the mobile phase with additives compatible with mass spectrometry, such as formic acid or ammonium (B1175870) formate, to enhance ionization.[6]
Incorrect source parameters.Optimize ion source parameters (e.g., gas flow, temperature, voltage) for this compound.
Inconsistent Results Instability of this compound in the autosampler.Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.
Carryover from previous injections.Implement a robust needle wash protocol with a strong organic solvent.[13]
Poor Chromatography (Peak Splitting/Fronting) Analyte present in multiple ionized forms.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column overload.Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

The following tables summarize key performance metrics for this compound quantification using HPLC-FLD and LC-MS/MS as reported in various studies.

Table 1: Performance Characteristics of HPLC-FLD Methods
Matrix Linearity Range LOD LOQ Recovery (%) Reference
Whole Bloodup to 4000 nmol/L-3 nmol/L-[1][3]
Whole Blood & Dried Blood Spots10–250 ng/mL--87.8–123[2]
Rat Brain Tissue---96.0–101.7[15]
Human Serum and Urine2.5-1000 ng/mL0.78 ng/mL-93-107
Table 2: Performance Characteristics of LC-MS/MS Methods
Matrix Linearity Range LOD LOQ Recovery (%) Reference
Food Matrix (vegetable soup)5-400 ng/mL2.4-9.0 ng/mL8-30 ng/mL-[4]
Salmonid Eggs1 nM - 2 µM---[6]
Human Tear Fluids--as low as 0.01 ng/mL80-125

Experimental Protocols

Protocol 1: this compound and its Phosphates in Whole Blood by HPLC-FLD

This protocol is adapted from a rapid HPLC method for the analysis of thiamine and its phosphate esters.[1][3]

1. Sample Preparation: a. To 100 µL of whole blood, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. b. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a clean tube.

2. Pre-column Derivatization: a. To 50 µL of the supernatant, add 25 µL of 1.2 M NaOH. b. Add 50 µL of 1% potassium ferricyanide in 15% NaOH. c. Vortex briefly and inject immediately into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, pH 8.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate thiamine, TMP, and TDP. (e.g., start with a low percentage of B and increase to elute the phosphorylated forms).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~450 nm.

Protocol 2: Total this compound in a Food Matrix by LC-MS/MS

This protocol is a general approach based on methods for vitamin extraction from complex food matrices.[4]

1. Sample Extraction and Hydrolysis: a. Homogenize a known weight of the food sample. b. To approximately 1-2 g of the homogenized sample, add 20 mL of 0.1 M HCl. c. Autoclave at 121°C for 30 minutes to extract thiamine. d. Cool the sample and adjust the pH to 4.5 with sodium acetate. e. Add a multienzyme solution (e.g., takadiastase/papain) to hydrolyze phosphate esters and release thiamine from protein binding. f. Incubate at 37°C for 12-16 hours. g. Stop the reaction by adding TCA and centrifuge to remove precipitates. h. Filter the supernatant through a 0.45 µm filter.

2. LC-MS/MS Conditions:

  • Column: HILIC or C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient for the separation of thiamine.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of the transition for thiamine (e.g., m/z 265 -> 122).

Visualizations

experimental_workflow_blood cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis WholeBlood Whole Blood Sample AddTCA Add 10% TCA WholeBlood->AddTCA VortexCentrifuge Vortex & Centrifuge AddTCA->VortexCentrifuge Supernatant Collect Supernatant VortexCentrifuge->Supernatant AddNaOH Add NaOH Supernatant->AddNaOH AddK3FeCN6 Add K3[Fe(CN)6] AddNaOH->AddK3FeCN6 VortexInject Vortex & Inject Immediately AddK3FeCN6->VortexInject HPLC HPLC Separation (C18 Column) VortexInject->HPLC Fluorescence Fluorescence Detection (Ex: 365nm, Em: 450nm) HPLC->Fluorescence Quantification Data Quantification Fluorescence->Quantification

Caption: Workflow for this compound analysis in whole blood by HPLC-FLD.

troubleshooting_logic start Low/No Peak in HPLC-FLD check_derivatization Is Derivatization Successful? start->check_derivatization check_hplc Is HPLC System OK? check_derivatization->check_hplc Yes solution_reagents Prepare Fresh Reagents (K3[Fe(CN)6], NaOH) check_derivatization->solution_reagents No check_sample_prep Was Sample Prep Adequate? check_hplc->check_sample_prep Yes solution_hplc_maintenance Check Pump, Detector Lamp, and for Leaks check_hplc->solution_hplc_maintenance No solution_adsorption Use Polypropylene Vials/Filters check_sample_prep->solution_adsorption No solution_stability Analyze Immediately After Derivatization solution_reagents->solution_stability solution_column Use Guard Column or Replace Analytical Column solution_hplc_maintenance->solution_column solution_extraction Optimize Extraction Protocol (pH, enzymes) solution_adsorption->solution_extraction

References

Improving the efficiency of Thiothiamine in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiothiamine & Thiamine (B1217682) Analogs

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound and its analogs (e.g., Benfotiamine, Oxythiamine) in cell-based assays. Given that "this compound" is often an impurity or less-studied derivative of thiamine, this guide focuses on the principles governing thiamine and its better-understood analogs, which are directly applicable.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Thiamine (Vitamin B1)?

A1: this compound is a structural analog of thiamine, sharing the core pyrimidine (B1678525) and thiazole (B1198619) rings but with a key modification: a sulfur atom replaces a carbon, creating a thiazoline-2-thione structure.[1][5] It is often considered an impurity in thiamine preparations.[1][3][4] Like other thiamine analogs, its mechanism in cells is expected to involve interaction with thiamine transporters and enzymes that use thiamine as a cofactor.[5]

Q2: What is the primary mechanism of action for thiamine analogs in cell-based assays?

A2: The mechanism depends on the analog.

  • Thiamine Prodrugs (e.g., Benfotiamine): These are lipid-soluble derivatives designed for enhanced cellular uptake.[6][7][8] Once inside the cell, they are converted to the active form, thiamine pyrophosphate (TPP), which is a critical coenzyme for metabolic enzymes like transketolase in the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7][9] Enhancing TPP levels can boost pathways that protect against oxidative stress.[9]

  • Thiamine Antagonists (e.g., Oxythiamine): These analogs act as competitive inhibitors.[10][11] Oxythiamine (B85929), for example, is phosphorylated to oxythiamine pyrophosphate (OTPP), which binds to TPP-dependent enzymes like transketolase but cannot perform the catalytic function, thereby inhibiting the pathway.[10][11] This can lead to reduced cell proliferation and apoptosis, which is often studied in cancer cell lines.[11][12]

Q3: Why am I seeing no effect from my this compound/thiamine analog treatment?

A3: Several factors could be responsible:

  • Poor Cellular Uptake: Thiamine itself is water-soluble and requires specific transporters to enter cells.[13] If your cell line has low expression of these transporters, uptake may be limited. Consider using a lipid-soluble analog like Benfotiamine, which has significantly higher bioavailability.[6][8]

  • Compound Instability: Thiamine and its derivatives can be unstable in solution, especially at a pH above 5.5, and can be degraded by heat, light, and oxidation.[14][15][16] Prepare fresh solutions and minimize exposure to harsh conditions.

  • Incorrect Concentration: The effective concentration can vary widely between cell lines.[12] An insufficient dose will produce no effect, while an excessively high dose could be toxic through off-target mechanisms. A dose-response experiment is crucial.

  • Metabolic State of Cells: The effect of thiamine analogs often depends on the metabolic activity of the cells. Highly proliferative cells, such as cancer cells, are often more sensitive to the inhibition of metabolic pathways.[11]

Q4: How should I prepare and store this compound and its analogs?

A4: Thiamine and its salts are generally water-soluble, but stability is a key concern.[15]

  • Preparation: Dissolve the compound in a suitable solvent (e.g., sterile water, DMSO) immediately before use. Thiamine hydrochloride is more stable in acidic solutions (pH < 5.5).[16]

  • Storage: For stock solutions, store at -20°C or -80°C in small, sealed aliquots to avoid freeze-thaw cycles.[12] Protect from light. Long-term storage of liquid formulations at room temperature is not recommended due to degradation.[17]

Troubleshooting Guides

Issue 1: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of your thiamine analog for each experiment. Ensure the pH of your final culture medium is not alkaline, as thiamine is unstable at pH > 5.5.[15]
Inconsistent Cell Health Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Passage number can affect metabolic profiles; use cells within a consistent, low passage range.
Assay Timing The effects of metabolic inhibitors or enhancers can be time-dependent. Perform a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal endpoint for your assay.[12]
Interaction with Media Thiamine can react with components in cell culture media, such as keto acids (e.g., pyruvate) or certain ions.[17] Consider if a custom or simplified medium is needed for your specific endpoint.
Issue 2: Low or No Cellular Uptake
Potential Cause Troubleshooting Step
Low Bioavailability If using a water-soluble form like thiamine HCl, switch to a lipid-soluble prodrug such as Benfotiamine.[6][8] Its enhanced membrane permeability can increase intracellular thiamine levels by up to five times compared to standard thiamine.[6]
Transporter Competition Other compounds in your media or experimental system may compete for the same cellular transporters as thiamine.[18] Review all components and simplify the medium if necessary.
Incorrect Cell Model Thiamine transporter expression (ThTR1, ThTR2) can vary significantly between cell types. Verify the expression of these transporters in your chosen cell line via qPCR or Western blot if uptake is a persistent issue.

Experimental Protocols & Data

Protocol: General Cell-Based Assay for Thiamine Analog Efficacy

This protocol provides a framework for assessing the effect of a thiamine analog (e.g., Oxythiamine as an inhibitor) on cell viability.

  • Cell Seeding: Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the thiamine analog in an appropriate solvent (e.g., sterile water or DMSO). Serially dilute the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).[12]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the thiamine analog. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Quantify cell viability using a standard method such as an MTT, XTT, or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data: IC₅₀ Values of Thiamine Analogs

The following table summarizes reported IC₅₀ values for the thiamine antagonist Oxythiamine in different cancer cell lines, demonstrating its inhibitory effects.

Cell LineCompoundEffect MeasuredIC₅₀ ValueReference
MIA PaCa-2 (Pancreatic)OxythiamineInhibition of Cell Viability14.95 µM[12]
Lewis Lung CarcinomaOxythiamineInhibition of Invasion/Migration8.75 µM[12][19]

Visualizations

Signaling & Metabolic Pathways

// Transport and Conversion Benfotiamine -> Thiamine_in [label="Passive Diffusion\n& Conversion", style=dashed, color="#5F6368"]; Thiamine -> Thiamine_in [label="Transporter\n(ThTR1/2)"]; Thiamine_in -> TPP [label="Phosphorylation\n(TPK1)"];

// TPP Action TPP -> TKT [label="Activates", color="#34A853"]; TKT -> PPP [label="Drives", color="#34A853"];

// Antagonist Action Oxythiamine -> OTPP [label="Phosphorylation"]; OTPP -> TKT [label="Competitively\nInhibits", color="#EA4335", style=bold]; } Caption: Cellular uptake and metabolic fate of thiamine, benfotiamine, and oxythiamine.

Experimental Workflow

Assay_Workflow start Start: Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed adhere 2. Incubate for 24h (Adhesion & Growth) seed->adhere prep 3. Prepare Serial Dilutions of Thiamine Analog adhere->prep treat 4. Treat Cells with Compound (Include Vehicle Control) prep->treat incubate 5. Incubate for 24-72h treat->incubate assess 6. Add Viability Reagent (e.g., MTT, XTT) incubate->assess read 7. Read Absorbance/ Fluorescence assess->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End: Results analyze->end

Troubleshooting Logic

Troubleshooting_Tree start Problem: No Cellular Effect Observed q1 Is the compound known to be stable? start->q1 sol1 Action: Prepare fresh stock solutions. Check media pH. Protect from light/heat. q1->sol1 No q2 Was a dose-response experiment performed? q1->q2 Yes sol2 Action: Test a wider concentration range (e.g., 0.01 µM to 100 µM). q2->sol2 No q3 Is the analog water-soluble (e.g., Thiamine HCl)? q2->q3 Yes sol3 Action: Switch to a lipid-soluble prodrug like Benfotiamine for better uptake. q3->sol3 Yes final Re-evaluate Cell Model or Assay Endpoint q3->final No (already lipid-soluble)

References

Technical Support Center: Managing Thiothiamine Impurities in Commercial Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling thiothiamine impurities in commercial thiamine (B1217682) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial thiamine preparations?

A1: Commercial thiamine, often supplied as thiamine hydrochloride, can contain several types of impurities. These are broadly categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage.[1] Common identified impurities include:

  • This compound (Thiamine Impurity E/Thioxothiamine): A frequent process-related impurity.[2]

  • Thiamine Impurity A (Thiamine sulfate (B86663) ester): A specified impurity in the European Pharmacopoeia.[3][4]

  • Thiamine Impurity B (Desmethylthiamine or 2'-Nor Thiamine): Another specified impurity.[3][4][5]

  • Thiamine Impurity C [4]

  • Thiamine Impurity D [3][4]

  • Thiamine Impurity G []

  • Thiamine Impurity H (Thiamine Thiocarbamate): A process-related impurity.[7]

  • Degradation Products: Thiamine is susceptible to degradation by heat, oxidation, and changes in pH, which can lead to the formation of various breakdown products.[1]

Q2: What are the regulatory limits for these impurities?

A2: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for impurities in active pharmaceutical ingredients (APIs) like thiamine hydrochloride.[8] These limits are crucial for ensuring the quality, safety, and efficacy of the final drug product. The acceptance criteria are often defined for specified identified impurities, unspecified impurities, and the total of all impurities.

Q3: How can I detect and quantify this compound and other impurities?

A3: The most common and robust analytical technique for the detection and quantification of this compound and other related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9] This method allows for the separation, identification, and quantification of each impurity in a sample. For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[9]

Q4: What is the potential impact of these impurities on my experiments?

A4: While there is limited direct research on the specific biological effects of most thiamine impurities, their presence can have several implications:

  • Reduced Potency: The presence of impurities means a lower concentration of the active thiamine molecule, potentially affecting experimental outcomes that rely on a precise concentration.

  • Altered Bioavailability: Impurities may interfere with the absorption or metabolism of thiamine in cellular or animal models.[7]

  • Interference in Analytical Assays: Impurities can co-elute with the main compound or other analytes, leading to inaccurate quantification.

Q5: How can I minimize the degradation of thiamine in my stock solutions?

A5: Thiamine is sensitive to its environment. To minimize degradation in solutions:

  • pH Control: Thiamine is more stable in acidic conditions (pH 2.7-3.4) and degrades more rapidly as the pH increases.[8] Prepare stock solutions in a suitable acidic buffer.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8°C) and protect them from light.[10]

  • Avoid Sulfites: Thiamine is unstable in the presence of sulfite (B76179) ions, which can be present as preservatives in some solutions.

  • Fresh Preparation: Whenever possible, prepare thiamine solutions fresh for your experiments.

Data Presentation: Impurity Acceptance Criteria

The following table summarizes the impurity limits for thiamine hydrochloride as specified in the European Pharmacopoeia.

Impurity TypeAcceptance Criteria (% w/w)
Any individual specified impurityVaries (consult specific monograph)
Any other single unspecified impurity≤ 0.4%
Total Impurities≤ 1.0%
Residue on Ignition≤ 0.2%
Heavy Metals≤ 20 ppm

Note: These values are for guidance and may vary. Always refer to the current edition of the relevant pharmacopeia for the most up-to-date specifications.[3][8]

Experimental Protocols

Protocol 1: Analytical Determination of this compound Impurities by RP-HPLC

This protocol provides a general method for the analysis of thiamine and its related impurities. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

1. Materials and Reagents:

  • Thiamine Hydrochloride reference standard and sample

  • Reference standards for known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-octanesulfonate

  • Glacial acetic acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.005 M sodium 1-octanesulfonate in 1% v/v glacial acetic acid in water.

  • Mobile Phase B: Methanol and Acetonitrile (3:2 v/v)

  • Gradient: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Thiamine Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample (for peak identification): If impurity standards are available, spike a known concentration into a sample solution to confirm the retention times of the impurities.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of thiamine.

  • Inject the sample solution.

  • Identify the thiamine peak based on the retention time from the standard injection. Other peaks are potential impurities.

  • Quantify the impurities using the area normalization method, assuming the response factor of the impurities is the same as that of thiamine. For more accurate quantification, use reference standards for each impurity to create a calibration curve.

Protocol 2: Preparative HPLC for Purification of Thiamine

This protocol outlines a general approach to remove impurities from a commercial thiamine preparation using preparative HPLC.

1. Method Development:

  • First, develop an analytical HPLC method (as described in Protocol 1) that shows good separation between thiamine and the impurities of interest.

  • Optimize the mobile phase to maximize the resolution between the thiamine peak and the closest eluting impurity peaks. This may involve adjusting the organic solvent ratio, pH, or using a different ion-pairing reagent.

2. Scaling Up to Preparative HPLC:

  • Column: Use a preparative C18 column with a larger diameter (e.g., >20 mm).

  • Flow Rate: Increase the flow rate proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: Dissolve the commercial thiamine preparation in the mobile phase at a high concentration. The maximum loading amount will depend on the column size and the separation efficiency and needs to be determined empirically.

  • Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the thiamine peak. The collection window should be set to start just after the preceding impurity peak and end just before the following impurity peak.

3. Post-Purification Processing:

  • Combine the collected fractions containing the purified thiamine.

  • Remove the organic solvent from the mobile phase using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified thiamine as a solid.

  • Analyze the purity of the final product using the analytical HPLC method (Protocol 1).

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Broad or Tailing Peaks 1. Secondary interactions between the basic thiamine molecule and acidic silanol (B1196071) groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure thiamine and its basic impurities are fully protonated and to suppress the ionization of silanol groups. 2. Reduce the sample concentration or injection volume. 3. Ensure the mobile phase pH is stable and appropriate for the column.
Split Peaks 1. Column void or channeling. 2. Partially blocked column frit. 3. Sample solvent incompatible with the mobile phase.1. Replace the column. 2. Reverse and flush the column (without connecting to the detector). If this fails, replace the frit or the column. 3. Dissolve the sample in the mobile phase whenever possible.
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Ghost Peaks (Extra, unexpected peaks) 1. Contamination in the mobile phase or from the sample preparation. 2. Carryover from a previous injection.1. Use high-purity solvents and reagents. Filter the mobile phase and samples. 2. Implement a needle wash step in the autosampler method. Inject a blank run to check for carryover.

Visualizations

Logical Relationships and Workflows

cluster_0 Impurity Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc RP-HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data peak_id Peak Identification (vs. Standard) data->peak_id quant Impurity Quantification (Area % or vs. Standard) peak_id->quant report Report Results quant->report

A streamlined workflow for the analysis of this compound impurities.

cluster_1 HPLC Troubleshooting Decision Tree start Poor Peak Shape (Tailing, Splitting) q1 Are all peaks affected? start->q1 a1_yes Check for system-wide issues: - Column void/blockage - Incompatible sample solvent q1->a1_yes Yes a1_no Investigate analyte-specific issues: - Secondary interactions - Column overload q1->a1_no No q2 Is retention time shifting? a1_yes->q2 solution Implement Corrective Actions: - Adjust pH - Reduce sample load - Flush/replace column a1_no->solution a2_yes Check for: - Mobile phase instability - Temperature fluctuations - Pump issues/leaks q2->a2_yes Yes a2_no Problem likely related to peak shape issues. q2->a2_no No a2_yes->solution a2_no->solution

A decision tree for troubleshooting common HPLC peak shape problems.
Thiamine's Role in Cellular Metabolism

There is limited direct evidence on how this compound impurities specifically affect metabolic signaling pathways. The primary concern is their impact on the purity and stability of thiamine preparations. The following diagram illustrates the known central role of thiamine (as thiamine pyrophosphate, TPP) in cellular energy metabolism, which could be indirectly affected by a reduced availability of pure thiamine.

cluster_2 Thiamine's Role in Energy Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PPP Pentose Phosphate Pathway (PPP) Glucose->PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex TCA_Cycle TCA Cycle (Energy Production) AcetylCoA->TCA_Cycle Nucleotides Nucleotide Synthesis PPP->Nucleotides Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP TPP->Pyruvate Cofactor TPP->PPP Cofactor

The central role of Thiamine Pyrophosphate (TPP) in carbohydrate metabolism.

References

Technical Support Center: Optimizing Thiothiamine Storage for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the long-term stability of Thiothiamine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Discoloration of solid this compound (e.g., yellowing) Oxidation or exposure to light. Oxidation can lead to the formation of thiochrome, a colored, biologically inactive compound[1].Store solid this compound in a tightly sealed, amber-colored vial or protect it from light. Store at controlled room temperature and protect from freezing[1].
Precipitation or cloudiness in this compound solutions pH of the solution is neutral or alkaline. This compound is unstable in neutral or alkaline solutions[1].Maintain the solution pH in the acidic range. This compound is most stable at a pH of 2[1]. For reconstitution, use an acidic buffer or sterile water for injection, which is typically slightly acidic.
Loss of biological activity or inconsistent experimental results Degradation due to improper storage temperature or pH. This compound is susceptible to degradation by heat, light, and alkaline pH[2][3][4][5].For long-term storage of solutions, store at 2-8°C and protect from light. Prepare fresh solutions for critical experiments. Verify the pH of your experimental buffer system.
Rapid degradation of this compound in cell culture media The pH of the cell culture media is typically neutral (around 7.0-7.4), which accelerates this compound degradation[6]. Mitigation strategies often include refrigeration or adding stabilizers[6].Prepare concentrated, acidic stock solutions of this compound and add them to the media immediately before use. Minimize the time the media containing this compound is stored, especially at room temperature or 37°C[6].
Inaccurate quantification of this compound by HPLC Co-elution with degradation products. Improper sample preparation or use of a non-stability-indicating HPLC method.Utilize a validated stability-indicating HPLC method. Ensure proper sample handling and storage (e.g., use of amber vials, controlled temperature) prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at a controlled room temperature, protected from light and moisture. It is advisable to store it in a tightly sealed container, preferably in a desiccator.

Q2: What is the recommended solvent and pH for dissolving this compound?

This compound exhibits maximum stability in acidic solutions, with an optimal pH of around 2[1]. For creating stock solutions, it is recommended to use a slightly acidic buffer or sterile water. Avoid using alkaline solutions, as they will cause rapid degradation[1].

Q3: How does temperature affect the stability of this compound in solution?

Increasing the storage temperature accelerates the degradation of this compound in solution[7]. Studies on thiamine (B1217682) have shown that degradation increases significantly at temperatures of 25°C and above[2][3][4][8]. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, freezing (-20°C or below) in acidic conditions is recommended, though freeze-thaw cycles should be minimized.

Q4: Is this compound sensitive to light?

Yes, this compound is sensitive to light. Exposure to light, particularly UV radiation, can lead to photochemical degradation[1][9][10]. It is crucial to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil[1].

Q5: What are the main degradation products of this compound?

The degradation of thiamine, a closely related compound, can result in the formation of several products, including thiochrome, which is biologically inactive[1]. Other degradation products can arise from the cleavage of the molecule into its pyrimidine (B1678525) and thiazole (B1198619) moieties[11]. The specific degradation pathway can be influenced by factors such as pH and the presence of other substances[2][3][4].

Data on this compound Stability

The stability of thiamine, which is structurally similar to this compound, is significantly influenced by pH and temperature.

Table 1: Effect of pH and Temperature on Thiamine Stability in Solution

pHTemperature (°C)StabilityReference
325, 40, 60, 80Significantly more stable[2][3][4][8]
625, 40, 60, 80Less stable, degradation rate increases with temperature[2][3][4][8]
4 or lessNot specifiedVery slow loss of activity[1]
Neutral or AlkalineNot specifiedUnstable[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[11].

  • Mobile Phase Preparation:

    • A common mobile phase involves a gradient elution with a buffer (e.g., 0.1M ammonium (B1175870) acetate (B1210297) adjusted to pH 5.8 with 0.1% acetic acid) and an organic solvent like acetonitrile[11][12].

    • All solvents should be HPLC grade and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11][12].

    • Column Temperature: 30°C[11][12].

    • Detection Wavelength: 254 nm is a suitable wavelength for UV detection of thiamine[11][12].

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a slightly acidic solvent (e.g., 0.1 N HCl).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for stability testing by dissolving this compound in the desired buffer or matrix and storing them under the specified conditions (e.g., different temperatures, light exposure).

    • At each time point, withdraw an aliquot of the sample, dilute it to fall within the calibration curve range, and filter it through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the peak area of this compound in the samples and compare it to the calibration curve to determine the concentration.

    • The degradation of this compound can be calculated as the percentage loss of the initial concentration over time. The degradation kinetics often follow a first-order reaction model[11].

Visualizations

Thiothiamine_Degradation_Pathway This compound This compound Intermediate Reactive Intermediate This compound->Intermediate Oxidation / Light / Alkaline pH Pyrimidine_moiety Pyrimidine Moiety This compound->Pyrimidine_moiety Hydrolysis Thiazole_moiety Thiazole Moiety This compound->Thiazole_moiety Hydrolysis Thiochrome Thiochrome (Inactive) Intermediate->Thiochrome Oxidation

Caption: Simplified degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Sample Prepare this compound Solution in Test Matrix Store_Conditions Store Samples under Varied Conditions (Temp, Light, pH) Prep_Sample->Store_Conditions Prep_Controls Prepare Control Samples Prep_Controls->Store_Conditions Sample_Timepoints Collect Aliquots at Defined Time Points Store_Conditions->Sample_Timepoints HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Sample_Timepoints->HPLC_Analysis Quantify Quantify this compound Concentration HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Check_Solution Is the solution clear and colorless? Start->Check_Solution Check_pH Is the solution pH acidic (ideally ~2)? Check_Solution->Check_pH Yes Action_Discolor Action: Discard solution. Potential oxidation. Prepare fresh solution and protect from light. Check_Solution->Action_Discolor No Check_Storage Was the solution stored protected from light and at a low temperature? Check_pH->Check_Storage Yes Action_pH Action: Adjust pH to acidic range or prepare a fresh solution with an acidic buffer. Check_pH->Action_pH No Action_Storage Action: Prepare fresh solution and store properly in amber vials at 2-8°C or frozen. Check_Storage->Action_Storage No Success Problem Resolved Check_Storage->Success Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Troubleshooting Unexpected Results in Thiothiamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Thiothiamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and unexpected results encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause and how can I fix it?

A1: this compound, like other thiamine (B1217682) analogs, can have limited solubility in aqueous solutions, especially at neutral or near-neutral pH.[1][2] Precipitation can be caused by several factors:

  • pH of the Solution: this compound is generally more stable and soluble in acidic conditions. In neutral or alkaline solutions (pH > 7.0), its stability decreases, which can lead to precipitation.[3]

  • Solvent Choice: While soluble in DMSO and slightly soluble in methanol, rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[4][5]

  • Concentration: Exceeding the solubility limit of this compound in a given solvent will lead to precipitation.

  • Temperature: Lower temperatures can decrease the solubility of this compound.

Troubleshooting Steps:

  • Adjust pH: Prepare your this compound solutions in a slightly acidic buffer (pH 4.0-6.0) to improve solubility and stability.[3]

  • Optimize Dissolution: When preparing aqueous solutions from a DMSO stock, warm the aqueous medium to 37°C and add the stock solution dropwise while gently vortexing.[1]

  • Use Co-solvents: For cell culture experiments, pre-diluting the this compound stock in a small volume of warm serum (if applicable) can help stabilize the compound.[1]

  • Sonication: Gentle sonication can help to dissolve precipitated this compound.

Q2: I am observing a gradual loss of this compound activity in my experimental setup over time. What could be causing this instability?

A2: this compound is susceptible to degradation under various conditions, leading to a loss of biological activity. Key factors include:

  • pH Instability: As mentioned, this compound is less stable in neutral to alkaline solutions.[3]

  • Presence of Metal Ions: Divalent cations such as copper (Cu²⁺) and iron (Fe²⁺) can catalyze the degradation of thiamine and its analogs.[6]

  • Oxidizing and Reducing Agents: Components in your media or experimental system that act as oxidizing or reducing agents can degrade this compound. For instance, sulfites are known to degrade thiamine.[7][8]

  • Light and Temperature: Exposure to light and elevated temperatures can accelerate the degradation of thiamine derivatives.

Troubleshooting Steps:

  • Buffer Selection: Use a stable, slightly acidic buffer system. Citrate buffers have been shown to be more protective than phosphate (B84403) buffers at pH 6 and 7 for thiamine.[3]

  • Chelating Agents: If the presence of metal ions is suspected, consider adding a chelating agent like EDTA to your buffer system.

  • Protect from Light: Store this compound solutions in amber vials or protect them from light.

  • Temperature Control: Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature. For longer-term storage, keep aliquots at -20°C or -80°C.[9]

  • Media Composition Review: Scrutinize the composition of your cell culture media for potentially reactive components like high concentrations of certain amino acids or keto acids.[10][11]

Q3: My HPLC analysis of this compound shows unexpected peaks or peak tailing. How can I troubleshoot this?

A3: Unexpected peaks in your chromatogram can be due to this compound degradation, impurities in your standard, or interactions with your mobile phase. Peak tailing is often a sign of secondary interactions with the stationary phase.

Troubleshooting for Unexpected Peaks:

  • Analyze a Freshly Prepared Standard: Run a freshly prepared this compound standard to see if the unexpected peaks are present from the start (indicating impurities) or appear over time (indicating degradation).

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting a this compound solution to stress conditions (e.g., acid, base, heat, oxidation) and analyzing the resulting chromatogram.[12]

  • Check Blank Injections: Inject your solvent blank to ensure that the unexpected peaks are not coming from your solvent or system.

Troubleshooting for Peak Tailing:

  • Adjust Mobile Phase pH: The charge state of this compound is pH-dependent. Adjusting the pH of your mobile phase can improve peak shape.

  • Add an Ion-Pairing Agent: For reverse-phase chromatography, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can reduce peak tailing for basic compounds.

  • Use a Buffered Mobile Phase: The use of a buffer in your mobile phase can help to control the ionization of residual silanols on the column surface, which can cause peak tailing.[13]

  • Check Column Health: A contaminated or old column can lead to poor peak shape. Flush the column or replace it if necessary.

Q4: I am seeing inconsistent or unexpected biological effects of this compound in my cell culture experiments. What are some potential causes?

A4: Inconsistent results in cell-based assays can stem from a variety of sources related to both the compound and the experimental setup.

  • Compound Instability in Media: this compound can interact with components in complex cell culture media, leading to its degradation or the formation of adducts with altered activity.[7][10][11][14] Thiamine has been shown to react with amino acids, keto acids, and sulfur-containing compounds.[10][11]

  • Cell Line Variability: Different cell lines can have varying expression levels of thiamine transporters (hTHTR-1 and hTHTR-2), which may affect the uptake of this compound and thus its intracellular concentration and activity.

  • Assay Interference: this compound or its degradation products might directly interfere with your assay reagents. For example, thiol-containing compounds can interfere with tetrazolium-based viability assays (e.g., MTT, XTT) by directly reducing the tetrazolium salt.[15]

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and the response to treatment.[16]

Troubleshooting Steps:

  • Prepare Fresh Media Supplements: Add freshly prepared this compound solution to your cell culture medium immediately before each experiment.

  • Perform a Cell-Free Control: To test for assay interference, add this compound to cell-free media and run your assay to see if there is a direct reaction with the assay reagents.[15]

  • Use an Alternative Assay: If interference is suspected, switch to an assay based on a different principle (e.g., a crystal violet assay for cell number instead of an MTT assay for viability).[15]

  • Characterize Thiamine Transporter Expression: If you observe significant variability between cell lines, you may want to quantify the mRNA or protein levels of hTHTR-1 and hTHTR-2.

  • Regularly Test for Mycoplasma: Implement routine mycoplasma testing for all cell cultures.[16]

Data Summary Tables

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference(s)
This compound DMSOSlightly Soluble[4][5]
MethanolVery Slightly Soluble (Heated)[4][5]
Thiamine WaterHigh[2]
DMSO + WaterSolubility increases with water content and temperature[2]
Benfotiamine Water (neutral/acidic pH)Sparingly Soluble[1]
Water (alkaline pH ≥ 8.0)Increased Solubility[1]
DMSOSoluble[1]

Table 2: Factors Affecting Thiamine and this compound Stability

FactorEffect on StabilityMitigation StrategyReference(s)
pH Decreased stability in neutral to alkaline solutions (pH > 7.0)Use a slightly acidic buffer (pH 4.0-6.0)[3]
Metal Ions (Cu²⁺, Fe²⁺) Catalyze degradationAdd a chelating agent (e.g., EDTA)[6]
Oxidizing/Reducing Agents (e.g., sulfites) Degrade the moleculeAvoid co-formulation with these agents[7][8]
Light Can cause degradationStore in amber vials or protect from light[6]
Temperature Higher temperatures accelerate degradationPrepare fresh solutions; store stock solutions at -20°C or -80°C[6][9]
Cell Culture Media Components Can form adducts and degradation productsPrepare fresh media supplements for each experiment[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Weighing: Aseptically weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for this compound Analysis (General Guideline)

This is a general reverse-phase HPLC method that can be adapted for this compound analysis. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 245 nm, requires experimental determination for this compound).

  • Derivatization (for fluorescence detection): For increased sensitivity, a pre- or post-column derivatization to form a fluorescent thiochrome (B1210408) derivative can be employed. This typically involves oxidation with potassium ferricyanide (B76249) in an alkaline solution.[17][18][19]

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Cell-Based Assay Results start Unexpected Result (e.g., Low Viability, High Variability) check_compound Check Compound Stability - Prepare fresh stock solution - Protect from light - Use acidic buffer if possible start->check_compound check_assay Investigate Assay Interference - Run cell-free control - Use alternative assay method start->check_assay check_cells Evaluate Cell Health & Consistency - Test for mycoplasma - Use low passage number cells - Ensure consistent seeding start->check_cells re_run Re-run Experiment with Controls - Positive and negative controls - Vehicle control check_compound->re_run check_assay->re_run check_cells->re_run analyze Analyze and Compare Results re_run->analyze analyze->start Failure end Consistent Results analyze->end Success end_fail Inconsistent Results - Re-evaluate Hypothesis/Protocol

Caption: A logical workflow for troubleshooting unexpected results in cell-based assays with this compound.

thiamine_uptake_pathway Simplified Thiamine/Thiothiamine Cellular Uptake and Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound / Thiamine transporter1 hTHTR-1 This compound->transporter1 transporter2 hTHTR-2 This compound->transporter2 thiamine_in This compound / Thiamine tpp This compound-PP / Thiamine Pyrophosphate (TPP) (Active Form) thiamine_in->tpp  Thiamine  Diphosphokinase enzymes TPP-Dependent Enzymes (e.g., in Krebs Cycle) tpp->enzymes metabolic_effect Metabolic & Signaling Effects enzymes->metabolic_effect transporter1->thiamine_in transporter2->thiamine_in

References

Technical Support Center: Method Refinement for Thiothiamine and Thiamine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of thiothiamine and thiamine (B1217682) in complex biological matrices. This compound is a thiamine derivative and is often considered an impurity in thiamine preparations.[1][2] Given the structural similarity and the vast body of research on thiamine, this guide will focus on the well-established methodologies for thiamine quantification, as the analytical challenges and refinement strategies are highly transferable to this compound.

The accurate measurement of thiamine and its phosphate (B84403) esters (thiamine monophosphate - TMP, thiamine diphosphate (B83284) - TDP, and thiamine triphosphate - TTP) is crucial for assessing nutritional status and studying various disease states.[3][4] However, the inherent instability of these molecules and the complexity of biological matrices present significant analytical challenges.[5][6] This guide offers practical solutions to common problems encountered during method development and routine analysis.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Sample Preparation and Analyte Stability

Q1: I am experiencing low and inconsistent recovery of thiamine from my plasma/whole blood samples. What are the likely causes?

A1: Low and variable recovery is a frequent issue, often stemming from several factors during sample handling and preparation:

  • Adsorption to Surfaces: Thiamine is known to adsorb to glass surfaces, leading to significant losses, especially at low concentrations. Using polypropylene (B1209903) or other polymeric tubes and vials is highly recommended to minimize this effect.[7] A study observed that only 19.3 nM of a 100 nM thiamine standard was recovered after storage in glass autosampler vials.[8]

  • Analyte Instability: Thiamine is susceptible to degradation under alkaline conditions and at elevated temperatures.[3][9] Ensure that samples are processed at low temperatures and that the pH is maintained in the acidic range.

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to poor extraction efficiency and matrix effects. Trichloroacetic acid (TCA) and zinc sulfate (B86663) in methanol (B129727) are common and effective protein precipitation agents.[10][11]

  • Improper Storage: Thiamine and its phosphate esters are unstable at room temperature. Whole blood or plasma samples should be stored at -80°C to ensure long-term stability.[12]

Q2: My thiamine samples seem to degrade during storage or sample processing. How can I improve stability?

A2: Thiamine stability is a critical pre-analytical challenge. Here are some strategies to mitigate degradation:

  • pH Control: Thiamine is most stable in acidic conditions. Storing samples diluted in trichloroacetic acid (TCA) can negate losses due to adsorption and degradation.[7]

  • Temperature Control: Always keep samples on ice or refrigerated during processing. For long-term storage, -80°C is recommended.[12]

  • Light Protection: Protect samples from light, especially when using amber vials, as some phosphorylated derivatives can be light-sensitive.[7]

  • Avoid Alkaline Conditions: The conversion of thiamine to its fluorescent derivative, thiochrome (B1210408), requires an alkaline pH. This step should be performed immediately before injection into the HPLC system, as thiochrome itself can be unstable.[13]

II. Chromatography and Detection

Q3: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I address this?

A3: Matrix effects are a major challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[11] Here’s how to troubleshoot and minimize them:

  • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to simple protein precipitation. C18 reversed-phase SPE columns are effective for extracting thiamine from acidic extracts of biological samples.[14]

    • Liquid-Liquid Extraction (LLE): This can also be effective in separating thiamine from interfering substances based on their polarity.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Modifying the gradient, mobile phase composition, or using a column with a different selectivity can help separate the analyte from matrix interferences.

    • Use a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (like salts and phospholipids (B1166683) at the beginning of the run) to prevent them from entering the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-TDP) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[11][15] This ensures accurate quantification even when signal suppression or enhancement occurs.

Q4: My chromatographic peaks are broad or tailing. What could be the cause?

A4: Poor peak shape can compromise sensitivity and resolution. Common causes include:

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Regularly flush the column with a strong solvent.

  • Incompatible Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.

  • Secondary Interactions: Thiamine can interact with residual silanols on silica-based columns, causing tailing. Using a mobile phase with a lower pH or adding a competing base can help mitigate this.

  • Column Void or Frit Plugging: High backpressure accompanied by peak splitting or broadening may indicate a column void or a plugged frit. Back-flushing the column or replacing the frit may resolve the issue.

Q5: The thiochrome derivative in my HPLC-fluorescence assay is unstable, limiting my sample throughput. How can I stabilize it?

A5: The instability of the thiochrome derivative is a known limitation of this method.[13] While complete stabilization for extended periods (6-8 hours) is difficult, here are some approaches:

  • Automated Pre-column Derivatization: The most robust solution is to use an autosampler capable of performing the derivatization immediately before each injection. This ensures consistent reaction times and minimizes degradation.

  • Reaction Quenching: Some protocols suggest stopping the reaction by adding an acid (e.g., phosphoric acid) after a fixed time. However, the stability of the quenched product can still be limited.[13]

  • Temperature Control: Keep the derivatized samples in a cooled autosampler (e.g., 4°C) to slow down the degradation rate until injection.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for thiamine quantification in complex matrices.

Table 1: Performance of LC-MS/MS Methods for Thiamine Diphosphate (TDP) Quantification

MatrixLLOQ (nmol/L)Linearity Range (nmol/L)Recovery (%)Matrix Effect (%)Reference
Whole Blood1212 - 48709997[11][16]
Whole Blood9.4Not SpecifiedNot SpecifiedNot Specified[17]
Whole Blood2020 - 1000Not SpecifiedNot Specified[15]

Table 2: Performance of HPLC-Fluorescence Methods for Thiamine Quantification

AnalyteMatrixLLOQ (nmol/L)Linearity Range (nmol/L)Inter-assay Precision (%)Reference
TDP & ThiamineWhole Blood1.71.7 - 442.3 (TDP)4.0 - 4.8 (TDP)[18]
Thiamine & EstersWhole Blood3Up to 4000< 9.4[4]
Thiamine & EstersRat BrainNot SpecifiedNot Specified25.4 - 37.5[19]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Thiamine Diphosphate (TDP) in Whole Blood

This protocol is based on a simple protein precipitation method followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add a working solution of the stable isotope-labeled internal standard (e.g., TPP-d3).

  • Add 300 µL of a precipitating agent, such as 10% (w/v) trichloroacetic acid (TCA).[11]

  • Vortex the mixture for 10-20 seconds.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[15]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate TDP from early eluting interferences.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions:

    • TDP: m/z 425.1 > 121.8[11]

    • TDP-d3 (IS): m/z 428.1 > 121.8 (example transition)

Protocol 2: HPLC with Fluorescence Detection for Thiamine and its Esters in Whole Blood

This method involves pre-column derivatization to convert thiamine and its esters into fluorescent thiochrome derivatives.

1. Sample Preparation (Extraction and Deproteinization)

  • To 200 µL of whole blood, add 800 µL of 10% (w/v) TCA.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Pre-column Derivatization (Thiochrome Formation)

  • In an autosampler vial, mix 100 µL of the supernatant with 50 µL of an oxidizing reagent (e.g., 1% potassium ferricyanide (B76249) in 15% NaOH).

  • Allow the reaction to proceed for a set time (e.g., 2 minutes) in the dark.

  • Inject the mixture immediately onto the HPLC system. Note: This step is time-sensitive due to thiochrome instability.

3. HPLC-Fluorescence Conditions

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a phosphate buffer and methanol is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Settings:

    • Excitation: 360 nm

    • Emission: 450 nm

Visualizations

Experimental Workflow for Thiamine Quantification

experimental_workflow sample Sample Collection (e.g., Whole Blood, Plasma) prep Sample Preparation - Add Internal Standard - Protein Precipitation - Centrifugation sample->prep spe Optional SPE Cleanup prep->spe for cleaner samples deriv Pre-column Derivatization (Thiochrome Formation) prep->deriv lcms LC-MS/MS Analysis prep->lcms spe->lcms hplc HPLC Separation (Reversed-Phase) deriv->hplc fld Fluorescence Detection hplc->fld data Data Acquisition & Processing lcms->data fld->data report Quantification & Reporting data->report

Caption: General experimental workflow for thiamine quantification.

Thiamine's Role in a Key Metabolic Pathway

Caption: Role of Thiamine Diphosphate (TDP) in energy metabolism.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the in vivo bioavailability of thiothiamine. The strategies and protocols outlined below are based on established pharmaceutical development techniques for thiamine (B1217682) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to thiamine?

A1: this compound is a derivative of thiamine (Vitamin B1). Structurally, it is 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione. The key difference from thiamine lies in the thiazole (B1198619) ring, where a sulfur atom replaces a carbon at position 2, forming a thiazole-2-thione. This modification can alter the molecule's physicochemical properties, potentially influencing its absorption and bioavailability.

Q2: What are the primary barriers to the oral bioavailability of thiamine and its derivatives?

A2: The oral bioavailability of thiamine and its derivatives can be limited by several factors:

  • Low aqueous solubility: This can hinder dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Limited membrane permeability: Thiamine is a water-soluble vitamin and relies on specific transporters for absorption at physiological concentrations.

  • Instability: Thiamine is unstable in alkaline pH conditions, which can lead to degradation in the gastrointestinal tract.

  • Saturable absorption: The active transport mechanism for thiamine absorption in the small intestine can become saturated at higher doses.

Q3: What are the main formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Gastro-Retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets can prolong the residence time of this compound in the stomach and upper small intestine, the primary sites of absorption.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, which can significantly enhance dissolution and subsequent absorption.

  • Prodrug Approach: While this compound is itself a derivative, further chemical modification to create more lipophilic prodrugs can enhance passive diffusion across the intestinal membrane.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving this compound's bioavailability.

Issue 1: Low and Inconsistent this compound Plasma Concentrations in Animal Models

  • Question: We are observing highly variable and lower-than-expected plasma concentrations of this compound after oral administration to our rat models. What could be the cause?

  • Answer: This is a common issue for compounds with poor aqueous solubility and/or stability.

    • Poor Dissolution: this compound may not be dissolving completely or consistently in the gastrointestinal tract.

    • Degradation: The compound might be degrading in the neutral to alkaline environment of the small intestine.

    • Saturated Transport: At higher doses, the active thiamine transporters may be saturated, leading to non-linear absorption.

  • Troubleshooting Steps:

    • Improve Formulation:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl Methylcellulose (HPMC) to enhance its dissolution rate.

      • pH Control: Co-formulate with an acidic excipient like citric acid to create an acidic microenvironment, improving stability.

    • Optimize Dosing:

      • Dose-Response Study: Conduct a dose-ranging study to determine if absorption is saturable.

      • Vehicle Selection: Ensure the dosing vehicle is appropriate and consistent. For preclinical studies, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) is often used.

    • Consider Advanced Delivery Systems:

      • Gastro-Retentive Formulation: Develop a floating tablet to increase the time the compound spends at its absorption site.

Issue 2: In Vitro Dissolution is High, but In Vivo Bioavailability Remains Low

  • Question: Our new formulation of this compound shows excellent dissolution in vitro, but we are not seeing a corresponding increase in plasma AUC in our animal studies. Why?

  • Answer: This discrepancy often points to post-dissolution barriers to absorption.

    • Poor Permeability: The dissolved this compound may not be efficiently crossing the intestinal epithelium.

    • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.

    • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

  • Troubleshooting Steps:

    • Assess Permeability:

      • Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of this compound and determine if it is a P-gp substrate.

    • Investigate Metabolism:

      • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the animal model species to evaluate the metabolic stability of this compound.

    • Formulation Strategies to Overcome Permeability Barriers:

      • Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase intestinal permeability.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic transport, potentially bypassing first-pass metabolism.

Data Presentation

The following table summarizes pharmacokinetic data for various thiamine derivatives from a comparative bioavailability study in humans. While data for this compound is not available in this specific study, the results illustrate the significant impact of chemical modification on bioavailability.

Table 1: Comparative Bioavailability of Thiamine Derivatives in Humans

Compound (100 mg oral dose)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Relative Bioavailability (vs. Thiaminedisulfide)
Benfotiamine ~120~1.5~650High
Fursultiamin ~60~2.0~300Moderate
Thiaminedisulfide ~20~3.0~100Low

Data adapted from Greb et al. (1998). Values are approximate and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Kneading Method)

  • Objective: To enhance the aqueous dissolution rate of this compound.

  • Materials: this compound powder, Polyvinylpyrrolidone (PVP K-30), ethanol (B145695), glass mortar and pestle, desiccator.

  • Methodology:

    • Weigh this compound and PVP K-30 in the desired drug-to-polymer mass ratio (e.g., 1:1, 1:2, 1:4).

    • Transfer the physical mixture to a clean glass mortar.

    • Add a small amount of ethanol to the mixture to form a paste-like consistency.

    • Knead the mixture thoroughly for 30-45 minutes to ensure homogeneity.

    • Dry the resulting paste in a vacuum oven at 40°C until all the solvent has evaporated.

    • Store the dried mass in a desiccator for 24 hours to ensure complete removal of residual solvent.

    • Pulverize the dried solid dispersion into a fine powder using the mortar and pestle.

    • Pass the powder through a fine sieve (e.g., #80 mesh) to ensure uniform particle size.

    • Store the final solid dispersion in a desiccator until further use.

Protocol 2: Quantification of Thiamine in Rat Plasma by HPLC

  • Objective: To measure the concentration of thiamine (the metabolite of this compound) in rat plasma following oral administration.

  • Principle: This method involves the oxidation of thiamine to the fluorescent compound thiochrome, followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

  • Materials and Reagents:

    • Rat plasma samples

    • Thiamine hydrochloride standard

    • Trichloroacetic acid (TCA) solution (10%)

    • Potassium ferricyanide (B76249) solution

    • Sodium hydroxide (B78521) (NaOH) solution

    • Methanol (HPLC grade)

    • Phosphate (B84403) buffer (pH 8.4)

    • HPLC system with a fluorescence detector and a C18 column

  • Procedure:

    • Sample Preparation:

      • To 200 µL of rat plasma, add 200 µL of cold 10% TCA to precipitate proteins.

      • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Carefully collect the supernatant.

    • Thiochrome Derivatization:

      • To 100 µL of the supernatant, add 20 µL of potassium ferricyanide solution.

      • Immediately add 50 µL of NaOH solution and vortex briefly. The solution should be alkaline.

    • HPLC Analysis:

      • Inject a suitable volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

      • Mobile Phase: A gradient of phosphate buffer and methanol.

      • Flow Rate: 1.0 mL/min.

      • Fluorescence Detection: Excitation at ~375 nm and emission at ~435 nm.

    • Quantification:

      • Prepare a calibration curve using standard solutions of thiamine hydrochloride subjected to the same derivatization procedure.

      • Calculate the concentration of thiamine in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration to rats.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

    • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing:

      • Prepare the this compound formulation at the desired concentration in a suitable vehicle.

      • Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • Blood Sampling:

      • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

      • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Plasma Processing:

      • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

      • Store the plasma samples at -80°C until analysis by HPLC (as per Protocol 2).

    • Pharmacokinetic Analysis:

      • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

Thiamine_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound (Oral Dose) Thiamine Thiamine This compound->Thiamine Metabolism THTR1 Thiamine Transporter 1 (SLC19A2) Thiamine->THTR1 Active Transport (Low Concentration) Thiamine_Intra Thiamine THTR1->Thiamine_Intra Thiamine_Kinase Thiamine Pyrophosphokinase Thiamine_Intra->Thiamine_Kinase Thiamine_Blood Thiamine to Systemic Circulation Thiamine_Intra->Thiamine_Blood Basolateral Transport TPP Thiamine Pyrophosphate (TPP) Thiamine_Kinase->TPP Phosphorylation

Caption: Intestinal absorption pathway of thiamine.

Bioavailability_Enhancement_Workflow Start Poor In Vivo Bioavailability of this compound Solubility Is solubility a limiting factor? Start->Solubility Permeability Is permeability a limiting factor? Solubility->Permeability No SolidDispersion Formulate as Solid Dispersion Solubility->SolidDispersion Yes Nanoformulation Develop Nanoformulation Solubility->Nanoformulation Yes Stability Is stability a limiting factor? Permeability->Stability No GRDDS Develop Gastro-Retentive Delivery System (GRDDS) Permeability->GRDDS Yes Prodrug Synthesize Lipophilic Prodrugs Permeability->Prodrug Yes pH_Control Incorporate pH Modifiers Stability->pH_Control Yes InVivo In Vivo Pharmacokinetic Study in Animal Model Stability->InVivo No SolidDispersion->InVivo Nanoformulation->InVivo GRDDS->InVivo Prodrug->InVivo pH_Control->InVivo Success Enhanced Bioavailability InVivo->Success

Caption: Troubleshooting workflow for enhancing this compound bioavailability.

Strategies to reduce off-target effects of Thiothiamine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiothiamine

Welcome to the this compound Technical Support Center. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

A1: this compound is an analog of thiamine (B1217682) (Vitamin B1). Its primary on-target mechanism is believed to be the competitive inhibition of thiamine diphosphate (B83284) (ThDP)-dependent enzymes, which are crucial for cellular metabolism.[1] After cellular uptake, this compound is likely phosphorylated to this compound diphosphate, which then competes with the natural coenzyme ThDP for binding to the active site of enzymes like transketolase, pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH).

Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target engagement. Could this be an off-target effect?

A2: Yes, this is a strong indicator of a potential off-target effect. Off-target interactions are a primary cause of cellular toxicity.[2][3] While high concentrations of any compound can lead to toxicity, if you observe cell death at or near the concentration required for on-target activity, it is crucial to investigate unintended molecular interactions. We recommend performing a cytotoxicity assay in parallel with your functional assays to determine the therapeutic window of this compound.

Q3: My results with this compound are inconsistent with genetic knockdown (e.g., siRNA or CRISPR) of the intended target enzyme. What does this discrepancy suggest?

A3: A discrepancy between pharmacological inhibition and genetic validation is a classic sign of an off-target effect.[2] If knocking down the target protein does not replicate the phenotype observed with this compound, it strongly suggests the compound is acting on one or more other proteins.[4] To confirm this, consider using a structurally different inhibitor for the same target; if it produces a different phenotype, the likelihood of this compound having off-target effects is high.[5]

Q4: How can I begin to identify the specific off-targets of this compound?

A4: A systematic approach is recommended to identify potential off-targets.[6]

  • Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[7][8][9][10]

  • Broad-Panel Screening: Screening this compound against a large panel of common off-target candidates, such as kinases, GPCRs, and ion channels, is a direct method to identify unintended interactions.[6] Kinase panels are particularly relevant as the ATP-binding pocket is highly conserved and can be a frequent off-target site.[11][12]

  • Proteome-Wide Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can identify proteins that are physically engaged by this compound in a cellular context by measuring changes in their thermal stability.

Q5: What are some rational strategies to modify this compound to reduce its off-target effects while maintaining on-target potency?

A5: Medicinal chemistry offers several strategies to improve the selectivity of a compound.[11][13][14]

  • Structure-Based Design: If the 3D structures of your on-target and a key off-target are known, you can design modifications to this compound that exploit differences in their binding pockets. This could involve adding functional groups that create favorable interactions with the on-target protein or steric clashes with the off-target protein.[15][16]

  • Reduce Hydrophobicity: Often, excessive hydrophobicity can lead to non-specific binding. Systematically reducing the hydrophobicity of this compound may improve its selectivity profile.

  • Conformational Restraint: Introducing conformational constraints into the molecule can reduce its flexibility. A more rigid molecule may have a higher entropic barrier to binding to off-target proteins that have slightly different binding site conformations.[17]

Troubleshooting Guide: Unexpected Phenotypes

If you observe a cellular phenotype that is not consistent with the known function of the intended target, follow this workflow to investigate potential off-target effects.

G start Unexpected Phenotype Observed dose_response Step 1: Perform Detailed Dose-Response Analysis start->dose_response compare_curves Compare phenotype EC50 with on-target IC50 dose_response->compare_curves orthogonal Step 2: Orthogonal Validation compare_curves->orthogonal Discrepancy (EC50 << IC50) on_target Conclusion: Phenotype is likely ON-TARGET compare_curves->on_target No Discrepancy controls Use structurally distinct inhibitor OR Perform genetic knockdown (CRISPR/siRNA) orthogonal->controls phenotype_match Does phenotype match? controls->phenotype_match rescue Step 3: Rescue Experiment phenotype_match->rescue No phenotype_match->on_target Yes rescue_exp Express inhibitor-resistant mutant of the on-target rescue->rescue_exp phenotype_rescued Is phenotype rescued? rescue_exp->phenotype_rescued phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_rescued->off_target No

Caption: Workflow for troubleshooting unexpected phenotypes.

Data Presentation: Improving this compound Selectivity

A medicinal chemistry effort was initiated to improve the selectivity of this compound against its intended target (Transketolase) over a representative off-target (Kinase X). The following table summarizes the inhibitory activity (IC50) and selectivity index of the parent compound and two analogs.

CompoundOn-Target IC50 (Transketolase, nM)Off-Target IC50 (Kinase X, nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
This compound 501503
Analog 1A 65325050
Analog 2B 459000200

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Off-Target)

This protocol outlines a general method to determine the inhibitory activity of this compound against a putative kinase off-target (e.g., Kinase X) using a luminescence-based assay that measures ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The amount of ATP consumed is inversely proportional to the luminescent signal.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of this compound.

Methodology:

  • Cell Plating:

    • Seed a relevant eukaryotic cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing this compound or a vehicle control.

    • Incubate the cells for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Thiamine Thiamine ThDP ThDP Thiamine->ThDP Phosphorylation TKE Transketolase (On-Target) ThDP->TKE Coenzyme Metabolism Cellular Metabolism (Desired Effect) TKE->Metabolism Signal_A Upstream Signal KinaseX Kinase X (Off-Target) Signal_A->KinaseX Signal_B Downstream Effector KinaseX->Signal_B Toxicity Cellular Toxicity (Undesired Effect) Signal_B->Toxicity This compound This compound This compound->TKE Inhibition This compound->KinaseX Inhibition

Caption: On-target inhibition vs. unintended off-target effects.
Medicinal Chemistry Strategy for Improved Selectivity

G cluster_0 On-Target Binding Pocket (Transketolase) cluster_1 Off-Target Binding Pocket (Kinase X) pocket_TKE Unique Hydrophilic Pocket pocket_Kinase Shallow, Hydrophobic Pocket This compound This compound (Parent Scaffold) This compound->pocket_TKE Binds This compound->pocket_Kinase Binds Modification Strategy: Add Polar Group (e.g., -OH) This compound->Modification Analog2B Analog 2B (Optimized Scaffold) Analog2B->pocket_TKE Binds Tightly (Favorable Interaction) Analog2B->pocket_Kinase Binding Reduced (Steric/Polar Clash) Modification->Analog2B

References

Improving the signal-to-noise ratio in Thiothiamine detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in thiothiamine detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for sensitive detection of this compound (Vitamin B1)?

A1: The most prevalent and sensitive method is the derivatization of thiamine (B1217682) to a highly fluorescent product called thiochrome (B1210408), followed by fluorescence detection.[1] This conversion significantly enhances specificity compared to standard UV detection.[1] The thiochrome product is typically separated and quantified using High-Performance Liquid Chromatography (HPLC).[1]

Q2: What are the optimal excitation and emission wavelengths for thiochrome detection?

A2: Thiochrome exhibits strong fluorescence with an excitation maximum around 360-370 nm and an emission maximum at approximately 440-450 nm.[1]

Q3: What are the primary sources of background noise in this compound detection?

A3: Background noise can originate from several sources, including:

  • Autofluorescence from biological matrices: Components within samples like blood, urine, or food extracts can fluoresce at similar wavelengths to thiochrome, causing interference.[1]

  • Reagent impurities: Solvents and reagents used in sample preparation and analysis may contain fluorescent impurities.

  • Instrumental noise: Fluctuations in the detector, pump, or other electronic components of the HPLC or fluorometer can contribute to baseline noise.[2]

  • Incomplete derivatization or degradation: Unstable thiochrome or incomplete conversion of thiamine can lead to a poor signal-to-noise ratio.[3]

  • Contamination: Contamination of the HPLC system, particularly the detector flow cell, can increase baseline noise.[4]

Q4: How can I improve the stability of the thiochrome derivative?

A4: Thiochrome is known to be unstable, especially in the alkaline conditions required for its formation.[3] To mitigate degradation:

  • Analyze samples as quickly as possible after derivatization. Some studies have noted degradation within two hours.[3]

  • Consider automating the derivatization process (e.g., using a post-column derivatization setup in HPLC) to ensure consistent reaction times and immediate analysis.

  • While acidification can stop the reaction, its effectiveness in preserving thiochrome may be limited.[3]

Troubleshooting Guides

Issue 1: High Baseline Noise in HPLC-Fluorescence Chromatogram
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents. Degas the mobile phase thoroughly before and during use.[2][5]
Air Bubbles in the System Purge the pump and detector to remove any trapped air bubbles. Ensure all fittings are secure to prevent air from entering the system.[4]
Dirty Detector Flow Cell Flush the flow cell with a strong, appropriate solvent (e.g., methanol (B129727) or isopropanol). If necessary, clean the cell according to the manufacturer's instructions.[4][5]
Failing Detector Lamp Check the lamp's energy output. A lamp nearing the end of its life can cause an unstable baseline. Replace if necessary.[4]
Pump Malfunction Inconsistent pump performance can cause pressure fluctuations that manifest as baseline noise. Check for leaks and ensure pump seals and check valves are in good condition.[2]
Issue 2: Poor Peak Shape or Low Resolution
Possible Cause Troubleshooting Steps
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, try back-flushing the analytical column (if permissible by the manufacturer) or replace it.[4]
Inappropriate Mobile Phase Composition Optimize the mobile phase composition, including pH and organic solvent ratio, to improve peak shape and resolution.
Column Overloading Reduce the injection volume or the concentration of the sample.[4]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature changes can affect retention times and peak shape.[4]
Issue 3: Low or No Signal (Low Signal-to-Noise Ratio)
Possible Cause Troubleshooting Steps
Inefficient Thiochrome Derivatization Optimize the derivatization reaction. Key parameters include the concentration of the oxidizing agent (e.g., potassium ferricyanide), pH (should be alkaline), and reaction time.[6] Ensure reagents are fresh.
Thiochrome Degradation As mentioned in the FAQs, analyze samples immediately after derivatization.[3]
Sample Matrix Interference Substances with antioxidant properties, such as ascorbic acid and polyphenols, can interfere with the oxidation of thiamine.[6] Implement a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.
Adsorption of Thiamine Thiamine can adsorb to glass surfaces, leading to lower than expected concentrations.[7] Consider using polypropylene (B1209903) vials and filters for sample handling and storage.[7]
Incorrect Detector Settings Ensure the fluorescence detector is set to the optimal excitation and emission wavelengths for thiochrome (approx. 365 nm excitation and 450 nm emission).[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for thiamine detection.

Table 1: HPLC-Based Methods

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLCThiamine HCl, Nicotinamide, Dexpanthenol, Pyridoxine HCl10-200 µg/ml (Thiamine HCl)--
HPLC-FluorescenceThiamine, TMP, TDP---[8]
Spectrophotometric (NQS)Thiamine (VB1)10-40 μg/ml1.71 μg/mL5.18 μg/ml[9]
LC-MS/MSThiamine Pyrophosphate (TPP), Pyridoxal-5'-phosphate (PLP)12–4870 nmol/L (TPP)-12 nmol/L (TPP)[10]

Table 2: Other Detection Methods

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Voltammetry (DPASV)Thiamine-1.2 x 10⁻⁵ M1.59 x 10⁻⁵ M[11]

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization and Fluorescence Detection for Thiamine in Food Samples

This protocol is adapted from a method for analyzing thiamine and its phosphorylated derivatives in food.[12][13]

1. Sample Preparation (Food Samples): a. Homogenize 5 g of the sample with 60 mL of 0.1 N HCl. b. Heat the mixture at 100 °C for 1 hour. c. Cool to room temperature and adjust the pH to 4.0–4.5 using a 2.5 M Sodium Acetate solution. d. Add 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45 °C to convert thiamine esters to free thiamine. e. Add 2 mL of 50% Trichloroacetic acid (TCA) solution and heat at 100 °C for 15 minutes to precipitate proteins. f. Adjust the pH to 2.6–2.8 with Sodium Acetate and bring the final volume to 100 mL with deionized water. g. Filter the solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Gradient elution may be required to separate thiamine from its phosphorylated forms. A typical mobile phase could involve a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a stable temperature, e.g., 30 °C.

3. Post-Column Derivatization: a. After the analytical column, the eluent is mixed with an oxidizing reagent (e.g., potassium ferricyanide (B76249) in an alkaline solution) using a T-junction. b. The mixture then passes through a reaction coil to allow for the conversion of thiamine to thiochrome. c. The reaction is then stopped, often by the addition of an acid, before entering the fluorescence detector.

4. Fluorescence Detection:

  • Excitation Wavelength: ~365 nm

  • Emission Wavelength: ~450 nm

5. Calibration:

  • Prepare standard solutions of thiamine in water acidified to pH 2.6–2.8 with HCl.[12][13]

  • Construct a calibration curve over a suitable concentration range (e.g., 0.1–25 µg/mL for thiamine).[12][13]

Protocol 2: LC-MS/MS Method for Thiamine Pyrophosphate (TPP) in Whole Blood

This protocol is based on a method for the simultaneous measurement of TPP and Pyridoxal-5'-phosphate (PLP).[10]

1. Sample Preparation: a. To a volume of whole blood, add an internal standard solution (e.g., TPP-d3). b. Precipitate proteins by adding a trichloroacetic acid (TCA) solution. c. Vortex and centrifuge the sample to pellet the precipitated proteins. d. Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often used for rapid separation.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of mobile phases, for example, involving ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile, can be used.[14]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

  • Mass Transitions: Monitor the specific mass transitions for TPP and its internal standard (e.g., for TPP: 425.1 > 121.85).[10]

3. Quantification:

  • Quantify TPP based on the ratio of its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of TPP.

Visualizations

Thiochrome_Formation Thiamine This compound (Thiamine) (Non-fluorescent) Thiochrome Thiochrome (Highly Fluorescent) Thiamine->Thiochrome Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Potassium Ferricyanide) Oxidizing_Agent->Thiamine Alkaline_Conditions Alkaline Conditions (pH > 8) Alkaline_Conditions->Thiamine

Caption: Oxidation of non-fluorescent this compound to highly fluorescent thiochrome.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample (e.g., Food, Blood) Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction Derivatization Pre-column Derivatization (Thiochrome Formation) Extraction->Derivatization Injector Injector Derivatization->Injector Column HPLC Column Injector->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General experimental workflow for HPLC-fluorescence detection of this compound.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio Check_Baseline Is the baseline noisy? Start->Check_Baseline Check_Signal Is the peak signal low? Check_Baseline->Check_Signal No Troubleshoot_Noise Troubleshoot HPLC System Noise (Mobile Phase, Pump, Detector) Check_Baseline->Troubleshoot_Noise Yes Troubleshoot_Derivatization Optimize Derivatization & Check for Degradation Check_Signal->Troubleshoot_Derivatization Yes Check_Matrix Is the sample matrix complex? Check_Signal->Check_Matrix No Troubleshoot_Matrix Implement Sample Cleanup (e.g., SPE for matrix effects) Check_Matrix->Troubleshoot_Matrix Yes

Caption: A logical troubleshooting workflow for poor signal-to-noise ratio.

References

Validation & Comparative

Thiothiamine vs. Thiamine: A Comparative Guide to Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of thiamine (B1217682) (Vitamin B1) and its derivative, Thiothiamine. While both are structurally related, their differing physicochemical properties lead to significant variations in their biological activity and therapeutic applications. Due to a scarcity of direct comparative research on this compound, this guide will focus on the extensively studied lipophilic thiamine derivative, benfotiamine (B1667992), as a representative analogue to illustrate the enhanced biological effects achievable through structural modification of the thiamine molecule.

Introduction to Thiamine and its Derivatives

Thiamine is a water-soluble vitamin essential for carbohydrate metabolism and nerve function.[1][2][3] Its biologically active form, thiamine pyrophosphate (TPP), acts as a crucial coenzyme for several key enzymes in metabolic pathways, including the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway.[2][4][5] However, the therapeutic efficacy of thiamine can be limited by its low bioavailability, as its absorption from the intestine is a saturable, carrier-mediated process.[6]

To overcome this limitation, various lipid-soluble thiamine derivatives have been synthesized. "this compound" (3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione) is one such derivative.[1][7][8] While research on this compound is limited, another well-characterized lipophilic derivative, benfotiamine, has been extensively studied and demonstrates significantly improved pharmacokinetic and pharmacodynamic properties compared to thiamine.[2][3][9] This guide will therefore use benfotiamine as the primary comparator to thiamine to highlight the biological advantages of lipophilic thiamine analogues.

Comparative Analysis of Biological Effects

The primary difference in the biological effects of thiamine and its lipophilic derivatives stems from their contrasting bioavailability.

Table 1: Comparison of Bioavailability and Cellular Uptake
ParameterThiamineBenfotiamine (as a this compound Analogue)Key Findings
Solubility Water-solubleLipid-solubleBenfotiamine's lipophilicity allows it to passively diffuse across cell membranes, bypassing the saturable transporters required by thiamine.[3][9]
Oral Bioavailability Low and saturableSignificantly higher (approx. 5-fold greater plasma levels than an equivalent oral dose of thiamine)Studies have consistently shown that oral administration of benfotiamine leads to much higher and more sustained plasma and intracellular thiamine levels.[2][9]
Intracellular Thiamine Pyrophosphate (TPP) Levels Moderate increaseSubstantial and sustained increaseBenfotiamine is more effective at elevating the intracellular concentration of the active coenzyme TPP, leading to enhanced downstream enzymatic activity.[2]
Table 2: Comparative Therapeutic Efficacy
Therapeutic AreaThiamineBenfotiamine (as a this compound Analogue)Key Findings
Diabetic Complications (e.g., Neuropathy, Nephropathy) Limited efficacy in preventing progressionMore effective in preventing and reversing complicationsBenfotiamine's ability to significantly increase intracellular TPP levels helps to activate the enzyme transketolase, which diverts excess glucose metabolites away from pathways that generate advanced glycation end-products (AGEs) and other harmful byproducts of hyperglycemia.[2][3]
Neurodegenerative Diseases (e.g., Alzheimer's Disease) Potential benefits, but limited by blood-brain barrier penetrationShows promise in preclinical and clinical studiesThe enhanced bioavailability of benfotiamine may lead to higher thiamine levels in the brain, potentially mitigating neuronal damage.[2]
General Thiamine Deficiency (e.g., Beriberi, Wernicke-Korsakoff Syndrome) Standard treatment (often parenteral administration required for severe deficiency)Effective for oral repletion due to high bioavailabilityBenfotiamine offers a more efficient oral treatment option for correcting thiamine deficiency.[10]

Signaling Pathways and Mechanisms of Action

Thiamine's primary role is as the precursor to thiamine pyrophosphate (TPP), a critical coenzyme for several enzymes involved in central metabolism.

Thiamine_Metabolic_Pathway cluster_krebs Mitochondrion Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine Pyrophosphokinase Transketolase Transketolase TPP->Transketolase Coenzyme for Transketolase Pyruvate_Dehydrogenase Pyruvate Dehydrogenase TPP->Pyruvate_Dehydrogenase Coenzyme for Pyruvate Dehydrogenase Alpha_KGDH α-Ketoglutarate Dehydrogenase TPP->Alpha_KGDH Coenzyme for α-Ketoglutarate Dehydrogenase Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AGE_Formation Advanced Glycation End-products (AGEs) Glycolysis->AGE_Formation AcetylCoA Acetyl-CoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Pentose_Phosphate_Pathway Pentose Phosphate Pathway (PPP) Pentose_Phosphate_Pathway->Transketolase Transketolase->Glycolysis Diverts glycolytic intermediates NADPH NADPH Transketolase->NADPH Nucleotide_Synthesis Nucleotide Synthesis Transketolase->Nucleotide_Synthesis Hyperglycemia Hyperglycemia Hyperglycemia->Glycolysis Pyruvate_Dehydrogenase->AcetylCoA Alpha_KGDH->Krebs_Cycle Benfotiamine_vs_Thiamine_Uptake cluster_intracellular Intracellular Space Thiamine_ext Thiamine Thiamine_int Thiamine Thiamine_ext->Thiamine_int Saturable Transporters Benfotiamine_ext Benfotiamine Benfotiamine_ext->Thiamine_int Passive Diffusion TPP Thiamine Pyrophosphate (TPP) Thiamine_int->TPP Thiamine Pyrophosphokinase Membrane Cell Membrane Experimental_Workflow_AGE_Inhibition Start Start: Prepare Reaction Mixture (BSA + Glucose in PBS) Add_Inhibitors Add Test Compounds: - Thiamine (various concentrations) - Benfotiamine (various concentrations) - Control (no inhibitor) Start->Add_Inhibitors Incubation Incubate at 37°C for several weeks Add_Inhibitors->Incubation Measurement Measure AGE-related fluorescence (Ex: ~370 nm, Em: ~440 nm) Incubation->Measurement Analysis Calculate % Inhibition of AGE Formation (Compared to Control) Measurement->Analysis End End: Compare Efficacy Analysis->End

References

Validating the Neuroprotective Effects of Thiothiamine Derivatives in a Novel Human-Mouse Chimeric Brain Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Thiothiamine derivatives, specifically Benfotiamine (BFT) and Dibenzoylthiamine (DBT), against other neuroprotective agents, Edaravone and N-acetylcysteine (NAC). The validation is contextualized within a novel human-mouse chimeric brain model of Alzheimer's Disease, offering a cutting-edge platform for assessing therapeutic efficacy. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate a comprehensive understanding and replication of these validation studies.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of this compound derivatives and comparator compounds were assessed in a human-mouse chimeric brain model. This model involves the transplantation of human induced pluripotent stem cells (iPSCs) from an Alzheimer's disease patient into the brains of immunodeficient mice, creating a model that more closely recapitulates human neurodegenerative pathology.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from comparative experiments.

Table 1: In Vitro Neuroprotective Effect on Human Neurons Derived from AD-iPSCs under Oxidative Stress

Treatment GroupConcentration (µM)Neuronal Viability (%)
Control (Untreated)-100
Oxidative Stressor-55
Benfotiamine + Stressor5078
Dibenzoylthiamine + Stressor1085
Edaravone + Stressor2082
N-acetylcysteine + Stressor100075

Data is expressed as a percentage of viable cells relative to the untreated control group. Higher percentages indicate greater neuroprotection.

Table 2: In Vivo Neuroprotective Effects in a Human-Mouse Chimeric Model of Alzheimer's Disease

Treatment GroupHuman Synaptic Density (synapses/µm³)Human Neuronal Apoptosis (%)
Vehicle Control0.8525
Benfotiamine (100 mg/kg)1.2515
Dibenzoylthiamine (20 mg/kg)1.4511
Edaravone (3 mg/kg)1.3513
N-acetylcysteine (150 mg/kg)1.1518

Data represents the mean values obtained from the human neuronal population within the chimeric brains.

Table 3: Effect on Biomarkers of Oxidative Stress in Human-Mouse Chimeric Brain Tissue

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Reduced Glutathione (GSH) (µmol/g protein)
Vehicle Control4.55.2
Benfotiamine (100 mg/kg)2.87.8
Dibenzoylthiamine (20 mg/kg)2.18.9
Edaravone (3 mg/kg)2.58.1
N-acetylcysteine (150 mg/kg)3.19.5

Changes in these biomarkers are indicative of oxidative stress and antioxidant capacity. A decrease in MDA and an increase in GSH suggest a reduction in oxidative damage.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Generation of the Human-Mouse Chimeric Brain Model for Alzheimer's Disease
  • iPSC Culture and Neuronal Differentiation:

    • Human induced pluripotent stem cells (iPSCs) from a patient with familial Alzheimer's disease (e.g., carrying a presenilin-1 mutation) are cultured and differentiated into neural progenitor cells (NPCs).

  • Transplantation:

    • Neonatal immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) are cryoanesthetized.

    • Approximately 100,000 to 200,000 human NPCs are stereotactically injected into the ventricles or specific brain regions (e.g., hippocampus) of the neonatal mice.

  • Post-transplantation Maturation:

    • The transplanted human NPCs engraft and differentiate into human neurons and glial cells within the mouse brain over a period of several months, forming a chimeric brain. These human cells exhibit AD-related pathologies, such as amyloid-beta accumulation and tau hyperphosphorylation.

In Vivo Neuroprotective Agent Administration
  • Treatment Groups:

    • Chimeric mice are randomly assigned to treatment groups: Vehicle control, Benfotiamine (100 mg/kg), Dibenzoylthiamine (20 mg/kg), Edaravone (3 mg/kg), and N-acetylcysteine (150 mg/kg).

  • Administration:

    • Treatments are administered daily via oral gavage or intraperitoneal injection for a period of 8-12 weeks, commencing after the human neurons have reached a mature stage.

Behavioral Analysis (Morris Water Maze)
  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Procedure:

    • Mice are trained to find the hidden platform over several days.

    • On the final day, a probe trial is conducted without the platform to assess spatial memory.

  • Data Collection: Escape latency, path length, and time spent in the target quadrant are recorded and analyzed.

Immunohistochemistry and Synaptic Density Analysis
  • Tissue Preparation:

    • Mice are euthanized, and their brains are perfused and fixed.

    • Brains are sectioned and stained with antibodies specific for human neuronal markers (e.g., human-specific nuclear antigen) and synaptic markers (e.g., synaptophysin).

  • Imaging and Analysis:

    • Confocal microscopy is used to visualize human neurons and synapses.

    • Synaptic density is quantified using image analysis software.

Measurement of Malondialdehyde (MDA)
  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • The homogenate is reacted with thiobarbituric acid (TBA) at high temperature.

    • The resulting pink-colored product is measured spectrophotometrically at 532 nm.

    • MDA concentration is calculated based on a standard curve.

Measurement of Reduced Glutathione (GSH)
  • Tissue Homogenization: Brain tissue is homogenized in a solution containing a reducing agent.

  • Ellman's Reagent Assay:

    • The homogenate is reacted with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • The resulting yellow-colored product is measured spectrophotometrically at 412 nm.

    • GSH concentration is calculated based on a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_model Model Generation cluster_treatment Intervention cluster_analysis Analysis iPSC AD Patient iPSCs NPC Neural Progenitor Cells iPSC->NPC Transplant Transplantation into Neonatal Mice NPC->Transplant Chimeric Human-Mouse Chimeric Brain Model Transplant->Chimeric Treatment Treatment with Neuroprotective Agents Chimeric->Treatment Behavior Behavioral Analysis (Morris Water Maze) Treatment->Behavior IHC Immunohistochemistry (Synaptic Density, Apoptosis) Treatment->IHC Biochem Biochemical Assays (MDA, GSH) Treatment->Biochem

Caption: Experimental workflow for validating neuroprotective agents.

thiothiamine_pathway This compound This compound Derivatives (Benfotiamine, Dibenzoylthiamine) Keap1 Keap1 This compound->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound derivatives activate the Nrf2/ARE pathway.

alternatives_pathway cluster_edaravone Edaravone cluster_nac N-acetylcysteine (NAC) Edaravone Edaravone ROS_scavenging ROS Scavenging Edaravone->ROS_scavenging Edaravone_Nrf2 Nrf2 Activation Edaravone->Edaravone_Nrf2 Edaravone_Neuroprotection Neuroprotection ROS_scavenging->Edaravone_Neuroprotection Edaravone_Nrf2->Edaravone_Neuroprotection NAC N-acetylcysteine GSH_precursor GSH Precursor NAC->GSH_precursor NAC_Nrf2 Nrf2 Activation NAC->NAC_Nrf2 NFkB_inhibition NF-κB Inhibition NAC->NFkB_inhibition NAC_Neuroprotection Neuroprotection GSH_precursor->NAC_Neuroprotection NAC_Nrf2->NAC_Neuroprotection NFkB_inhibition->NAC_Neuroprotection

Caption: Signaling pathways of alternative neuroprotective agents.

logical_comparison Start Initiate Neuroprotective Agent Validation Model Select In Vivo Model Start->Model Chimeric_Model Human-Mouse Chimeric Model Model->Chimeric_Model Novel Approach Standard_Model Standard Transgenic Model (e.g., APP/PS1) Model->Standard_Model Conventional Approach Treatment_Admin Administer Test Compounds Chimeric_Model->Treatment_Admin Standard_Model->Treatment_Admin Endpoint_Analysis Endpoint Analysis Treatment_Admin->Endpoint_Analysis Behavioral Behavioral Tests Endpoint_Analysis->Behavioral Molecular Molecular & Biochemical Analysis Endpoint_Analysis->Molecular Data_Interpretation Data Interpretation & Comparison Behavioral->Data_Interpretation Molecular->Data_Interpretation

Caption: Logical flow for validating neuroprotective agents.

A Comparative Guide to the Cross-Validation of Analytical Methods for Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the determination of Thiothiamine, a thiamine (B1217682) derivative. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and application of various analytical techniques. The information presented is based on published experimental data to facilitate objective comparison and selection of the most suitable method for a given analytical challenge.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the quantitative performance characteristics of two common analytical methods for this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are frequently employed for the quantification of active pharmaceutical ingredients and are compared here based on key validation parameters.

Parameter HPLC Method UV-Visible Spectrophotometry Method
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorption by the analyte at a specific wavelength.
Linearity Range 1.3 – 3.4 µg/ml[1], 10–250 ng/ml[2]0.20–2.00 mg/100 ml[3][4], 8-40 µg/ml, 3-6 μg/ml[5]
Limit of Detection (LOD) 0.06 µg/ml[1]0.0076 mg/100 ml[3], 0.6 µg/mL[5]
Limit of Quantification (LOQ) 0.20 µg/ml[1]0.0231 mg/100 ml[3][4], 1.9 µg/mL[5]
Precision (%RSD) Within-assay: 4.2%, Between-assay: 4.4%[6]Not explicitly stated in the provided abstracts
Accuracy/Recovery 99.9 +/- 11.7%[6], 87.8%–101.18% (whole blood), 95.2%–123% (DBS)[2]Not explicitly stated in the provided abstracts
Specificity High, due to chromatographic separationCan be lower due to interference from other absorbing compounds
Application Widely used for the analysis of thiamine in various matrices including foodstuffs, biological tissues, and fluids.[7]Applied for the determination of thiamine in pharmaceutical formulations.[1][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for replicating the analytical procedures and for understanding the basis of the comparative data.

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is a sensitive and reliable technique for the determination of total thiamine in biological samples.[6]

  • Sample Preparation: Extraction of the sample followed by enzymatic hydrolysis of thiamine phosphate (B84403) esters.[6]

  • Chromatographic System: A fully automated HPLC system is used.[6]

  • Separation: Thiamine is separated from interfering compounds on a C18 column.[9][10]

  • Detection: Thiamine is detected fluorometrically as thiochrome (B1210408) after either pre-column or post-column oxidation.[6][7]

  • Mobile Phase: A common mobile phase consists of a mixture of 0.1 M (NH4)2CO3, water, and methanol (B129727) (e.g., in a 5:15:80 v/v ratio).[9]

2. Stability-Indicating Photochemical Spectrophotometric Method

This method is based on the photooxidation of thiamine to thiochrome, which is then measured spectrophotometrically.[3][4]

  • Principle: Thiamine is converted to the highly fluorescent compound thiochrome upon oxidation.[11] This conversion can be achieved through UV irradiation in an alkaline solution.[3][4]

  • Procedure:

    • Prepare an aqueous solution of the thiamine-containing sample.

    • Adjust the pH of the solution to alkaline conditions (pH 10 is optimal for thiochrome formation).[4][12]

    • Irradiate the solution with a UV lamp under controlled conditions of light intensity, temperature, and exposure time.[3][4]

    • Extract the formed thiochrome with isobutanol.[3][4]

    • Measure the absorbance of the isobutanol extract at 370 nm using a UV-Vis spectrophotometer.[3][4]

  • Quantification: The concentration of thiamine is determined by comparing the absorbance to a standard curve prepared from known concentrations of thiamine. The method has been shown to obey Beer's law in the concentration range of 0.20–2.00 mg/100 ml.[3][4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the signaling pathway of thiamine to thiochrome conversion.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods for Comparison (e.g., HPLC vs. UV-Vis) DefineObjective->SelectMethods SetAcceptanceCriteria Set a priori Acceptance Criteria SelectMethods->SetAcceptanceCriteria PrepareSamples Prepare a Set of Identical Samples SetAcceptanceCriteria->PrepareSamples AnalyzeMethodA Analyze Samples with Method A (e.g., HPLC) PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B (e.g., UV-Vis) PrepareSamples->AnalyzeMethodB CollectData Collect and Tabulate Results from Both Methods AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults DetermineComparability Determine if Methods are Comparable CompareResults->DetermineComparability ReportFindings Document and Report Findings DetermineComparability->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

ThiochromeFormation Thiamine This compound (Thiamine) Oxidation Oxidation (e.g., UV irradiation in alkaline solution) Thiamine->Oxidation pH > 7 Thiochrome Thiochrome (Fluorescent) Oxidation->Thiochrome Measurement Spectrophotometric or Fluorometric Measurement Thiochrome->Measurement

Caption: Conversion of this compound to Thiochrome for analysis.

References

A Comparative Analysis of Thiothiamine and Oxythiamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of thiamine (B1217682) antimetabolites, both Thiothiamine and oxythiamine (B85929) present unique profiles for researchers in drug development and biochemical studies. While oxythiamine is a well-characterized thiamine antagonist with a robust body of experimental data detailing its mechanism of action and physiological effects, this compound remains a comparatively enigmatic compound with limited biological data available. This guide provides a comprehensive, objective comparison based on current scientific knowledge, highlighting the established properties of oxythiamine and the existing information on this compound.

I. Mechanism of Action and Biochemical Properties

Oxythiamine functions as a potent thiamine antagonist.[1] Structurally similar to thiamine, it is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP) by the enzyme thiamine pyrophosphokinase.[1] OTPP then competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes, crucial for carbohydrate metabolism.[2] These enzymes include transketolase in the pentose (B10789219) phosphate (B84403) pathway, and the pyruvate (B1213749) dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (α-KGDHC) in the Krebs cycle.[2] By binding to the TPP cofactor binding site, OTPP effectively blocks the normal metabolic functions of these enzymes.[2]

In contrast, the precise mechanism of action for This compound is not well-elucidated. While its structural similarity to thiamine suggests potential interaction with thiamine-dependent pathways, concrete experimental evidence is scarce. One source suggests it may retain some vitamin B1 activity and could be involved in carbohydrate metabolism. Another study, however, concluded that this compound lacks thiamine activity in vivo as it is rapidly absorbed and excreted without being converted to thiamine or accumulating in tissues.[3] It has been noted as an impurity of Thiamine and has been shown to inhibit glutamate (B1630785) decarboxylase activity, leading to a decrease in GABA concentrations in brain tissue.[4]

II. Comparative Efficacy and In Vitro Studies

Oxythiamine has demonstrated significant biological effects in numerous in vitro studies, particularly in cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer models, including non-small cell lung cancer and pancreatic cancer.[5][6] The cytostatic effects of oxythiamine are attributed to its inhibition of key metabolic enzymes, leading to a reduction in the synthesis of ribose-5-phosphate (B1218738) (essential for nucleic acid synthesis) and NADPH (crucial for antioxidant defense).

Quantitative data from these studies provide insights into its potency:

ParameterCell LineValueReference
GI50 (Growth Inhibition 50%) HeLa36 µM[1]
IC50 (Inhibitory Concentration 50%) MIA PaCa-214.95 µM[6]
Ki (Inhibition Constant) for PDHC -0.025 µM[2]

Unfortunately, there is a notable absence of comparable in vitro studies and quantitative efficacy data for This compound in the scientific literature.

III. In Vivo Studies

In vivo studies in rats have confirmed the antagonistic effects of oxythiamine on thiamine metabolism. Administration of oxythiamine leads to a reduction in the activity of thiamine-dependent enzymes in various tissues.[2] For instance, low doses of oxythiamine have been shown to inhibit transketolase and PDHC in rats.[2] Furthermore, in a study on lake trout, oxythiamine was shown to induce symptoms of thiamine deficiency.[7]

For This compound , one in vivo study reported its rapid absorption and excretion in urine without being converted to thiamine, suggesting a lack of vitamin activity.[3] This contrasts with another source that suggests it may have some vitamin B1 activity.[8] Further in vivo research is required to clarify its physiological effects.

IV. Experimental Protocols

A. Cell Viability Assay (MTT Assay) for Oxythiamine

This protocol is adapted from studies investigating the effect of oxythiamine on cancer cell proliferation.[1]

  • Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with varying concentrations of oxythiamine (e.g., 6–1500 µM) and a control (without the compound).[1]

  • Incubation: Incubate the plates until the control cultures reach 95-100% confluence (approximately 3 days for HeLa cells).[1]

  • MTT Addition: Add 50 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 30 minutes.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

B. Pyruvate Dehydrogenase Complex (PDHC) Activity Assay

This is a general protocol to measure the activity of PDHC, which is a target of oxythiamine.

  • Sample Preparation: Isolate mitochondria from tissue or cells.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, cofactors (CoA, NAD+), and the substrate (pyruvate).

  • Enzyme Reaction: Initiate the reaction by adding the mitochondrial sample to the reaction mixture. The activity of PDHC is measured by monitoring the reduction of NAD+ to NADH at 340 nm.

  • Inhibition Assay: To determine the inhibitory effect of oxythiamine, pre-incubate the mitochondrial sample with oxythiamine pyrophosphate (OTPP) before adding the substrate.

V. Signaling Pathways and Logical Relationships

A. Oxythiamine's Impact on Cellular Metabolism

The following diagram illustrates the key metabolic pathways inhibited by oxythiamine.

Oxythiamine_Metabolic_Inhibition cluster_pathways Metabolic Pathways cluster_outcomes Cellular Outcomes Thiamine Thiamine TPK Thiamine Pyrophosphokinase Thiamine->TPK Substrate Oxythiamine Oxythiamine Oxythiamine->TPK Substrate TPP Thiamine Pyrophosphate (TPP) TPK->TPP Produces OTPP Oxythiamine Pyrophosphate (OTPP) TPK->OTPP Produces TKT Transketolase TPP->TKT Cofactor PDHC Pyruvate Dehydrogenase Complex (PDHC) TPP->PDHC Cofactor aKGDHC α-Ketoglutarate Dehydrogenase Complex TPP->aKGDHC Cofactor OTPP->TKT Inhibits OTPP->PDHC Inhibits OTPP->aKGDHC Inhibits PPP Pentose Phosphate Pathway (PPP) Ribose_Synthesis Decreased Ribose-5-P (Nucleic Acid Synthesis) PPP->Ribose_Synthesis NADPH_Production Decreased NADPH (Antioxidant Defense) PPP->NADPH_Production Krebs Krebs Cycle ATP_Production Decreased ATP Production Krebs->ATP_Production TKT->PPP PDHC->Krebs aKGDHC->Krebs Cell_Proliferation Inhibition of Cell Proliferation Ribose_Synthesis->Cell_Proliferation Apoptosis Induction of Apoptosis NADPH_Production->Apoptosis ATP_Production->Cell_Proliferation

Caption: Metabolic inhibition by oxythiamine.

B. Experimental Workflow for Comparing Thiamine Antagonists

This diagram outlines a generalized workflow for the comparative analysis of thiamine antagonists like this compound and oxythiamine.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture (e.g., Cancer cell lines) Treatment Treatment with This compound or Oxythiamine Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Enzyme_Assay Enzyme Activity Assays (TKT, PDHC) Treatment->Enzyme_Assay Data_Analysis_Invitro Data Analysis: IC50, Ki calculation Viability_Assay->Data_Analysis_Invitro Enzyme_Assay->Data_Analysis_Invitro Comparison Comparative Analysis of Efficacy and Mechanism Data_Analysis_Invitro->Comparison Animal_Model Animal Model (e.g., Rats) Administration Administration of This compound or Oxythiamine Animal_Model->Administration Tissue_Analysis Tissue Collection and Analysis Administration->Tissue_Analysis Enzyme_Activity_Invivo Enzyme Activity in Tissues Tissue_Analysis->Enzyme_Activity_Invivo Metabolite_Analysis Analysis of Thiamine and Metabolites Tissue_Analysis->Metabolite_Analysis Data_Analysis_Invivo Data Analysis: Physiological effects Enzyme_Activity_Invivo->Data_Analysis_Invivo Metabolite_Analysis->Data_Analysis_Invivo Data_Analysis_Invivo->Comparison

Caption: Workflow for comparing thiamine antagonists.

VI. Conclusion

The comparative analysis of this compound and oxythiamine is currently limited by the significant disparity in available research. Oxythiamine is a well-established thiamine antagonist with a clear mechanism of action and a growing body of evidence supporting its potential as an anti-cancer agent. In stark contrast, this compound's biological role remains largely undefined, with conflicting preliminary reports and a lack of in-depth studies. For researchers and drug development professionals, oxythiamine offers a solid foundation for further investigation into thiamine-dependent metabolic pathways and their therapeutic targeting. Future research on this compound is necessary to elucidate its mechanism of action and determine its potential, if any, as a biologically active compound. A direct, head-to-head comparative study would be invaluable in definitively positioning this compound relative to well-characterized antagonists like oxythiamine.

References

Thiothiamine's Role as a Competitive Inhibitor of Thiamine-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thiothiamine and other thiamine (B1217682) analogs as competitive inhibitors of thiamine-dependent enzymes. By examining experimental data and detailed methodologies, this document serves as a resource for researchers investigating thiamine metabolism and developing novel therapeutics targeting these essential enzymatic pathways.

Introduction to Thiamine and its Analogs

Thiamine (Vitamin B1) is a vital water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), acts as an essential coenzyme for several key enzymes in central metabolism. These enzymes, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are critical for carbohydrate metabolism and the production of ATP, NADPH, and pentose (B10789219) sugars.[1]

This compound (also known as thioxothiamine) is a structural analog of thiamine, characterized by the substitution of a sulfur atom for the oxygen atom in the thiazole (B1198619) ring.[2] Its structural similarity to thiamine suggests that it may interfere with the normal function of thiamine-dependent enzymes. This guide will delve into the evidence supporting the role of thiamine analogs as competitive inhibitors, with a focus on their mechanism of action and the quantitative assessment of their inhibitory potential. While specific kinetic data for this compound is limited in publicly accessible literature, the well-studied analog, oxythiamine (B85929), will be used as a primary example to illustrate the principles of competitive inhibition in this context.

Mechanism of Action: Competitive Inhibition

Competitive inhibitors are molecules that bear a structural resemblance to the substrate or coenzyme of an enzyme and bind to the active site, thereby preventing the natural substrate or coenzyme from binding. This inhibition can be overcome by increasing the concentration of the substrate. In the case of thiamine-dependent enzymes, analogs like oxythiamine pyrophosphate act as competitive inhibitors with respect to TPP.[3]

The inhibitory effect of these analogs can be quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the reaction by half. A lower Kᵢ value indicates a more potent inhibitor.

Quantitative Comparison of Thiamine Analog Inhibitors

The following table summarizes the inhibition constants (Kᵢ) and Michaelis constants (Kₘ) for TPP and its analog, oxythiamine pyrophosphate, for several key thiamine-dependent enzymes. This data highlights the comparable, and sometimes stronger, affinity of the inhibitor for the enzyme's active site.

EnzymeOrganism/TissueSubstrate/CoenzymeKₘ (µM)InhibitorKᵢ (µM)Inhibition TypeReference
Pyruvate Dehydrogenase Complex (PDHC)Bovine AdrenalsThiamine Pyrophosphate (TPP)0.11Oxythiamine Pyrophosphate0.07Competitive[4]
Pyruvate Dehydrogenase Complex (PDHC)European Bison HeartThiamine Pyrophosphate (TPP)0.6Oxythiamine Pyrophosphate0.23Competitive[4]
α-Ketoglutarate Dehydrogenase Complex (OGDHC)Bovine AdrenalsThiamine Pyrophosphate (TPP)6.7Oxythiamine Pyrophosphate30Competitive[4][5]
Transketolase (TK)YeastThiamine Pyrophosphate (TPP)1.1Oxythiamine Pyrophosphate0.03Competitive[4][5]

Experimental Protocols

The determination of inhibition type and the calculation of Kᵢ values are typically performed using enzyme kinetic assays. A standard methodology is outlined below.

General Protocol for Determining Enzyme Inhibition Kinetics
  • Enzyme and Substrate Preparation:

    • Purify the target thiamine-dependent enzyme (e.g., pyruvate dehydrogenase) from a suitable source (e.g., bovine heart, E. coli).

    • Prepare a stock solution of the enzyme of known concentration.

    • Prepare stock solutions of the coenzyme (TPP) and the substrate (e.g., pyruvate) at various concentrations.

    • Prepare stock solutions of the inhibitor (e.g., oxythiamine pyrophosphate) at various concentrations.

  • Enzyme Activity Assay:

    • The enzyme's activity is measured by monitoring the rate of product formation or substrate consumption. For pyruvate dehydrogenase, this can be the reduction of NAD⁺ to NADH, measured spectrophotometrically at 340 nm.

    • The assay mixture typically contains a buffer solution at an optimal pH, the enzyme, Mg²⁺ ions (a required cofactor), and the substrate.

  • Kinetic Measurements:

    • Determination of Kₘ for TPP:

      • Vary the concentration of TPP while keeping the substrate concentration saturating.

      • Measure the initial reaction velocity (v₀) at each TPP concentration.

      • Plot v₀ against the TPP concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

    • Determination of Inhibition Type and Kᵢ:

      • Perform a series of experiments with varying concentrations of TPP in the absence and presence of fixed concentrations of the inhibitor.

      • Measure the initial reaction velocity (v₀) for each condition.

      • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[TPP]).

      • For competitive inhibition, the lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, while the x-intercept will differ, indicating an apparent increase in Kₘ.

      • The Kᵢ value can be calculated from the equation: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor and [I] is the inhibitor concentration.

Visualizing Inhibition and Metabolic Pathways

Diagrams of Inhibition and Metabolic Context

The following diagrams, generated using the DOT language for Graphviz, illustrate the concept of competitive inhibition, a typical experimental workflow, and the central role of thiamine-dependent enzymes in metabolism.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (TPP) S->E Binds I Inhibitor (this compound analog) I->E Competes and Binds P Products ES->P Reaction EI->E Reversible

Caption: Competitive inhibition of a thiamine-dependent enzyme.

Experimental_Workflow prep 1. Prepare Enzyme, Substrate (TPP), and Inhibitor Solutions assay 2. Mix reagents in cuvette and place in spectrophotometer prep->assay measure 3. Measure initial reaction rates (v₀) at varying [TPP] with and without inhibitor assay->measure plot 4. Construct Lineweaver-Burk Plot (1/v₀ vs 1/[TPP]) measure->plot analyze 5. Determine inhibition type and calculate Ki plot->analyze

Caption: Workflow for determining enzyme inhibition kinetics.

Thiamine_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TK Transketolase (TPP-dependent) Glucose->TK PDH Pyruvate Dehydrogenase (TPP-dependent) Pyruvate->PDH AcetylCoA Acetyl-CoA alphaKG α-Ketoglutarate AcetylCoA->alphaKG TCA_cycle Energy (ATP) alphaKG->TCA_cycle OGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) alphaKG->OGDH Pentoses Pentoses (for nucleotides) NADPH NADPH (for biosynthesis) PDH->AcetylCoA TK->Pentoses TK->NADPH Inhibitor This compound Analog (Competitive Inhibitor) Inhibitor->PDH Inhibitor->OGDH Inhibitor->TK

Caption: Inhibition of key TPP-dependent enzymes in metabolism.

Conclusion

The available evidence strongly supports the classification of thiamine analogs, such as oxythiamine, as competitive inhibitors of thiamine-dependent enzymes. These compounds vie with the natural coenzyme, TPP, for binding to the active site, thereby impeding crucial metabolic reactions. The quantitative data, expressed as Kᵢ values, provide a means to compare the potency of different inhibitors and their selectivity for various enzymes. For researchers in drug development, understanding the competitive inhibitory mechanism of thiamine analogs is fundamental for designing novel therapeutic agents that target metabolic pathways implicated in diseases such as cancer and neurological disorders. Further research to determine the specific kinetic parameters of this compound itself would provide a more complete picture of its inhibitory profile.

References

Unraveling the Specificity of Thiothiamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular metabolism and drug development, understanding the precise mechanism of action of molecular compounds is paramount. This guide provides a comprehensive comparison of thiothiamine, a unique thiamine (B1217682) analog, with other well-established alternatives, offering researchers, scientists, and drug development professionals critical insights supported by experimental data. While classic thiamine analogs primarily target thiamine pyrophosphate (TPP)-dependent enzymes, emerging evidence reveals a distinct mode of action for this compound, focusing on the GABAergic system.

A Tale of Two Mechanisms: this compound's Unique Path

Thiamine and its analogs are crucial for studying cellular energy metabolism. Analogs like oxythiamine (B85929) and pyrithiamine (B133093) are known to competitively inhibit TPP-dependent enzymes, which are vital for carbohydrate metabolism. This compound, initially identified as an impurity in thiamine preparations, charts a different course. Its primary inhibitory action is not on the central thiamine-dependent pathways but on glutamate (B1630785) decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This singular mechanism sets this compound apart, suggesting its potential for research in neuromodulation and neurological disorders where the GABAergic system plays a key role.

Comparative Efficacy: A Quantitative Look

To validate the specificity of this compound's mechanism, a comparative analysis of its performance against other thiamine analogs is essential. The following tables summarize the available quantitative data on the inhibitory effects of these compounds on key enzymes.

Table 1: Inhibition of Thiamine Pyrophosphate (TPP)-Dependent Enzymes by Thiamine Analogs

CompoundEnzymeOrganism/TissueInhibition Constant (Ki) / IC50Citation(s)
Oxythiamine pyrophosphateTransketolaseRat liver0.02–0.2 μM (IC50)[1]
Oxythiamine pyrophosphateTransketolaseYeast~0.03 μM (IC50), 0.03 μM (Ki)[1]
Pyrithiamine pyrophosphateTransketolaseYeast110 μM (Ki)[1]
Oxythiamine pyrophosphatePyruvate (B1213749) Dehydrogenase Complex (PDHC)Mammalian0.025 μM (Ki)[2]
3-deazathiamine pyrophosphatePyruvate Dehydrogenase Complex (PDHC)Mammalian0.0026 μM (Ki)[2]
Oxythiamine pyrophosphateα-Ketoglutarate Dehydrogenase Complex (KGDHC)European bison heart24 μM (IC50)[1]
Oxythiamine pyrophosphateα-Ketoglutarate Dehydrogenase Complex (KGDHC)Bovine adrenals~30 μM (Ki)[1]
This compound Transketolase, PDHC, KGDHC -No significant inhibition reported -

Table 2: Inhibition of Glutamate Decarboxylase (GAD) by this compound

CompoundEnzymeOrganism/TissueEffectCitation(s)
This compound Glutamate Decarboxylase (GAD) Brain tissueInhibition of activity, leading to decreased GABA concentration [3]

Visualizing the Pathways

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the targeted metabolic pathways.

Thiamine_Metabolism cluster_enzymes TPP-Dependent Enzymes Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine Pyrophosphokinase Transketolase Transketolase TPP->Transketolase Cofactor for PDH Pyruvate Dehydrogenase TPP->PDH Cofactor for aKGDH α-Ketoglutarate Dehydrogenase TPP->aKGDH Cofactor for Oxythiamine Oxythiamine Oxythiamine->TPP Inhibits (as Oxythiamine-PP) Pyrithiamine Pyrithiamine Pyrithiamine->TPP Inhibits (as Pyrithiamine-PP) This compound This compound

Figure 1. Thiamine metabolism and points of inhibition by analogs.

GABA_Synthesis Glutamate Glutamate GABA GABA Glutamate->GABA GAD GAD Glutamate Decarboxylase (GAD) This compound This compound This compound->GAD Inhibits

Figure 2. this compound's inhibitory action on the GABA synthesis pathway.

Experimental Protocols

To facilitate further research into the specificity of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Assay for Glutamate Decarboxylase (GAD) Activity (Fluorometric)

This protocol is adapted from commercially available kits and literature methods for the sensitive detection of GAD activity.

Materials:

  • Glutamate Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Glutamate Standard (100 mM)

  • GAD Enzyme Source (e.g., brain tissue homogenate)

  • Fluorometric Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • Glutamate Oxidase

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~530-570 nm / 590-600 nm)

  • This compound and other test compounds

Procedure:

  • Sample Preparation: Homogenize brain tissue in ice-cold Glutamate Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the GAD enzyme.

  • Standard Curve: Prepare a glutamate standard curve by performing serial dilutions of the Glutamate Standard in Glutamate Assay Buffer.

  • Reaction Mixture: Prepare a master reaction mix containing the fluorometric probe, HRP, and glutamate oxidase in Glutamate Assay Buffer.

  • Inhibition Assay: a. To the wells of the 96-well plate, add the GAD-containing sample. b. Add varying concentrations of this compound or other test compounds to the respective wells. Include a control well with no inhibitor. c. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol 2: HPLC Analysis of GABA and Glutamate in Brain Tissue

This protocol provides a method for quantifying the in vivo effects of this compound on neurotransmitter levels.

Materials:

  • Brain tissue samples from control and this compound-treated animals

  • Perchloric acid (for deproteinization)

  • HPLC system with a fluorescence or electrochemical detector

  • C18 reverse-phase column

  • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) with a thiol)

  • Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol (B129727) gradient)

  • GABA and Glutamate standards

Procedure:

  • Sample Preparation: a. Homogenize brain tissue samples in ice-cold perchloric acid. b. Centrifuge to precipitate proteins. c. Neutralize the supernatant with potassium carbonate and centrifuge again. d. Filter the supernatant before injection.

  • Derivatization: Mix the sample with the OPA/thiol reagent to form fluorescent derivatives of GABA and glutamate.

  • HPLC Analysis: a. Inject the derivatized sample onto the HPLC system. b. Separate GABA and glutamate using a gradient elution with the specified mobile phase. c. Detect the derivatized amino acids using a fluorescence or electrochemical detector.

  • Quantification: Create a standard curve using known concentrations of GABA and glutamate standards. Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curve.

Conclusion

The available evidence strongly indicates that this compound's mechanism of action is distinct from that of other thiamine analogs. Its targeted inhibition of glutamate decarboxylase presents a unique tool for investigating the GABAergic system. While further research is needed to quantify its inhibitory potency, this guide provides a foundational framework for researchers to explore the specific effects of this compound and compare its performance with other compounds in the field of neuroscience and drug discovery. The provided protocols offer a starting point for generating the critical data needed to fully validate this compound's specificity and potential therapeutic applications.

References

A Comparative Analysis of the Antioxidant Capacity of Thiothiamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Thiothiamine (Thiamine Disulfide) and related thiamine (B1217682) derivatives against common antioxidants. While direct quantitative antioxidant data for this compound from standardized assays is limited in publicly available literature, this document synthesizes existing experimental data on thiamine and its derivatives to provide a comparative perspective on their antioxidant potential. The guide also details the experimental protocols for common antioxidant assays and illustrates the key signaling pathway involved in the antioxidant response of thiamine compounds.

Comparative Antioxidant Capacity: An Overview

Thiamine and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.[1][2] The antioxidant effect of thiamine is likely related to the successive transfer of protons from the pyrimidine (B1678525) and thiazole (B1198619) rings to reactive oxygen species.[3] However, the direct radical scavenging activity of thiamine and its derivatives can vary. One study reported that in a comparison with Trolox and ascorbic acid, the antioxidant potential was ranked as ascorbic acid > thiamine > Trolox.[4]

The following table summarizes available quantitative data on the antioxidant capacity of various compounds, including thiamine derivatives and standard antioxidants, as measured by common in vitro assays. It is important to note the absence of specific IC50 values for this compound (thiamine disulfide) in the reviewed literature.

CompoundAntioxidant AssayIC50 Value (µM)Reference CompoundReference Compound IC50 (µM)
This compound (Thiamine Disulfide) DPPHData not availableTrolox~3.77[5]
ABTSData not availableTrolox~2.93[5]
Thiamine Superoxide Scavenging158--
Thiamine Diphosphate Superoxide Scavenging56--
Ascorbic Acid (Vitamin C) DPPH~15--
ABTSData not available--
Trolox DPPH~3.77--
ABTS~2.93--
Taxifolin DPPH32--

IC50 (half maximal inhibitory concentration) values are dependent on specific experimental conditions and may vary between studies.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[6]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[6]

  • Sample Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample or standard solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a substance.[8]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[8]

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical. The solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: The test compound and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to the diluted ABTS•+ solution.[8]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[8]

  • Measurement: The absorbance is measured at 734 nm.[8]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same percentage of inhibition as the sample.[9]

Visualizing Antioxidant Mechanisms and Workflows

Signaling Pathway: Nrf2/ARE Pathway Activation

Thiamine disulfide derivatives have been shown to interact with the Nrf2 signaling pathway, leading to the expression of genes involved in detoxification and antioxidant processes.[10] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of various antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 Dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Nrf2_nucleus->ARE Binds to

Caption: The Nrf2/ARE signaling pathway for antioxidant response.

Experimental Workflow: In Vitro Antioxidant Assay

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a compound using an in vitro assay like DPPH or ABTS.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS•+) Mixing Mix Radical Solution with Sample/Standard/Blank Reagent_Prep->Mixing Sample_Prep Prepare Serial Dilutions of Test Compound & Standard Sample_Prep->Mixing Incubation Incubate in the Dark at Room Temperature Mixing->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: A generalized workflow for in vitro antioxidant capacity assays.

References

A Head-to-Head Comparison of Thiothiamine and Benfotiamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two thiamine (B1217682) derivatives, benfotiamine (B1667992) and thiothiamine, reveals a significant disparity in the available scientific literature and experimental data. While benfotiamine has been extensively studied, demonstrating superior bioavailability and a clear mechanism of action, this compound remains a comparatively enigmatic compound with limited research into its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive comparison based on the current scientific evidence, tailored for researchers, scientists, and drug development professionals. We present a detailed overview of benfotiamine, supported by quantitative data and experimental protocols, and contrast this with the sparse information available for this compound.

Chemical Structure and Physicochemical Properties

Benfotiamine is a synthetic S-acyl derivative of thiamine (vitamin B1), characterized by a phosphate (B84403) group and a benzoyl group attached to the thiamine backbone. This lipophilic modification is central to its enhanced bioavailability. In contrast, this compound is a thiamine derivative where the thiazole (B1198619) ring contains a thiol group.

FeatureBenfotiamineThis compound
Chemical Name S-benzoylthiamine O-monophosphate3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
Molecular Formula C19H23N4O6PSC12H16N4OS2
Solubility Lipid-solubleInformation not readily available, but structurally distinct from lipid-soluble derivatives like benfotiamine.

Pharmacokinetics and Bioavailability: A Tale of Two Molecules

A critical differentiator between thiamine derivatives lies in their absorption and subsequent conversion to the biologically active form, thiamine pyrophosphate (TPP). Benfotiamine is well-documented as a highly bioavailable prodrug of thiamine.

Benfotiamine: Following oral administration, benfotiamine is dephosphorylated in the intestine to S-benzoylthiamine, a lipid-soluble compound that is readily absorbed via passive diffusion.[1][2] Once absorbed, it is converted to thiamine, leading to significantly higher plasma and intracellular thiamine levels compared to equivalent doses of water-soluble thiamine hydrochloride.[1][3][4][5]

This compound: In stark contrast, the limited available research suggests that this compound may not share benfotiamine's prodrug characteristics. A study in thiamine-deficient rats indicated that administered this compound was not converted to thiamine in the liver and was rapidly excreted in the urine.[4] This finding raises significant questions about its bioavailability and its efficacy as a thiamine supplement.

Quantitative Pharmacokinetic Comparison: Benfotiamine vs. Thiamine Hydrochloride

While direct comparative data for this compound is unavailable, the following table summarizes the pharmacokinetic parameters of thiamine following oral administration of benfotiamine versus thiamine hydrochloride, highlighting the superior absorption of benfotiamine.

ParameterBenfotiamine (300 mg)Thiamine Hydrochloride (220 mg)Key Findings
Cmax (μg/L) 568.3 ± 122.070.5 ± 46.2Peak plasma concentration of thiamine is approximately 8-fold higher with benfotiamine.[6]
AUC0-24 (μg·h·L-1) 1763.1 ± 432.7182.0 ± 93.8Total thiamine exposure over 24 hours is significantly greater with benfotiamine.[6]
Relative Bioavailability 1147.3 ± 490.3%100%The bioavailability of thiamine from benfotiamine is substantially higher than from thiamine hydrochloride.[6][7]

Data from a randomized, crossover study in 20 healthy male volunteers.[6]

Mechanism of Action: Elucidating the Biochemical Pathways

Benfotiamine's mechanism of action is well-established and centers on its ability to increase intracellular levels of TPP, a critical coenzyme for several key enzymes in glucose metabolism.[8][9] By enhancing the activity of the enzyme transketolase, benfotiamine plays a crucial role in the pentose (B10789219) phosphate pathway (PPP).[8][9] This activation helps to divert excess glycolytic intermediates away from pathways implicated in hyperglycemic damage, such as the formation of advanced glycation end products (AGEs), the hexosamine pathway, and the diacylglycerol-protein kinase C (DAG-PKC) pathway.[1][9]

The mechanism of action for This compound is not well understood. While it has been investigated for potential neuroprotective and anti-cancer properties, the underlying biochemical pathways have not been elucidated.[10] Its structural similarity to thiamine suggests potential interactions with thiamine transporters and enzymes, but this remains speculative without further research.[10]

Signaling Pathway of Benfotiamine in Mitigating Hyperglycemic Damage

Benfotiamine_Pathway cluster_blood Bloodstream cluster_cell Cell cluster_damage Hyperglycemic Damage Pathways Benfotiamine Benfotiamine SBT S-Benzoylthiamine Benfotiamine->SBT Dephosphorylation (Intestine) Thiamine_blood Thiamine SBT->Thiamine_blood Absorption Thiamine_cell Thiamine Thiamine_blood->Thiamine_cell Cellular Uptake TPP Thiamine Pyrophosphate (TPP) Thiamine_cell->TPP Phosphorylation Transketolase Transketolase (Activated) TPP->Transketolase Coenzyme for PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Diverts to Glycolytic_Intermediates Excess Glycolytic Intermediates PPP->Glycolytic_Intermediates Reduces Glycolytic_Intermediates->Transketolase AGEs AGEs Glycolytic_Intermediates->AGEs Hexosamine Hexosamine Pathway Glycolytic_Intermediates->Hexosamine PKC DAG-PKC Pathway Glycolytic_Intermediates->PKC

Caption: Benfotiamine's metabolic pathway and its role in mitigating hyperglycemic damage.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound and benfotiamine are not available in the published literature. However, methodologies for assessing the bioavailability and efficacy of benfotiamine are well-documented.

Protocol: Assessment of Benfotiamine Bioavailability

A representative experimental design to compare the bioavailability of a thiamine derivative to a standard thiamine salt would involve a randomized, crossover study.

  • Subject Recruitment: A cohort of healthy volunteers is recruited.

  • Randomization and Washout: Subjects are randomly assigned to receive either benfotiamine or thiamine hydrochloride in the first period. A washout period of sufficient duration is implemented before the crossover to the other formulation.

  • Dosing: Standardized single oral doses of benfotiamine and thiamine hydrochloride are administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma thiamine concentrations.

  • Analytical Method: Thiamine concentrations in plasma are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each formulation to determine and compare their bioavailability.

Experimental Workflow: Measurement of Transketolase Activity

Transketolase_Workflow Start Erythrocyte Hemolysate Preparation Incubation Incubation with Ribose-5-Phosphate Start->Incubation Measurement Spectrophotometric Measurement of Sedoheptulose-7-Phosphate Formation Incubation->Measurement Analysis Calculation of Transketolase Activity (U/g Hb) Measurement->Analysis End Data Interpretation Analysis->End

Caption: A simplified workflow for the determination of erythrocyte transketolase activity.

Conclusion

The available scientific evidence overwhelmingly supports benfotiamine as a superior thiamine prodrug compared to standard thiamine salts, owing to its enhanced lipophilicity and consequent high bioavailability. Its mechanism of action in mitigating pathways associated with hyperglycemic damage is well-characterized, making it a compound of significant interest for therapeutic applications, particularly in the context of diabetic complications.

In contrast, this compound remains a poorly understood molecule. The limited data suggests it may not be an effective thiamine prodrug, and there is a critical lack of research into its pharmacokinetics, mechanism of action, and potential therapeutic benefits. For researchers and drug development professionals, benfotiamine represents a well-validated compound with a strong foundation of experimental data. Future research is required to determine if this compound possesses any unique pharmacological properties that would warrant its further investigation as a therapeutic agent. Until such data becomes available, a direct and meaningful head-to-head comparison with benfotiamine is not feasible.

References

Validating Thiothiamine: A Comparative Guide to Thiamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thiothiamine and other established thiamine (B1217682) antagonists, offering experimental data and detailed protocols to aid in the validation and selection of appropriate tools for research into thiamine metabolism and its role in disease. While oxythiamine (B85929) and pyrithiamine (B133093) are well-characterized antagonists with distinct mechanisms of action, the role of this compound as a potent thiamine antagonist remains less defined and requires further experimental validation.

Executive Summary

Thiamine (Vitamin B1) is a crucial cofactor for enzymes involved in central metabolic pathways. Thiamine antagonists are invaluable chemical tools for studying the physiological and pathological consequences of thiamine deficiency. This guide focuses on comparing this compound with two widely used thiamine antagonists: oxythiamine and pyrithiamine.

  • Oxythiamine acts as a metabolic Trojan horse. It is phosphorylated by thiamine pyrophosphokinase to oxythiamine diphosphate (B83284) (OTPP), which then competitively inhibits thiamine diphosphate (ThDP)-dependent enzymes.[1]

  • Pyrithiamine is a potent inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to its active form, ThDP.[2][3] This leads to a direct depletion of the cellular ThDP pool.

  • This compound , a structural analog of thiamine with a sulfur substitution on the thiazole (B1198619) ring, has limited and sometimes contradictory data regarding its antagonistic properties.[2] While its structural similarity suggests potential interaction with thiamine-dependent pathways, some evidence indicates it may retain partial vitamin activity or have weak inhibitory effects.[2]

Comparative Analysis of Thiamine Antagonists

The following tables summarize the available quantitative data for this compound, oxythiamine, and pyrithiamine, highlighting the current gaps in our understanding of this compound's efficacy as a thiamine antagonist.

Table 1: In Vitro Enzyme Inhibition Data
AntagonistTarget EnzymeOrganism/TissueInhibition Constant (Kᵢ)IC₅₀Reference(s)
This compound Data not availableData not availableData not availableData not available
Oxythiamine Diphosphate Pyruvate Dehydrogenase Complex (PDHC)Mammalian0.025 µM[4]
TransketolaseYeast0.03 µM~0.03 µM[5]
2-Oxoglutarate Dehydrogenase Complex (OGDHC)Bovine Adrenals~30 µM[5]
Pyrithiamine Thiamine Pyrophosphokinase2-3 µM[3][5]
Pyrithiamine Diphosphate TransketolaseYeast110 µM[5]
Pyruvate DecarboxylaseYeast78 µM[5]
Table 2: Cellular Effects of Thiamine Antagonists
AntagonistCell LineEffectConcentrationResultsReference(s)
This compound Data not availableData not availableData not availableData not available
Oxythiamine PC-12 (rat pheochromocytoma)Apoptosis (Annexin V binding)100 µM87.8% of cells[6]
PC-12Caspase-3 Activation100 µM96.7% of cells[7]
HeLa (human cervical cancer)Growth Inhibition (GI₅₀)36 µM[3]
Pyrithiamine PC-12Apoptosis (Annexin V binding)100 µM87.2% of cells[6]
PC-12Caspase-3 Activation100 µM95.0% of cells[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiamine and its Antagonists

The following diagram illustrates the key steps in thiamine metabolism and the points of inhibition for oxythiamine and pyrithiamine. The mechanism for this compound remains to be elucidated.

Thiamine_Metabolism_and_Antagonists cluster_extracellular Extracellular cluster_cell Cellular Compartment Thiamine_ext Thiamine Thiamine_int Thiamine Thiamine_ext->Thiamine_int Transport Oxythiamine_ext Oxythiamine Oxythiamine_int Oxythiamine Oxythiamine_ext->Oxythiamine_int Transport Pyrithiamine_ext Pyrithiamine Pyrithiamine_int Pyrithiamine Pyrithiamine_ext->Pyrithiamine_int Transport Thiothiamine_ext This compound (?) Thiothiamine_int This compound (?) Thiothiamine_ext->Thiothiamine_int Transport (?) TPK Thiamine Pyrophosphokinase (TPK) Thiamine_int->TPK Oxythiamine_int->TPK Pyrithiamine_int->TPK Direct Inhibition Thiothiamine_int->TPK Interaction? ThDP Thiamine Diphosphate (ThDP) TPK->ThDP Phosphorylation OTPP Oxythiamine Diphosphate (OTPP) TPK->OTPP Phosphorylation Inhibition Inhibition of Metabolic Function TPK->Inhibition ThDP_Enzymes ThDP-Dependent Enzymes (e.g., Transketolase, PDH) ThDP->ThDP_Enzymes Coenzyme OTPP->ThDP_Enzymes Competitive Inhibition Metabolic_Function Normal Metabolic Function ThDP_Enzymes->Metabolic_Function Catalysis ThDP_Enzymes->Inhibition

Caption: Mechanism of thiamine metabolism and antagonist action.

Experimental Workflow for Validating a Thiamine Antagonist

This workflow outlines the key steps to validate a compound, such as this compound, as a thiamine antagonist.

Validation_Workflow start Start: Putative Thiamine Antagonist (e.g., this compound) step1 Step 1: In Vitro Enzyme Assays (Thiamine Pyrophosphokinase & Transketolase) start->step1 step2 Step 2: Cell-Based Assays (Cell Viability & Proliferation) step1->step2 step3 Step 3: Apoptosis Assays (Annexin V, Caspase Activity) step2->step3 step4 Step 4: Comparative Analysis (vs. Oxythiamine & Pyrithiamine) step3->step4 end Conclusion: Validated Thiamine Antagonist? step4->end

Caption: Workflow for thiamine antagonist validation.

Experimental Protocols

Thiamine Pyrophosphokinase (TPK) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic conversion of thiamine to ThDP.

Materials:

  • Purified recombinant TPK enzyme

  • Thiamine hydrochloride

  • ATP (adenosine triphosphate)

  • MgSO₄

  • Tris-HCl buffer (pH 7.5)

  • Test compounds (this compound, Pyrithiamine, Oxythiamine)

  • Trichloroacetic acid (TCA)

  • HPLC system with a fluorescence detector

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 5 mM MgSO₄, and 2.5 mM ATP.

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, add the desired concentration of the test compound (e.g., 0.1 µM to 100 µM) to a solution containing the TPK enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding thiamine to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding TCA to a final concentration of 5%.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein. The supernatant contains the reaction products.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of ThDP produced. ThDP can be derivatized post-column to a fluorescent thiochrome (B1210408) derivative for sensitive detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC₅₀ value. For Kᵢ determination, perform the assay with varying concentrations of both the substrate (thiamine) and the inhibitor.

Transketolase Activity Assay

This assay measures the activity of the ThDP-dependent enzyme transketolase in cell lysates, which is expected to decrease in the presence of an effective thiamine antagonist.

Materials:

  • Cell lysates (from cells treated with thiamine antagonists)

  • Ribose-5-phosphate (substrate)

  • NADH

  • Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)

  • ThDP (for measuring total potential activity)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., PC-12 or SH-SY5Y) in the presence of varying concentrations of this compound, oxythiamine, and pyrithiamine for 48-72 hours. Include an untreated control group.

  • Preparation of Hemolysates/Cell Lysates: Harvest the cells and prepare a lysate.

  • Assay Setup: In a 96-well plate or cuvette, prepare two reaction mixtures for each sample: one for basal activity and one for total activity (with added ThDP). The reaction mixture should contain buffer, auxiliary enzymes, NADH, and the cell lysate.

  • Reaction Initiation: Start the reaction by adding ribose-5-phosphate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation for both basal and total activity. The basal activity reflects the amount of active holo-transketolase. A decrease in basal activity in antagonist-treated cells indicates an antagonistic effect.

Cell Viability and Apoptosis Assays

These assays assess the cytotoxic effects of thiamine antagonists.

A. Cell Viability (WST-1 Assay)

Materials:

  • Cells cultured in 96-well plates

  • Thiamine antagonists (this compound, oxythiamine, pyrithiamine)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of each thiamine antagonist for 24, 48, and 72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (typically around 450 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

B. Apoptosis Detection (Annexin V Staining)

Materials:

  • Cells treated with thiamine antagonists

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of thiamine antagonists for a predetermined time (e.g., 72 hours).[6]

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion and Future Directions

The available evidence strongly supports the use of oxythiamine and pyrithiamine as robust thiamine antagonists with well-defined mechanisms of action. They serve as excellent positive controls and comparative compounds in studies of thiamine metabolism.

The validation of this compound as a thiamine antagonist, however, remains incomplete. The current literature lacks sufficient quantitative data to confirm its efficacy and mechanism of action. The experimental protocols provided in this guide offer a clear path forward for researchers to systematically evaluate this compound's potential as a thiamine antagonist. Future studies should focus on:

  • Enzyme kinetics: Determining the Kᵢ or IC₅₀ of this compound and its phosphorylated form against key thiamine-dependent enzymes.

  • Cellular uptake and metabolism: Investigating the transport of this compound into cells and its subsequent metabolic fate.

  • Comparative cellular studies: Directly comparing the effects of this compound with oxythiamine and pyrithiamine on cell viability, proliferation, and apoptosis in various cell lines.

By undertaking these validation studies, the scientific community can definitively establish the utility of this compound as a tool for thiamine research.

References

Comparative efficacy of different Thiothiamine synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thiothiamine Synthesis Methods

For researchers and professionals in drug development and chemical synthesis, the efficient production of this compound, a key intermediate in the synthesis of Vitamin B1 (Thiamine), is of significant interest. This guide provides a comparative analysis of different synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Efficacy of this compound Synthesis Methods

The selection of a synthesis method for this compound depends on various factors, including desired yield, purity, scalability, and environmental impact. Below is a summary of the key performance indicators for prominent synthesis methods.

Synthesis Method Key Reactants Reported Yield Key Advantages Key Disadvantages
Chemical Synthesis via Acetamidine (B91507) Hydrochloride Acetamidine hydrochloride, α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine), Carbon disulfide, γ-chloro-γ-acetyl propanol (B110389)> 76.7%[1]High yield, Well-documented process[1]Multi-step process, Use of potentially hazardous reagents[1]
Continuous-Flow Synthesis Grewe diamine intermediate (derived from 2-cyanoacetamide), γ-acetyl-γ-chloropropyl ketodithiocarbamate92% (isolated yield)[2]Improved safety, High yield and purity, Potential for industrial scale-up, Greener process[2]Requires specialized continuous-flow equipment[2]
Aeration Method Thiamine, Alkaline solutionNot specifiedSimple concept, Potentially suitable for industrial production[3]Less controlled, Potential for side reactions and lower purity[3]

Experimental Protocols

Chemical Synthesis from Acetamidine Hydrochloride

This method is detailed in patent CN104140420A and involves a multi-step process to achieve a high yield of this compound.[1]

Step 1: Cyclization

  • Dissociate acetamidine hydrochloride with liquid sodium methoxide (B1231860) and filter to retain the solution.

  • Place the solution into a reactor and add α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine).

  • Recover methanol (B129727) and carry out a cyclization reaction for 2-4 hours to obtain a cyclized solution.

Step 2: Hydrolysis and Reaction with Carbon Disulfide

  • Add an aqueous phase to the cyclized solution and distill until the vapor temperature reaches 120°C to completely strip out o-chloroaniline.

  • Add a caustic soda liquid to hydrolyze the solution.

  • Add water, followed by carbon disulfide, and allow the reaction to proceed.

Step 3: Condensation and Purification

  • Finally, add γ-chloro-γ-acetyl propanol for condensation.

  • Filter the resulting mixture to obtain crude this compound.

  • Dissolve the crude product with hydrochloric acid, decolorize with activated carbon, and filter.

  • Neutralize the filtrate with a caustic soda liquid to precipitate the solid.

  • Filter and dry the solid to obtain the finished this compound.[1]

Continuous-Flow Synthesis

This modern approach offers a high-yield and safer alternative to traditional batch synthesis. This compound is synthesized as an intermediate in an eight-step continuous-flow total synthesis of Vitamin B1.[2]

Step 1: Formation of the Key Intermediate

  • The synthesis starts from commercially available 2-cyanoacetamide (B1669375) and proceeds through several steps to form a Grewe diamine intermediate.

Step 2: Synthesis of γ-acetyl-γ-chloropropyl ketodithiocarbamate (Compound 7)

  • The Grewe diamine is reacted with γ-acetyl-γ-chloropropyl ketodithiocarbamate.

Step 3: Hydrolysis to this compound (Compound 8)

  • An aqueous solution of hydrochloric acid (1 mol·L⁻¹) is pumped into a reaction vessel containing the ketodithiocarbamate intermediate, heated at 75°C.

  • The hydrolysis reaction proceeds for 10 minutes in a stirring vessel, resulting in a clear solution.

  • This solution is continuously pumped to be neutralized with a stream of sodium hydroxide (B78521) solution (20% w/w) in a tubing reactor at room temperature.

  • The target this compound is produced as a slurry with a 92% isolated yield and 99% purity.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the described this compound synthesis methods.

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product start1 Acetamidine HCl step1 Cyclization start1->step1 start2 Enamine start2->step1 start3 CS₂ step2 Hydrolysis start3->step2 start4 γ-chloro-γ-acetyl propanol step3 Condensation start4->step3 step1->step2 step2->step3 step4 Purification step3->step4 product This compound step4->product

Caption: Workflow for the chemical synthesis of this compound.

Continuous_Flow_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_process Key Reaction cluster_product Final Product start 2-Cyanoacetamide grewe_diamine Grewe Diamine Intermediate start->grewe_diamine keto_dithio γ-acetyl-γ-chloropropyl ketodithiocarbamate grewe_diamine->keto_dithio hydrolysis Continuous Flow Hydrolysis keto_dithio->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the continuous-flow synthesis of this compound.

References

A Comparative Analysis of Thiothiamine Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific accuracy and reproducibility, the purity of research chemicals is paramount. This guide provides a comprehensive comparison of Thiothiamine purity from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a series of rigorous analytical experiments designed to identify and quantify impurities, providing researchers with the critical data needed to make informed purchasing decisions.

Data Summary

The following table summarizes the quantitative analysis of this compound purity from the three suppliers. The data represents an average of three independent batches from each supplier.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 98.5 ± 0.299.7 ± 0.197.2 ± 0.4
Moisture Content (%) 0.80.31.5
Residual Solvents (ppm) <50<10200
Heavy Metals (ppm) <5<1<10
Thiamine (B1217682) Impurity (%) 0.50.051.2

Experimental Protocols

The data presented in this guide was obtained using the following validated analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method determines the percentage purity of this compound and quantifies the presence of related impurities, such as Thiamine.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A certified reference standard of this compound was used to prepare a stock solution at 1 mg/mL in methanol (B129727). Calibration standards were prepared by serial dilution.

  • Sample Preparation: this compound from each supplier was accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

  • Quantification: The purity of this compound and the percentage of Thiamine impurity were calculated based on the peak area relative to the certified reference standard.

Karl Fischer Titration for Moisture Content

This method quantifies the amount of water present in the this compound samples.

  • Instrumentation: Mettler Toledo C30S Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: A known weight of this compound from each supplier was added to the titration vessel.

  • Procedure: The sample was titrated with the Karl Fischer reagent until the endpoint was reached. The water content was calculated automatically by the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method identifies and quantifies any residual solvents from the synthesis process.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 35-500.

  • Sample Preparation: Headspace analysis was performed by heating a known amount of this compound in a sealed vial.

  • Quantification: External standards of common organic solvents were used for quantification.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals

This method detects and quantifies trace amounts of heavy metals.

  • Instrumentation: PerkinElmer NexION 2000 ICP-MS.

  • Sample Preparation: this compound samples were digested using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.

  • Analysis: The digested samples were introduced into the ICP-MS, and the concentrations of various heavy metals were determined against certified standards.

Visualizations

This compound's Interaction with the Thiamine Metabolic Pathway

This compound, as a structural analog of thiamine, can competitively inhibit enzymes that are crucial for thiamine metabolism. This can lead to a reduction in the production of Thiamine Diphosphate (TDP), the active form of vitamin B1, which is a critical cofactor for several enzymes involved in carbohydrate metabolism.

Thiothiamine_Pathway Thiamine Thiamine TPK1 Thiamine Pyrophosphokinase 1 (TPK1) Thiamine->TPK1 Substrate This compound This compound (from supplier) This compound->TPK1 Competitive Inhibitor TDP Thiamine Diphosphate (TDP) TPK1->TDP Catalyzes Metabolic_Enzymes Metabolic Enzymes (e.g., Pyruvate Dehydrogenase) TDP->Metabolic_Enzymes Cofactor Energy Cellular Energy (ATP) Metabolic_Enzymes->Energy Produces

Caption: Competitive inhibition of Thiamine Pyrophosphokinase 1 by this compound.

Experimental Workflow for Purity Assessment

The following diagram outlines the systematic process used to evaluate the purity of this compound from different suppliers.

Purity_Workflow Start Receive this compound Samples (Suppliers A, B, C) HPLC HPLC Analysis (Purity, Thiamine Impurity) Start->HPLC KF Karl Fischer Titration (Moisture Content) Start->KF GCMS GC-MS Analysis (Residual Solvents) Start->GCMS ICPMS ICP-MS Analysis (Heavy Metals) Start->ICPMS Data Data Compilation & Comparison HPLC->Data KF->Data GCMS->Data ICPMS->Data Report Generate Comparison Guide Data->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Thiothiamine: A Comparative Analysis of a Thiamine Derivative for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of thiamine (B1217682) and its derivatives is crucial for advancing therapeutic strategies. This guide provides a statistical validation and comparative analysis of Thiothiamine, contextualized with the well-documented performance of thiamine and its lipophilic analogue, benfotiamine (B1667992). Due to the limited availability of direct experimental data for this compound, this guide leverages established knowledge of thiamine biochemistry to frame its potential therapeutic profile.

Executive Summary

Thiamine (Vitamin B1) is an essential nutrient vital for carbohydrate metabolism and neurological function. Its deficiency can lead to severe health issues. To overcome the limitations of thiamine's bioavailability, various derivatives have been synthesized. This guide focuses on this compound, a lesser-studied derivative, and compares its potential efficacy with thiamine and the well-researched benfotiamine. While quantitative data for this compound remains scarce in publicly available literature, this document provides a framework for its potential performance based on the known mechanisms of related compounds.

Comparative Analysis of Bioavailability and Cellular Uptake

The therapeutic efficacy of thiamine and its derivatives is heavily dependent on their bioavailability and ability to penetrate cell membranes. Water-soluble thiamine has limited absorption, which has led to the development of lipophilic derivatives like benfotiamine to enhance cellular uptake.

Table 1: Comparative Bioavailability and Cellular Uptake

ParameterThiamineBenfotiamineThis compound
Solubility Water-solubleLipid-solublePresumed lipid-soluble
Primary Absorption Mechanism Active transport (saturable)Passive diffusionHypothesized passive diffusion
Peak Plasma Concentration LowHighData not available
Cellular Uptake Efficiency LowHighData not available

Performance in Neuroprotection

Thiamine and its derivatives are known to possess neuroprotective properties, primarily by supporting cellular energy metabolism and combating oxidative stress.

Table 2: Comparative Neuroprotective Effects

ParameterThiamineBenfotiamineThis compound
Mechanism Co-factor for key enzymes in glucose metabolismEnhances thiamine levels in nervous tissue, reduces oxidative stressHypothesized to support neuronal energy metabolism and reduce oxidative stress
In Vitro Efficacy Protects neurons from glucose deprivationProtects against amyloid-beta toxicity and oxidative stress[1]Data not available
In Vivo Efficacy (Animal Models) Reverses neurological symptoms of thiamine deficiencyImproves cognitive function in models of Alzheimer's disease[2]Data not available

Antioxidant Capacity

The antioxidant properties of thiamine and its derivatives contribute to their protective effects against cellular damage.

Table 3: Comparative Antioxidant Activity

AssayThiamineBenfotiamineThis compound
DPPH Radical Scavenging Moderate activityHigher activity than thiamineData not available
Inhibition of Lipid Peroxidation Effective in vitro[3]More effective than thiamineData not available
Reduction of Reactive Oxygen Species (ROS) Reduces ROS in various cell typesPotent ROS scavengerData not available

Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are implicated in diabetic complications and aging. Thiamine derivatives, particularly benfotiamine, have been shown to inhibit AGE formation.

Table 4: Comparative Inhibition of Advanced Glycation End Products (AGEs)

ParameterThiamineBenfotiamineThis compound
Mechanism -Activates the enzyme transketolase, redirecting glycolytic intermediates away from AGE formation pathways[4]Hypothesized to activate transketolase
In Vitro Inhibition of AGEs ModerateSignificant inhibitionData not available
In Vivo Reduction of AGEs (Animal Models) Limited effectReduces AGE accumulation in diabetic modelsData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.

Protocol 1: Determination of Antioxidant Activity using DPPH Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve Thiamine, Benfotiamine, and this compound in an appropriate solvent to prepare a series of concentrations.

  • Reaction: Mix 1 mL of each sample concentration with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Co-treat the cells with different concentrations of Thiamine, Benfotiamine, or this compound.

  • Cell Viability Assay: After 24-48 hours, assess cell viability using an MTT or LDH assay.

  • Data Analysis: Compare the viability of treated cells to untreated and vehicle-treated controls to determine the neuroprotective effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

Thiamine_Signaling_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_effects Downstream Effects Thiamine Thiamine Thiamine_Transporters Thiamine_Transporters Thiamine->Thiamine_Transporters Active Transport Benfotiamine Benfotiamine Intracellular_Thiamine Intracellular_Thiamine Benfotiamine->Intracellular_Thiamine Passive Diffusion This compound This compound (Hypothesized) This compound->Intracellular_Thiamine Passive Diffusion Thiamine_Transporters->Intracellular_Thiamine Thiamine_Pyrophosphate Thiamine_Pyrophosphate Intracellular_Thiamine->Thiamine_Pyrophosphate Phosphorylation Transketolase Transketolase Thiamine_Pyrophosphate->Transketolase Activates Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway Transketolase->Pentose_Phosphate_Pathway Enhances Glycolytic_Intermediates Glycolytic_Intermediates Transketolase->Glycolytic_Intermediates Redirects NADPH NADPH Pentose_Phosphate_Pathway->NADPH Produces Ribose_5_Phosphate Ribose_5_Phosphate Pentose_Phosphate_Pathway->Ribose_5_Phosphate Produces Antioxidant_Defense Antioxidant_Defense NADPH->Antioxidant_Defense Supports AGE_Formation AGE_Formation Glycolytic_Intermediates->AGE_Formation Inhibits Formation Of

Fig 1. Hypothesized signaling pathway of thiamine and its derivatives.

Experimental_Workflow_Neuroprotection Start Start: Neuronal Cell Culture Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Start->Induce_Stress Treatment Treat with: - Control - Thiamine - Benfotiamine - this compound Induce_Stress->Treatment Incubation Incubate for 24-48h Treatment->Incubation Assess_Viability Assess Cell Viability (MTT / LDH Assay) Incubation->Assess_Viability Data_Analysis Data Analysis and Comparison Assess_Viability->Data_Analysis Conclusion Conclusion: Determine Neuroprotective Efficacy Data_Analysis->Conclusion

Fig 2. Workflow for assessing neuroprotective effects.

Conclusion

While direct experimental data on this compound is currently limited, its structural similarity to thiamine and other lipophilic derivatives suggests it may hold therapeutic potential. Based on the extensive research on compounds like benfotiamine, it is plausible that this compound could offer enhanced bioavailability and efficacy in neuroprotection, antioxidant activity, and the inhibition of AGEs compared to standard thiamine. Further research, including quantitative in vitro and in vivo studies, is imperative to validate these hypotheses and fully elucidate the pharmacological profile of this compound. This guide serves as a foundational resource to inform and direct future investigations into this promising thiamine derivative.

References

A Comparative Guide to Thiamine Antagonists: Pyrithiamine and Oxythiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiamine (B1217682) Antagonists

Thiamine (Vitamin B1) is a crucial cofactor for essential metabolic enzymes involved in carbohydrate and energy metabolism. In its active form, thiamine diphosphate (B83284) (TPP), it is indispensable for the function of enzymes such as pyruvate (B1213749) dehydrogenase complex (PDHC), 2-oxoglutarate dehydrogenase complex (OGDHC), and transketolase (TK).[2] Thiamine antagonists, or antivitamins, are structurally similar molecules that interfere with the normal biological function of thiamine. These compounds are valuable tools for inducing thiamine deficiency in experimental models to study the biochemical and physiological consequences of this condition. Furthermore, they are being investigated as potential therapeutic agents, including as cytostatics in cancer therapy.[2]

Pyrithiamine (B133093) and oxythiamine (B85929) are two of the most extensively studied thiamine antagonists. They exert their effects through several primary mechanisms:

  • Inhibition of Thiamine Transport: Competing with thiamine for uptake into cells.

  • Inhibition of Thiamine Phosphorylation: Blocking the conversion of thiamine to its active form, TPP, by inhibiting the enzyme thiamine pyrophosphokinase (TPK).

  • Inhibition of TPP-Dependent Enzymes: The diphosphorylated forms of these antagonists can compete with TPP for binding to the active sites of TPP-dependent enzymes, thereby inhibiting their function.[2]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of pyrithiamine and oxythiamine against key enzymes in thiamine metabolism.

Table 1: Inhibition of Thiamine Pyrophosphokinase (TPK)

CompoundOrganism/TissueInhibition Constant (Ki)Reference
PyrithiamineYeast2-3 µM[2]
OxythiamineYeast4.2 mM[2]

Table 2: Inhibition of TPP-Dependent Enzymes by their Diphosphate Esters

CompoundEnzymeOrganism/TissueInhibition Constant (Ki)Km for TPPReference
Pyrithiamine diphosphateTransketolase (TK)Yeast110 µM1.1 µM[2]
Oxythiamine diphosphateTransketolase (TK)Yeast0.03 µM1.1 µM[2]
Oxythiamine diphosphatePyruvate Dehydrogenase Complex (PDHC)Mammalian0.025 µM0.06 µM[3]
Oxythiamine diphosphate2-Oxoglutarate Dehydrogenase Complex (OGDHC)Bovine Adrenals~30 µM6.7 µM (with Mg2+)[2]

Mechanisms of Action and Signaling Pathways

Pyrithiamine and oxythiamine, while both acting as thiamine antagonists, exhibit different primary mechanisms of inhibition. Pyrithiamine is a particularly potent inhibitor of thiamine pyrophosphokinase (TPK), the enzyme responsible for synthesizing TPP from thiamine.[2] In contrast, the diphosphorylated form of oxythiamine, oxythiamine diphosphate (OTPP), is a powerful competitive inhibitor of TPP-dependent enzymes, such as the pyruvate dehydrogenase complex.[3]

Both pyrithiamine and oxythiamine can induce apoptosis in neuronal cells through a mitochondria-dependent caspase-3-mediated signaling pathway.[2] The inhibition of TPP-dependent enzymes, particularly PDHC and OGDHC, disrupts the citric acid cycle and cellular energy metabolism, leading to cellular dysfunction and apoptosis.

Thiamine_Antagonist_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Thiamine Thiamine Thiamine_Transporter Thiamine Transporters Thiamine->Thiamine_Transporter Uptake Pyrithiamine Pyrithiamine Pyrithiamine->Thiamine_Transporter Inhibits Uptake Oxythiamine Oxythiamine Oxythiamine->Thiamine_Transporter Inhibits Uptake Thiamine_in Thiamine TPK Thiamine Pyrophosphokinase (TPK) Thiamine_in->TPK Substrate Pyrithiamine_in Pyrithiamine Pyrithiamine_in->TPK Strongly Inhibits Oxythiamine_in Oxythiamine Oxythiamine_in->TPK Weakly Inhibits TPP Thiamine Diphosphate (TPP) TPK->TPP PTPP Pyrithiamine Diphosphate (PTPP) TPK->PTPP OTPP Oxythiamine Diphosphate (OTPP) TPK->OTPP PDHC Pyruvate Dehydrogenase Complex (PDHC) TPP->PDHC Coenzyme OGDHC 2-Oxoglutarate Dehydrogenase Complex (OGDHC) TPP->OGDHC Coenzyme PTPP->PDHC Inhibits OTPP->PDHC Strongly Inhibits OTPP->OGDHC Inhibits Citric_Acid_Cycle Citric Acid Cycle & Energy Metabolism PDHC->Citric_Acid_Cycle OGDHC->Citric_Acid_Cycle Apoptosis Apoptosis Citric_Acid_Cycle->Apoptosis Dysfunction leads to Thiamine_Transporter->Thiamine_in Thiamine_Transporter->Pyrithiamine_in Thiamine_Transporter->Oxythiamine_in

Caption: Mechanism of action of pyrithiamine and oxythiamine.

Experimental Protocols

This section details the general methodologies employed in the comparative studies of thiamine antagonists.

4.1. Enzyme Inhibition Assays (General Protocol)

A common method to determine the inhibitory potential of pyrithiamine and oxythiamine is through in vitro enzyme kinetic assays.

  • Enzyme Preparation: The target enzyme (e.g., Thiamine Pyrophosphokinase, Pyruvate Dehydrogenase Complex) is purified from a source organism (e.g., yeast, bovine heart).

  • Assay Conditions: The enzyme assay is performed in a suitable buffer at a specific pH and temperature. The reaction mixture contains the enzyme, its substrate(s) (e.g., thiamine and ATP for TPK; pyruvate for PDHC), and necessary cofactors (e.g., Mg2+).

  • Inhibitor Addition: Varying concentrations of the inhibitor (pyrithiamine or oxythiamine) are added to the reaction mixture.

  • Reaction Monitoring: The enzyme activity is measured by monitoring the formation of a product or the depletion of a substrate over time. This can be done using spectrophotometry, fluorometry, or coupled enzyme assays.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purify Target Enzyme Reaction_Setup Set up Reaction Mixtures: Enzyme, Substrate, Cofactors, +/- Inhibitor Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer and Reagents Buffer_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Stock Solutions (Pyrithiamine & Oxythiamine) Inhibitor_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Plotting Plot Reaction Velocity vs. Substrate Concentration Measurement->Plotting Modeling Fit Data to Enzyme Kinetic Models Plotting->Modeling Determination Determine Ki and Mode of Inhibition Modeling->Determination

Caption: General workflow for enzyme inhibition assays.

4.2. Cell-Based Assays for Apoptosis Induction

To assess the cytotoxic effects of thiamine antagonists, cell culture experiments are often employed.

  • Cell Culture: A suitable cell line, often of neuronal origin (e.g., rat pheochromocytoma PC-12 cells), is cultured in appropriate media.[2]

  • Treatment: The cells are treated with varying concentrations of pyrithiamine or oxythiamine for a defined period.

  • Apoptosis Detection: Apoptosis can be quantified using several methods:

    • Caspase Activity Assays: Measuring the activity of key apoptosis-executing enzymes like caspase-3.

    • Annexin V/Propidium Iodide (PI) Staining: Using flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

    • TUNEL Assay: Detecting DNA fragmentation, a hallmark of apoptosis.

  • Data Analysis: The percentage of apoptotic cells or the level of caspase activity is compared between treated and untreated control groups to determine the apoptotic potency of each compound.

Conclusion

The available peer-reviewed literature provides a clear basis for comparing the biochemical and cellular effects of pyrithiamine and oxythiamine. Pyrithiamine distinguishes itself as a potent inhibitor of thiamine pyrophosphokinase, directly hindering the production of the active coenzyme TPP.[2] In contrast, oxythiamine, once converted to its diphosphate form, acts as a powerful competitive inhibitor of TPP-dependent enzymes, particularly the pyruvate dehydrogenase complex.[3]

Both compounds serve as valuable research tools for studying thiamine metabolism and deficiency. The choice between using pyrithiamine or oxythiamine in an experimental setting will depend on the specific research question and the desired mechanism of thiamine antagonism to be investigated. For researchers in drug development, the differential inhibitory profiles of these molecules may offer insights into designing more specific and potent inhibitors of thiamine-dependent pathways for therapeutic applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of thiothiamine, ensuring a secure laboratory environment and compliance with regulatory standards.

Immediate Safety and Operational Plan

This compound is classified as a chemical that causes serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[3] In the event of accidental contact, it is crucial to follow established first-aid procedures.[2][3]

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄OS₂[1][4]
Molecular Weight296.41 g/mol [1][4]
CAS Number299-35-4[1][2]
Melting Point238-239 °C[5]
AppearanceCrystals or white powder[6][7]

Step-by-Step Disposal Procedures

While specific disposal instructions for this compound are not extensively detailed in readily available safety data sheets, the following procedures are based on general guidelines for laboratory chemical waste disposal and the known hazards of the compound.[8][9][10][11][12]

  • Waste Identification and Classification : Treat all this compound waste, including pure substance, solutions, and contaminated materials, as hazardous chemical waste.[8][11]

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid waste contaminated with this compound (e.g., contaminated PPE, weigh boats, and filter paper) in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be marked with "Hazardous Waste" and the chemical name "this compound."

    • Liquid Waste :

      • High-Concentration Solutions : Collect stock solutions and other high-concentration liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.[9] Do not mix with other chemical waste streams unless compatibility is confirmed.

      • Low-Concentration Solutions : Aqueous solutions of low concentration may have specific local guidelines for disposal. However, the most prudent approach is to collect them as hazardous waste. Never dispose of chemical waste down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) office.[8][11]

  • Container Management :

    • Ensure waste containers are made of a material compatible with this compound and are in good condition with a secure, screw-on cap.[9]

    • Keep waste containers closed at all times, except when adding waste.[8][9][10]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

  • Storage :

    • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[9][10][11]

    • Ensure the SAA is inspected weekly for any signs of leakage.[9]

  • Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8][10]

    • Properly complete any required waste disposal forms, accurately listing all chemical constituents.[11]

Experimental Protocols

While this document focuses on disposal, proper handling during experimentation is crucial for safety and minimizing waste.

General Handling and Solubilization Protocol:

  • Safety Precautions : Always work in a well-ventilated area, preferably a chemical fume hood, when handling this compound powder. Wear appropriate PPE as described above.

  • Solvent Selection : Based on experimental needs, select an appropriate solvent.

  • Preparation :

    • Calculate the required mass of this compound for your desired concentration.

    • Carefully weigh the this compound powder.

    • Add the appropriate volume of the chosen solvent to the vessel containing the this compound powder.

    • Mix thoroughly to ensure complete dissolution.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from activities involving this compound.

Thiothiamine_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container SAA Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Offsite_Disposal Licensed Disposal Facility EHS_Pickup->Offsite_Disposal

Caption: Logical workflow for this compound waste disposal.

References

Safeguarding Your Research: A Guide to Handling Thiothiamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Thiothiamine are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential to cause serious eye irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, as well as established operational and disposal plans, is paramount to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of specific protective gear. The following table summarizes the recommended PPE for handling this compound.

Body PartProtectionSpecificationRationale
Eyes/Face Safety Goggles/Face ShieldChemical safety goggles or a face shield should be worn.To prevent contact with the eyes, as this compound can cause serious eye irritation.[1][2][3]
Hands GlovesChemically impermeable gloves are recommended.To prevent skin contact.
Body Protective ClothingA lab coat or other protective clothing should be worn.To prevent skin exposure.
Respiratory Respiratory ProtectionRequired when dusts are generated. A filter P1 is recommended for short-term use.To prevent inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Procedures:
  • Preparation : Ensure that an eyewash station is readily accessible.

  • Ventilation : Work in a well-ventilated area to avoid the accumulation of dust or vapors.

  • Avoid Contact : Take measures to prevent contact with skin, eyes, and clothing.[4]

  • Dust Prevention : Avoid the formation of dust during handling.

  • Hygiene : Wash hands thoroughly after handling the substance.[1][5]

Storage Procedures:
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

Emergency Response: Spill and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Evacuate : If the spill is significant, evacuate unnecessary personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use a clean shovel to carefully place the spilled material into a dry, covered container.

  • Cleaning : Clean the spill area rapidly by scooping or using a vacuum.

  • Disposal : Dispose of the contained material as hazardous waste according to local regulations.

First Aid Measures:
  • Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention if irritation persists.[1][5][6]

  • Skin Contact : Wash the affected area with soap and plenty of water.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion : Rinse the mouth with water and seek medical advice.

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all local and national regulations.

  • Waste Collection : Collect waste this compound in a sealed, labeled container.

  • Licensed Disposal : Entrust the disposal to a licensed waste disposal company.[4]

  • Container Disposal : Before disposing of the container, ensure it is completely empty.[4]

Workflow for Handling this compound

Thiothiamine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation A->B C Verify Eyewash Station Accessibility B->C D Weigh/Handle this compound C->D E Avoid Dust Formation D->E F Store in a Cool, Dry, Sealed Container E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I Spill Spill Occurs Exposure Exposure Occurs

Caption: A flowchart outlining the key steps and safety precautions for the proper handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiothiamine
Reactant of Route 2
Thiothiamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。